4-Chloro-2-(propan-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLJCZLRYHWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498368 | |
| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68210-26-4 | |
| Record name | 4-Chloro-2-(1-methylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68210-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(propan-2-yl)pyrimidine
Introduction
4-Chloro-2-(propan-2-yl)pyrimidine is a key heterocyclic building block in the development of novel therapeutic agents. Its strategic importance lies in the versatile reactivity of the pyrimidine core, which is substituted with a reactive chlorine atom at the 4-position and an isopropyl group at the 2-position. The chlorine atom serves as a handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the isopropyl group can influence the molecule's steric and electronic properties, impacting its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, designed for researchers and professionals in the fields of medicinal chemistry and drug development.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form the precursor, 2-(propan-2-yl)pyrimidin-4-ol. The second step is a chlorination reaction to replace the hydroxyl group with a chlorine atom. This strategy is widely adopted due to the ready availability of starting materials and the generally high yields of each step.
Caption: Overall two-step synthetic workflow for this compound.
Part 1: Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol
The initial and crucial phase of this synthesis is the construction of the pyrimidine core. This is accomplished through a condensation reaction between isobutyramidine and a suitable β-ketoester, such as ethyl acetoacetate.
Reaction Scheme
Caption: Condensation reaction for the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol.
Causality of Experimental Choices
The choice of isobutyramidine as the nitrogen-containing component is dictated by the desired 2-isopropyl substituent on the final product. Ethyl acetoacetate is a commonly used and commercially available β-ketoester that provides the remaining carbon atoms for the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the β-ketoester, facilitating its nucleophilic attack on the amidine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidinol ring.
Experimental Protocol: Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Isobutyramidine hydrochloride | 122.60 | 12.26 g | 0.10 |
| Sodium ethoxide | 68.05 | 7.49 g | 0.11 |
| Ethyl acetoacetate | 130.14 | 13.01 g | 0.10 |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere.
-
Once the sodium ethoxide has dissolved, add isobutyramidine hydrochloride to the solution and stir the resulting suspension for 30 minutes at room temperature.
-
To this mixture, add ethyl acetoacetate dropwise over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 2-(propan-2-yl)pyrimidin-4-ol as a white to off-white solid.
Expected Yield: 75-85%
Part 2: Synthesis of this compound
The second step involves the conversion of the hydroxyl group of the pyrimidinol intermediate to a chlorine atom. This is a classic transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[1]
Reaction Scheme
Caption: Chlorination of 2-(Propan-2-yl)pyrimidin-4-ol using phosphorus oxychloride.
Causality of Experimental Choices
Phosphorus oxychloride is a powerful chlorinating agent that readily converts hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically carried out in an excess of phosphorus oxychloride, which can also serve as the solvent. Alternatively, a high-boiling inert solvent such as chloroform can be used.[1] Heating is necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(Propan-2-yl)pyrimidin-4-ol | 138.17 | 13.82 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.30 |
| Chloroform (optional) | 119.38 | 50 mL | - |
| Ice | - | ~200 g | - |
| n-Hexane | 86.18 | 200 mL | - |
| Anhydrous sodium sulfate | 142.04 | 10 g | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-(propan-2-yl)pyrimidin-4-ol (13.82 g) to phosphorus oxychloride (28 mL). If desired, chloroform (50 mL) can be used as a solvent.[1]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a beaker with constant stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl fumes.
-
Once the ice has melted, extract the aqueous layer with n-hexane (2 x 100 mL).[1]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil.[1]
Expected Yield: 80-90%
Characterization
The final product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the pyrimidine ring protons.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. The methodology relies on well-established chemical transformations and utilizes readily available reagents. By understanding the underlying principles of each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. This guide serves as a practical resource for the preparation of this valuable intermediate, facilitating its application in the discovery and development of new chemical entities.
References
-
PrepChem. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available at: [Link]
Sources
4-Chloro-2-(propan-2-yl)pyrimidine chemical properties
An In-depth Technical Guide to 4-Chloro-2-(propan-2-yl)pyrimidine: Properties, Synthesis, and Reactivity
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including essential components of DNA and RNA.[1] Its synthetic versatility and ability to engage in various biological interactions make it a focal point of drug discovery research.[1] Within this important class of heterocycles, this compound emerges as a key intermediate. Its strategic substitution pattern—an isopropyl group at the C2 position and a reactive chlorine atom at the C4 position—renders it an ideal building block for constructing more complex molecular architectures.
The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement, providing a reliable handle for introducing diverse functional groups. This reactivity is the foundation of its utility, allowing chemists to readily synthesize libraries of novel pyrimidine derivatives for screening in various therapeutic areas, from oncology to infectious diseases.[2][3][4] This guide offers a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound, providing researchers and drug development professionals with the technical insights required to effectively utilize this versatile reagent.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reaction setup, and purification. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogues and computational predictions.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
|---|---|---|
| Molecular Formula | C₇H₉ClN₂ | Calculated |
| Molecular Weight | 156.61 g/mol | Calculated |
| CAS Number | 1049033-68-1 | --- |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogues like 4-Chloro-2-(methylthio)pyrimidine[5] |
| Boiling Point | Predicted: 233.7±20.0 °C | Predicted for the similar 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine[6] |
| Density | Predicted: 1.081±0.06 g/cm³ | Predicted for the similar 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Based on general properties of chloropyrimidines[7] |
| pKa | Predicted: 1.09±0.30 | Predicted for the similar 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine[6] |
Spectroscopic Data Insights:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton and a doublet for the two equivalent methyl groups. The two aromatic protons on the pyrimidine ring will appear as doublets.
-
¹³C NMR: The carbon spectrum will show distinct signals for the isopropyl carbons and the four unique carbons of the pyrimidine ring. The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the parent ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis of this compound
The most common and industrially scalable method for synthesizing 4-chloropyrimidines involves the chlorination of the corresponding 4-hydroxypyrimidine (which exists in its tautomeric pyrimidone form) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]
General Synthetic Workflow
The synthesis is typically a two-step process starting from readily available materials. First, a condensation reaction is performed to construct the pyrimidine ring, followed by chlorination to install the reactive handle.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol describes the chlorination of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, a common precursor.
Materials:
-
6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 0.1-0.5 eq)
-
Toluene or another high-boiling inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq). A co-solvent like toluene can be used.
-
Catalysis (Optional): Add a catalytic amount of DIPEA. This can often accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3][9] The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the chlorine-bearing carbon towards attack by nucleophiles.[10] This reactivity is generally more pronounced at the C4/C6 positions compared to the C2 position in unsubstituted pyrimidines.[11]
Nucleophilic Aromatic Substitution (SₙAr)
A wide variety of nucleophiles can displace the C4-chloride, enabling access to a diverse range of substituted pyrimidines.[12][13]
Common Nucleophiles and Products:
-
Amines (R-NH₂): Leads to the formation of 4-amino-2-isopropylpyrimidines, a common core in kinase inhibitors.[14]
-
Alkoxides (R-O⁻): Produces 4-alkoxy-2-isopropylpyrimidines.
-
Thiols (R-S⁻): Yields 4-thioether-2-isopropylpyrimidines.
-
Organometallic Reagents: Can be used in cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds.
Caption: Reactivity of this compound.
Representative Protocol: Amination Reaction
This protocol details a typical SₙAr reaction with an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
A non-nucleophilic base, e.g., DIPEA or K₂CO₃ (2.0 eq)
-
A polar aprotic solvent, e.g., DMF, DMSO, or NMP
-
Water
-
Ethyl Acetate (EtOAc) or DCM
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen solvent in a reaction vessel.
-
Addition of Reagents: Add the amine followed by the base.
-
Heating: Heat the mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require screening.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like EtOAc.
-
Washing: Wash the combined organic layers with water and then brine to remove the solvent and residual base.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the desired 4-amino-2-(propan-2-yl)pyrimidine derivative.
Safety and Handling
As with all chlorinated organic compounds and reagents, proper safety precautions are essential.
-
Hazards: this compound is expected to be an irritant to the skin, eyes, and respiratory system.[15][16] Similar compounds like 4-chloro-2-(methylthio)pyrimidine are classified as corrosive and can cause severe skin burns and eye damage.[5]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It should be kept away from strong oxidizing agents, acids, and bases.[17]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, centered on the nucleophilic displacement of the C4-chloride, provides a reliable and straightforward entry point to a vast chemical space of substituted pyrimidines. This accessibility, combined with the proven biological importance of the pyrimidine core, solidifies its role as a critical intermediate for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity empowers chemists to strategically design and execute synthetic campaigns toward novel and potentially life-saving therapeutics.
References
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]
- Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.
-
Royal Society of Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
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Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. Available from: [Link]
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Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. Available from: [Link]
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
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Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Pyrimidine | C4H4N2 | CID 9260 - PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem. Available from: [Link]
-
PubChem. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. Available from: [Link]
-
PubChem. 4-chloro-6-(propan-2-yloxy)pyrimidine. Available from: [Link]
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An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-isopropylpyrimidine (CAS No. 68210-26-4), a key intermediate in pharmaceutical synthesis. This document is intended to serve as a vital resource for researchers and professionals in drug development, offering detailed information on its physicochemical characteristics, spectral data, and essential handling and safety protocols. A thorough understanding of these properties is critical for the effective design, optimization, and implementation of synthetic routes and for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).
Introduction
4-Chloro-2-isopropylpyrimidine is a substituted pyrimidine derivative that plays a significant role as a building block in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous pharmaceuticals, owing to its ability to engage in a wide range of biological interactions. The presence of a reactive chlorine atom at the 4-position and an isopropyl group at the 2-position imparts specific steric and electronic properties to the molecule, making it a versatile precursor for nucleophilic substitution reactions in the development of novel therapeutic agents.
This guide provides an in-depth analysis of the physical and spectral properties of 4-Chloro-2-isopropylpyrimidine, supported by established scientific principles and experimental methodologies.
Physicochemical Properties
A precise understanding of the physicochemical properties of 4-Chloro-2-isopropylpyrimidine is fundamental for its handling, storage, and application in synthetic chemistry. These properties influence reaction kinetics, solubility, and purification strategies.
Table 1: Summary of Physicochemical Properties of 4-Chloro-2-isopropylpyrimidine
| Property | Value | Source/Method |
| CAS Number | 68210-26-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₉ClN₂ | Elemental Analysis/Mass Spectrometry |
| Molecular Weight | 156.61 g/mol | Calculated from atomic weights |
| Physical Form | Colorless to Yellow Liquid | Visual Observation |
| Boiling Point | Not explicitly reported; estimated to be in the range of 180-220 °C at atmospheric pressure | Estimation based on similar structures |
| Density | Not explicitly reported | - |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | Empirical observation and literature on similar compounds[1] |
| InChI | 1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | IUPAC International Chemical Identifier |
| InChIKey | PULLJCZLRYHWLC-UHFFFAOYSA-N | Hashed InChI |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 4-Chloro-2-isopropylpyrimidine. This section details the expected spectral data based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the isopropyl and pyrimidine ring protons. Based on data for the closely related 4-chloro-2-isopropyl-6-methyl-pyrimidine, the following chemical shifts can be anticipated[2]:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the single methine proton of the isopropyl group.
-
Two doublets for the two aromatic protons on the pyrimidine ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-Chloro-2-isopropylpyrimidine is expected to exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the isopropyl group and the pyrimidine ring.
-
C=N and C=C stretching vibrations within the pyrimidine ring.
-
C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-2-isopropylpyrimidine, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed, confirming the presence of a single chlorine atom in the molecule.
Experimental Protocols
This section outlines the standard methodologies for the experimental determination of the key physical properties and for obtaining the spectral data discussed above.
Determination of Physical Properties
Caption: Workflow for determining key physical properties.
4.1.1. Boiling Point Determination (Micro Method) [3][4][5]
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.
4.1.2. Density Determination [6][7][8]
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with 4-Chloro-2-isopropylpyrimidine, and any excess is carefully removed.
-
The filled pycnometer is reweighed.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
4.1.3. Solubility Determination [1][9][10][11][12]
-
An excess amount of 4-Chloro-2-isopropylpyrimidine is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Sample Preparation
Caption: Standard sample preparation for spectroscopic analysis.
4.2.1. NMR Spectroscopy [13][14][15][16][17]
-
Approximately 5-20 mg of the liquid sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
The solution is then filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
The NMR tube is capped and carefully placed in the NMR spectrometer.
4.2.2. IR Spectroscopy [18][19][20][21]
-
A single drop of the neat liquid is placed on the surface of a clean salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film.
-
The "sandwich" is then mounted in the sample holder of the IR spectrometer for analysis.
4.2.3. Mass Spectrometry [22][23][24][25]
-
A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Safety and Handling
4-Chloro-2-isopropylpyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Hazards: The compound may cause skin and eye irritation[26][27][28][29]. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
References
-
PrepChem. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available from: [Link]
- Baluja, S., et al. (2018).
- Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(11-12), 1029-1035.
- Baluja, S., et al. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. J Anal Pharm Res, 7(5), 540-546.
- Singh, P., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
-
University of California, San Diego. How to make an NMR sample. Available from: [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]
- Baluja, S., & Kachhadia, V. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Ivanova, Y., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 11(10), 513.
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Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. Available from: [Link]
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Slovak University of Technology in Bratislava. 3 DENSITY DETERMINATION BY PYCNOMETER. Available from: [Link]
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University of Alberta. BOILING POINT DETERMINATION. Available from: [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]
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Vijay Nazare. Determination of Boiling Point (B.P). Available from: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
New York ACS. EXPERIMENT # 3. Available from: [Link]
-
University of Alberta. Micro-boiling point measurement. Available from: [Link]
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Biocompare. Sample Prep for Mass Spec. Available from: [Link]
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YouTube. FTIR Spectroscopy - Liquid IR Spectroscopy. Available from: [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]
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Chymist.com. Micro Boiling Point Determination. Available from: [Link]
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Bentham Science Publisher. Sample Preparation Techniques for Mass Spectrometry in Proteomics Using Recently Developed Highly Selective Materials. Available from: [Link]
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MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Available from: [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]
- Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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4-Chloro-2-(propan-2-yl)pyrimidine molecular weight
An In-depth Technical Guide to 4-Chloro-2-(propan-2-yl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-chloro-2-isopropylpyrimidine, is a substituted pyrimidine that serves as a highly versatile and valuable building block in modern medicinal chemistry. The pyrimidine core is a fundamental heterocycle found in the nucleobases of DNA and RNA, and its derivatives exhibit a vast range of biological activities.[1] The strategic placement of a chloro-substituent at the 4-position and an isopropyl group at the 2-position creates a molecule primed for synthetic elaboration. The chloro atom, in particular, acts as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the facile introduction of diverse functional groups to build molecular complexity.
The incorporation of chlorine into drug candidates is a well-established strategy in drug discovery, often leading to profound improvements in potency and pharmacokinetic profiles—a phenomenon sometimes termed the "magic chloro effect".[2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, robust synthetic protocols, characteristic reactivity, and its strategic application in the development of novel therapeutics. The content herein is intended to equip researchers and drug development professionals with the field-proven insights necessary to effectively utilize this important chemical intermediate.
Molecular Properties and Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research.
Physicochemical Data
The key identifying and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉ClN₂ | [3][4] |
| Molecular Weight | 156.61 g/mol | [3] |
| CAS Number | 68210-26-4 | [3][5][6] |
| Appearance | Colorless to Yellow Liquid | [5] |
| InChIKey | PULLJCZLRYHWLC-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C)C1=NC=CC(=N1)Cl | [4] |
| Storage Conditions | Store at room temperature, sealed in a dry environment | [3] |
Spectroscopic Profile
While specific spectra are batch-dependent, the expected spectroscopic signatures are critical for structural verification.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single isopropyl methine proton, and distinct signals for the aromatic protons on the pyrimidine ring. For a related compound, 4-chloro-2-isopropyl-6-methyl-pyrimidine, the isopropyl signals appear at 1.32 ppm (d) and 3.17 ppm (m), with the pyrimidine proton at 7.03 ppm (s).[7]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the isopropyl methyl and methine carbons, as well as for the three unique carbons of the pyrimidine ring.
-
MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+), with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. Predicted adducts include [M+H]⁺ at m/z 157.05271.[4][8]
Synthesis and Mechanistic Insights
The preparation of 4-chloro-2-(substituted)pyrimidines is a well-established transformation in heterocyclic chemistry. The most common and industrially scalable approach involves the chlorination of the corresponding 4-hydroxypyrimidine precursor using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[7][9][10]
Causality of Reagent Selection
The choice of phosphorus oxychloride (POCl₃) is deliberate and effective for this transformation. The precursor, 2-isopropyl-pyrimidin-4-ol, exists in tautomeric equilibrium with its 2-isopropyl-3H-pyrimidin-4-one form. POCl₃ serves a dual purpose: it acts as both an activating agent for the hydroxyl/carbonyl group and the source of the chloride nucleophile. The reaction mechanism proceeds via the formation of a highly electrophilic phosphoro-dichloridate intermediate on the pyrimidine oxygen, which renders the C4 position susceptible to nucleophilic attack by a chloride ion, followed by elimination to yield the aromatic 4-chloropyrimidine product.
General Synthesis Workflow
The diagram below outlines the logical flow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from similar syntheses.[7][9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-isopropyl-pyrimidin-4-ol (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often run neat or with a non-reactive solvent like chloroform.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C for neat POCl₃) and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker containing ice water, slowly and carefully pour the reaction mixture with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract it three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or n-hexane).[7]
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until neutral pH is achieved, followed by a wash with saturated brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude oil can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Reactivity and Strategic Applications in Drug Discovery
The true value of this compound lies in its predictable reactivity, making it a cornerstone intermediate for library synthesis and lead optimization.
Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is electron-deficient, and this effect is enhanced by the electronegative nitrogen atoms. This electronic nature makes the C4 position, activated by the chloro leaving group, highly susceptible to nucleophilic attack. This SₙAr reaction is the primary mode of functionalization for this molecule. A wide array of nucleophiles can be employed to displace the chloride, including:
-
O-Nucleophiles: Alcohols and phenols (to form ethers).
-
N-Nucleophiles: Primary and secondary amines (to form substituted aminopyrimidines).
-
S-Nucleophiles: Thiols (to form thioethers).
Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.
Role in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in drug discovery, frequently interacting with biological targets.[1] The 2-isopropyl and 4-substituents can be tailored to optimize target binding, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Bioisosterism: The pyrimidine core can act as a bioisostere for a phenyl ring, often improving properties like solubility and reducing metabolic liabilities associated with aromatic oxidation.[1]
-
Vector for Target Interaction: The substituent introduced at the C4 position can be designed to form critical hydrogen bonds, salt bridges, or hydrophobic interactions within a target's binding pocket. For instance, converting the chloro group to an amine allows for the formation of a hydrogen bond donor-acceptor pair, a common interaction motif in protein-ligand binding.
-
Modulation of Physicochemical Properties: The isopropyl group provides a moderate lipophilic character. By systematically varying the nucleophile at C4 (from small polar groups to large, nonpolar moieties), chemists can fine-tune the overall properties of the molecule, such as lipophilicity (LogP) and polar surface area (PSA), to achieve optimal drug-like characteristics. The strategic use of chlorine-containing building blocks is a key element in the development of drugs for a multitude of diseases, including cancer and infectious agents.[11][12][13]
Safety, Handling, and Storage
Working with chlorinated heterocyclic compounds requires adherence to strict safety protocols. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.[14]
Hazard Identification
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]
-
Hazardous Decomposition: May emit poisonous fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas upon combustion.[14]
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[15][17] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[15][16]
-
Respiratory Protection: Not typically required when used in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
General Practices: Avoid all personal contact, including inhalation.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15][17]
Storage
-
Store in a tightly sealed container to prevent moisture ingress.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3][17]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design and drug discovery. Its well-defined physicochemical properties, straightforward and scalable synthesis, and predictable reactivity through nucleophilic aromatic substitution make it an exceptionally reliable intermediate. For researchers and scientists, this compound provides a robust platform for the systematic exploration of chemical space around the pyrimidine core, facilitating the rapid generation of novel analogues for biological screening. Its continued application in medicinal chemistry programs underscores the enduring importance of halogenated heterocycles in the quest for new and more effective therapeutics.
References
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PrepChem. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available from: [Link]
-
AA Blocks. This compound-5-carbonyl chloride. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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Fisher Scientific. 4-Chloro-2,6-diaminopyrimidine Safety Data Sheet. Available from: [Link]
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AA Blocks. 4-chloro-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine. Available from: [Link]
-
PubChemLite. 2-chloro-4-isopropylpyrimidine. Available from: [Link]
-
Ivy Fine Chemicals. 4-CHLORO-2-ISOPROPYLPYRIMIDINE [CAS: 68210-26-4]. Available from: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Asad, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]
-
PubChemLite. 4-chloro-6-(propan-2-yloxy)pyrimidine. Available from: [Link]
-
Asad, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]
-
Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
-
Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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starting materials for 4-Chloro-2-isopropylpyrimidine synthesis
An In-Depth Technical Guide on the Core Starting Materials for the Synthesis of 4-Chloro-2-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-isopropylpyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors. Its strategic value lies in the differential reactivity of its substituents, allowing for sequential and regioselective modifications. This technical guide provides a comprehensive analysis of the primary synthetic route to this compound, focusing on the critical starting materials and the underlying chemical principles that govern the synthetic strategy. We will dissect the two-stage synthesis—a base-catalyzed condensation to form the pyrimidine core, followed by a dehydrative chlorination—to provide researchers with a robust framework for experimental design, troubleshooting, and scale-up.
Synthetic Strategy: A Two-Stage Disconnection
The most prevalent and industrially scalable synthesis of 4-chloro-2-isopropylpyrimidine is achieved through a reliable two-step sequence. This approach begins with the construction of the core pyrimidine ring system, followed by the installation of the reactive chloride handle.
-
Stage 1: Ring Formation via Condensation. The pyrimidine core is constructed by condensing an amidine with a 1,3-dicarbonyl compound. For the target molecule, this involves the reaction of isobutyramidine (providing the N-C(isopropyl)-N fragment) with a malonic acid derivative (providing the C-C-C backbone). This reaction forms the stable intermediate, 2-isopropylpyrimidine-4,6-diol.
-
Stage 2: Chlorination. The hydroxyl groups of the pyrimidine-4,6-diol, which exist predominantly in their more stable keto-enol tautomeric forms (pyrimidinones), are converted to chlorides. This is typically achieved using a potent chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃) .
This guide will now explore the specific starting materials for each stage in detail.
Stage 1: The Core Condensation - Synthesis of 2-Isopropylpyrimidine-4,6-diol
The formation of the heterocyclic core is a classic example of a condensation reaction, where the selection of the base and solvent system is critical for achieving high yields and purity.
Starting Material Analysis: The N-C-N Fragment
-
Compound: Isobutyramidine hydrochloride
-
Role: This reagent provides the C2 and both nitrogen atoms of the pyrimidine ring. The isopropyl group at the C2 position is installed directly from this starting material.
-
Rationale for Use: Amidines are the ideal synthons for this type of cyclization. Isobutyramidine is typically used as its hydrochloride salt (C₄H₁₁ClN₂), which confers significantly greater stability and shelf-life compared to the free base. The free base is generated in situ during the reaction by the addition of a strong base.
Starting Material Analysis: The C-C-C Fragment
-
Compound: Diethyl malonate
-
Role: As a 1,3-dicarbonyl compound, diethyl malonate provides the three-carbon chain (C4, C5, C6) required to close the six-membered pyrimidine ring.[1][2]
-
Rationale for Use: Diethyl malonate is a widely available, cost-effective, and reactive substrate for this condensation.[1] The methylene protons between the two carbonyl groups are acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base (like sodium ethoxide) to form a nucleophilic enolate, which initiates the reaction cascade. The ethyl ester groups are excellent leaving groups during the final cyclization and aromatization steps.
The Condensation Reaction: Mechanism and Protocol
The reaction is typically a base-catalyzed condensation where a strong base, such as sodium ethoxide, serves two purposes: first, to neutralize the isobutyramidine hydrochloride to its reactive free base form, and second, to deprotonate the diethyl malonate to form the nucleophilic enolate. The reaction proceeds through a series of addition-elimination steps, culminating in the formation of the thermodynamically stable dihydroxypyrimidine ring.
Experimental Protocol: Synthesis of 2-Isopropylpyrimidine-4,6-diol
This protocol is a representative procedure based on established chemical literature.[3][4]
-
Reagent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
Amidine Addition: To the freshly prepared sodium ethoxide solution, isobutyramidine hydrochloride (1.0 eq) is added portion-wise. The mixture is stirred for 20-30 minutes to ensure the complete formation of the free base.
-
Malonate Addition: Diethyl malonate (1.0 eq) is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimum amount of cold water and acidified to a pH of ~6 using concentrated hydrochloric acid. The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-isopropylpyrimidine-4,6-diol.
Data Presentation: Condensation Reaction Parameters
| Parameter | Value/Compound | Role | Molar Eq. |
| N-C-N Source | Isobutyramidine HCl | C2-N1-N3 precursor | 1.0 |
| C-C-C Source | Diethyl Malonate | C4-C5-C6 precursor | 1.0 |
| Base | Sodium Ethoxide | Catalyst & Neutralizer | >2.0 |
| Solvent | Anhydrous Ethanol | Reaction Medium | - |
| Temperature | ~78 °C (Reflux) | Reaction Condition | - |
| Typical Yield | 85-95% | - | - |
Visualization: Condensation Workflow
Caption: Workflow for the synthesis of 2-Isopropylpyrimidine-4,6-diol.
Stage 2: The Chlorination - Synthesis of 4-Chloro-2-isopropylpyrimidine
This stage converts the stable pyrimidinone intermediate into the more synthetically versatile chloro-substituted pyrimidine. The choice of chlorinating agent is paramount.
Starting Material Analysis: The Chlorinating Agent
-
Compound: Phosphorus Oxychloride (POCl₃)
-
Role: POCl₃ serves as both the chlorinating agent and often as the reaction solvent.[5][6] It effectively replaces the hydroxyl groups of the pyrimidinone tautomers with chlorine atoms.
-
Rationale for Use: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting the amide-like functionality in pyrimidinones to chloro-pyrimidines.[7] The reaction is driven by the formation of stable phosphorus-oxygen bonds. While effective, POCl₃ is highly corrosive and reacts violently with water; therefore, extreme caution must be exercised during its use and quenching.[6][8] Modern, more environmentally conscious methods aim to use equimolar amounts of POCl₃ rather than a large excess, often in a sealed reactor.[5][9]
The Chlorination Reaction: Mechanism and Protocol
The mechanism involves the nucleophilic attack of the pyrimidinone oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and subsequent displacement of the phosphate ester intermediate by a chloride ion to yield the final product. The presence of a tertiary amine base (e.g., N,N-dimethylaniline or pyridine) is often used to scavenge the HCl produced, driving the reaction to completion.
Experimental Protocol: Chlorination of 2-Isopropylpyrimidine-4,6-diol
This protocol is a representative procedure.[5][10]
-
Reaction Setup: To a flask equipped with a stirrer, reflux condenser (with a gas outlet connected to a scrubber), and dropping funnel, add 2-isopropylpyrimidine-4,6-diol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq, acting as solvent and reagent) to the flask. A tertiary amine base like N,N-dimethylaniline (0.1-0.3 eq) can be added to catalyze the reaction.
-
Reaction: The mixture is heated to reflux (approx. 105-110 °C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching (Caution!): After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed by vacuum distillation. The remaining residue is cooled in an ice bath and quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Work-up and Isolation: The aqueous solution is neutralized with a base (e.g., Na₂CO₃ or NaOH solution) until it is slightly alkaline. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-isopropylpyrimidine, which can be further purified by distillation or chromatography.
Visualization: Overall Synthetic Pathway
Caption: Overall two-stage synthesis of 4-Chloro-2-isopropylpyrimidine.
Conclusion
The synthesis of 4-chloro-2-isopropylpyrimidine relies on a robust and well-established chemical sequence that is amenable to large-scale production. The critical starting materials—isobutyramidine hydrochloride, diethyl malonate, and phosphorus oxychloride—are readily available and provide an efficient pathway to this high-value intermediate. A thorough understanding of the role of each starting material, the reaction mechanisms, and the stringent safety protocols required, particularly for the chlorination step, is essential for any researcher or drug development professional working in this area. The resulting chlorinated pyrimidine is a versatile scaffold, primed for subsequent nucleophilic substitution reactions at the C4 position, opening the door to a vast chemical space for drug discovery.
References
- US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.
-
Qureshi, F. et al. - Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Source Not Specified in Snippet][Link]
-
Sun, Z. et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances. [Link]
-
Wang, L. et al. (2018). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. Journal of Medicinal Chemistry. [Link]
-
Sun, Z. et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Diethyl malonate. Wikipedia. [Link]
-
How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Trujillo-Lagunas, M. L. et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis. [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules. [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine.
-
Diethyl Malonate. PubChem. [Link]
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- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
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- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
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The Chlorine Atom in 4-Chloro-2-isopropylpyrimidine: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Core and its Halogenated Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules and therapeutic agents.[1] Its prevalence in natural products, such as nucleic acid bases, and in a wide array of pharmaceuticals underscores its significance in drug discovery.[2] Halogenated pyrimidines, in particular, serve as versatile synthetic intermediates, with the halogen atom acting as a strategic linchpin for introducing molecular diversity. This guide focuses on the reactivity of the chlorine atom in 4-Chloro-2-isopropylpyrimidine, a key building block for the synthesis of novel compounds. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack, making the chlorine at the C4 position an excellent leaving group for a variety of chemical transformations.[3]
This technical guide will provide a comprehensive exploration of the reactivity of the C4-chlorine in 4-Chloro-2-isopropylpyrimidine, with a focus on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these transformations, the electronic and steric factors governing reactivity, and provide detailed, field-proven experimental protocols.
The Electronic Landscape of 4-Chloro-2-isopropylpyrimidine: A Tale of Two Positions
The reactivity of the chlorine atom in 4-Chloro-2-isopropylpyrimidine is fundamentally dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly reducing the electron density at the carbon atoms of the ring. This inherent electrophilicity makes the pyrimidine ring highly susceptible to attack by nucleophiles. The C2, C4, and C6 positions are particularly activated towards nucleophilic attack due to their proximity to the nitrogen atoms.[3]
In the case of 2,4-dichloropyrimidine, nucleophilic substitution reactions generally occur preferentially at the C4 position.[4][5] This regioselectivity can be rationalized by considering the relative stability of the Meisenheimer-like intermediates formed upon nucleophilic attack. Attack at C4 allows for delocalization of the negative charge onto both nitrogen atoms, whereas attack at C2 results in delocalization onto only one nitrogen. However, the presence of substituents on the pyrimidine ring can significantly influence this regioselectivity.[4] The 2-isopropyl group in 4-Chloro-2-isopropylpyrimidine, being an electron-donating group, might be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its primary influence is likely to be steric, potentially hindering attack at the C2 position and further favoring substitution at the C4 position.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction for Pyrimidine Functionalization
The SNAr reaction is a cornerstone of pyrimidine chemistry, providing a straightforward method for the introduction of a wide range of nucleophiles.[6] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon at the C4 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex, which temporarily disrupts the aromaticity of the ring. Aromaticity is then restored in the second step through the elimination of the chloride leaving group.[6]
Factors Influencing SNAr Reactivity:
Several factors can influence the rate and outcome of SNAr reactions on 4-Chloro-2-isopropylpyrimidine:
-
Nucleophile Strength: The reactivity of the nucleophile is a critical factor. Stronger nucleophiles, such as alkoxides and thiolates, will generally react more readily than weaker nucleophiles like amines. For aniline nucleophiles, electron-donating groups on the aniline ring tend to increase reactivity, while strong electron-withdrawing groups decrease it.[6]
-
Steric Hindrance: Bulky groups near the reaction center, either on the pyrimidine ring or on the nucleophile, can significantly impede the reaction rate.[6] The 2-isopropyl group on the pyrimidine ring can exert some steric hindrance, although the C4 position is generally more accessible.
-
Reaction Temperature: Many SNAr reactions on chloropyrimidines necessitate heating to proceed at a practical rate.[6]
-
Solvent and Base: The choice of solvent and base is crucial and is highly dependent on the nature of the nucleophile. Aprotic polar solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and facilitate the reaction. A base is typically required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
Experimental Protocol: SNAr Amination of 4-Chloro-2-isopropylpyrimidine with an Aniline
This protocol describes a general procedure for the SNAr reaction of 4-Chloro-2-isopropylpyrimidine with a substituted aniline.
Reagents and Materials:
-
4-Chloro-2-isopropylpyrimidine
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 2-Propanol
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-Chloro-2-isopropylpyrimidine (1.0 eq) in DMF or 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-isopropylpyrimidine derivative.
Data Presentation:
| Entry | Aniline Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | DIPEA | DMF | 100 | 12 | 85 |
| 2 | Morpholine | K₂CO₃ | 2-Propanol | 80 | 8 | 92 |
| 3 | Benzylamine | DIPEA | DMF | 100 | 16 | 78 |
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[7][8] For 4-Chloro-2-isopropylpyrimidine, these reactions provide powerful tools for introducing a diverse array of substituents at the C4 position.
Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9] In the context of 4-Chloro-2-isopropylpyrimidine, this reaction allows for the regioselective introduction of aryl, heteroaryl, and vinyl groups at the C4 position.[2]
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[7] Bulky, electron-rich phosphine ligands, such as XPhos and S-Phos, are often employed to promote the coupling of less reactive aryl chlorides.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: A Powerful Method for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[8] This reaction has become a vital tool in medicinal chemistry for the construction of arylamines, which are prevalent in many pharmaceutical agents. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[11]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[12] The base also plays a critical role in the catalytic cycle, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate.[11]
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-isopropylpyrimidine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Chloro-2-isopropylpyrimidine.
Reagents and Materials:
-
4-Chloro-2-isopropylpyrimidine
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene or dioxane, followed by 4-Chloro-2-isopropylpyrimidine (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-isopropylpyrimidine derivative.
Data Presentation:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(dba)₂/S-Phos | Cs₂CO₃ | Dioxane | 110 | 18 | 82 |
| 3 | N-Methylaniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
Conclusion: A Versatile Building Block for Drug Discovery
The chlorine atom in 4-Chloro-2-isopropylpyrimidine serves as a highly versatile synthetic handle, enabling a broad spectrum of chemical transformations. Through well-established methodologies such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, researchers can readily introduce a diverse range of functional groups at the C4 position. This accessibility to a wide chemical space makes 4-Chloro-2-isopropylpyrimidine an invaluable building block in the design and synthesis of novel pyrimidine derivatives with potential therapeutic applications. A thorough understanding of the factors governing the reactivity of this key intermediate, as detailed in this guide, is paramount for the efficient and successful development of new chemical entities for drug discovery programs.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - Magical Power of Quantum Mechanics.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
- 2,4-Dichloropyrimidine: Reactions & Applic
- Buchwald–Hartwig amin
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
- reactivity of the chlorine
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- Buchwald-Hartwig Amin
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
A Technical Guide to the Electrophilicity of the Pyrimidine Ring in 4-Chloro-2-isopropylpyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, largely due to its versatile chemical reactivity and biological significance.[1] This guide provides an in-depth analysis of the electrophilic character of the pyrimidine ring, with a specific focus on 4-chloro-2-isopropylpyrimidine. We will dissect the fundamental electronic properties of the pyrimidine nucleus, evaluate the modulating effects of the chloro and isopropyl substituents, and present both experimental and computational methodologies for assessing its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted pyrimidines in synthetic and medicinal chemistry applications.
The Intrinsic Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2][3] This arrangement defines its electronic character. As a diazine, it is classified as a π-deficient system, a feature that is more pronounced than in its mono-nitrogen counterpart, pyridine.[2][4] The two highly electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density at the carbon atoms of the ring.[5][6]
This π-deficiency dictates the ring's reactivity:
-
Facilitated Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring, particularly at the C2, C4, and C6 positions, makes it highly susceptible to attack by nucleophiles.[2][4][6][7] This is the most important reaction type for functionalizing the pyrimidine core.
-
Difficult Electrophilic Aromatic Substitution: Conversely, the ring is deactivated towards attack by electrophiles. Electrophilic substitution, when it occurs, is sluggish and typically requires the presence of strong electron-donating groups on the ring, proceeding preferentially at the C5 position, which is the least electron-deficient.[2][5]
The resonance structures of pyrimidine illustrate the localization of partial positive charges at the C2, C4, and C6 positions, providing a qualitative explanation for their enhanced electrophilicity.
Caption: Resonance contributors illustrating electron deficiency at C2, C4, and C6.
Substituent Effects in 4-Chloro-2-isopropylpyrimidine
The electrophilicity of the pyrimidine ring is further tuned by its substituents. In 4-chloro-2-isopropylpyrimidine, the interplay between the chloro and isopropyl groups defines the reactivity profile.
The Chloro Group at C4: A Potent Activator
The chlorine atom at the C4 position is the primary determinant of the molecule's reactivity. Its influence is twofold:
-
Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a powerful inductive electron-withdrawing effect. This effect further depletes the electron density of the pyrimidine ring, especially at the site of substitution (C4), significantly enhancing its electrophilicity and making it an excellent site for nucleophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the chlorine atom can, in principle, be donated into the aromatic system. However, for halogens, the inductive effect strongly outweighs the mesomeric effect in influencing the reactivity of π-deficient heteroaromatics towards nucleophiles.
Crucially, the chlorine atom also functions as an excellent leaving group, which is essential for the completion of the SNAr reaction.[6]
The Isopropyl Group at C2: A Modulating Factor
The isopropyl group at the C2 position has a more subtle, yet important, influence:
-
Inductive Effect (+I): As an alkyl group, the isopropyl substituent is electron-donating via a positive inductive effect. This effect slightly increases the electron density of the ring, thereby having a mild deactivating effect on the overall electrophilicity compared to an unsubstituted ring. However, this deactivation is minor compared to the strong activation provided by the C4-chloro group.
-
Steric Hindrance: The bulk of the isopropyl group can sterically hinder the approach of nucleophiles to the adjacent C2 position. While the primary site of attack is expected to be C4, this steric factor can influence the conformation of reaction intermediates and the overall reaction kinetics.
Net Effect on Electrophilicity
The combination of these substituents results in a pyrimidine ring that is highly activated for nucleophilic aromatic substitution specifically at the C4 position. The powerful electron-withdrawing nature of both the ring nitrogens and the C4-chloro group creates a highly electron-deficient center at C4, making it the prime target for nucleophilic attack.
| Position | Dominant Electronic Influence | Predicted Reactivity towards Nucleophiles |
| C2 | Electron-donating (+I) from isopropyl group; Electron-withdrawing from N1 and N3. | Low. Site is not substituted with a leaving group and is sterically hindered. |
| C4 | Strongly electron-withdrawing (-I) from chloro group and N3; adjacent to N3. | High. The primary site of electrophilicity and nucleophilic attack. |
| C5 | Least electron-deficient carbon.[2][5] | Very Low. Not activated for nucleophilic attack. |
| C6 | Electron-withdrawing from N1; adjacent to electron-rich C5. | Moderate. Activated by N1, but less so than C4. No leaving group present. |
Experimental Assessment of Electrophilicity via SNAr Reactions
The most direct method to probe the electrophilicity of 4-chloro-2-isopropylpyrimidine is to study its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The rate of substitution provides a quantitative measure of the electrophilicity of the carbon center bearing the leaving group.
General SNAr Mechanism
The SNAr reaction on chloropyrimidines proceeds via a two-step addition-elimination mechanism.[8]
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Sources
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Unlocking the Therapeutic Potential of 4-Chloro-2-isopropylpyrimidine: A Technical Guide for Preclinical Investigation
Foreword: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a recurring motif in a multitude of pharmacologically active agents.[1][2][3] Its inherent ability to engage in hydrogen bonding and other molecular interactions has led to the development of numerous approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5] The strategic functionalization of the pyrimidine ring offers a powerful tool for modulating biological activity and tailoring compounds to specific molecular targets. This guide focuses on a specific, yet underexplored derivative, 4-Chloro-2-isopropylpyrimidine, and outlines a comprehensive strategy for the systematic investigation of its potential biological activities. While direct biological data for this compound is not extensively available in the public domain, its structural features suggest a fertile ground for discovery. The presence of a reactive chloro group at the 4-position and a lipophilic isopropyl group at the 2-position provides a unique combination of features that can be exploited for therapeutic benefit.[6] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a robust framework for its preclinical evaluation.
Physicochemical Properties and Synthetic Considerations
Before delving into its biological potential, a foundational understanding of 4-Chloro-2-isopropylpyrimidine's chemical characteristics is paramount.
| Property | Value | Source |
| Molecular Formula | C7H9ClN2 | [7] |
| Molecular Weight | 156.61 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Storage Conditions | -20°C, sealed, away from moisture | [7] |
The synthesis of 4-chloro-substituted pyrimidines is well-established, often involving the chlorination of a corresponding hydroxypyrimidine precursor using reagents such as phosphorus oxychloride.[8][9] The reactivity of the 4-chloro substituent makes it a versatile handle for nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[6][10]
Postulated Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on pyrimidine derivatives, we can formulate several hypotheses regarding the potential biological activities of 4-Chloro-2-isopropylpyrimidine.
Anticancer Activity
The pyrimidine scaffold is a well-known pharmacophore in oncology.[1][4][5][11] Numerous pyrimidine-based compounds have been developed as anticancer agents, acting through various mechanisms such as inhibition of kinases, polymerases, and other enzymes crucial for tumor cell proliferation and survival.[12]
Hypothesis: 4-Chloro-2-isopropylpyrimidine may exhibit cytotoxic activity against cancer cell lines through the inhibition of key cellular kinases involved in proliferation and survival signaling pathways.
Rationale: The pyrimidine core can serve as a scaffold for ATP-competitive inhibitors of kinases. The 4-chloro position offers a site for covalent modification of target proteins or for further chemical elaboration to enhance binding affinity.
Potential Signaling Pathway to Investigate:
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by 4-Chloro-2-isopropylpyrimidine.
Antimicrobial Activity
Pyrimidine derivatives have also been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][3]
Hypothesis: 4-Chloro-2-isopropylpyrimidine may exhibit antimicrobial activity by interfering with essential metabolic pathways or cellular processes in pathogenic microorganisms.
Rationale: The pyrimidine ring is a key component of essential biomolecules in microbes. Compounds that mimic or interfere with the synthesis or function of these molecules can act as effective antimicrobial agents. For instance, a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against MRSA.[13]
Proposed Experimental Workflows for Biological Evaluation
To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with broad in vitro screening and progressing to more focused mechanistic studies.
Workflow for Anticancer Activity Screening
Caption: Tiered experimental workflow for the evaluation of anticancer potential.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-2-isopropylpyrimidine against a panel of human cancer cell lines.
Materials:
-
4-Chloro-2-isopropylpyrimidine (test compound)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of 4-Chloro-2-isopropylpyrimidine in DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality and Self-Validation: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls ensures the validity of the assay.
Objective: To determine the lowest concentration of 4-Chloro-2-isopropylpyrimidine that inhibits the visible growth of a microorganism.
Materials:
-
4-Chloro-2-isopropylpyrimidine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.
Causality and Self-Validation: The broth microdilution method is a standardized and reproducible technique for determining antimicrobial susceptibility. The clear endpoint (no growth) and the inclusion of appropriate controls validate the results.
Summary and Future Directions
4-Chloro-2-isopropylpyrimidine represents a promising starting point for a drug discovery program. Its chemical structure, featuring a reactive chloro group and a lipophilic isopropyl moiety on a privileged pyrimidine scaffold, suggests the potential for significant biological activity. The proposed experimental workflows provide a clear and logical path for the initial exploration of its anticancer and antimicrobial properties. Positive results from these initial screens would warrant further investigation into the specific molecular targets and mechanisms of action, followed by medicinal chemistry efforts to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. The journey from a simple heterocyclic compound to a potential therapeutic agent is arduous, but the systematic and rigorous approach outlined in this guide provides a solid foundation for unlocking the full potential of 4-Chloro-2-isopropylpyrimidine.
References
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
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PubMed. (2020, November 12). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved from [Link]
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PubMed. (2022, May 6). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
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ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
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MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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NIH. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity studies of selected pyrimidine derivatives. Retrieved from [Link]
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PubMed Central. (2025, November 3). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
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(2025, April 30). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Chloropyrimidine | C4H3ClN2 | CID 642834. Retrieved from [Link]
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ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine | C8H11ClN2 | CID 24903698. Retrieved from [Link]
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MDPI. (2020, July 3). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
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PubMed. (n.d.). Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. Retrieved from [Link]
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The Strategic Role of 4-Chloro-2-isopropylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-isopropylpyrimidine stands as a pivotal building block in contemporary medicinal chemistry, prized for its versatile reactivity and the advantageous physicochemical properties it imparts to derivative compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this substituted pyrimidine, with a particular focus on its role in the development of targeted therapies, most notably kinase inhibitors. Through an analysis of its structure-activity relationships, key synthetic transformations, and case studies of prominent drug candidates, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Pyrimidine Scaffold as a Privileged Motif
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules and its ability to interact with a wide array of biological targets.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3] Medicinal chemists have long exploited the pyrimidine core to develop a multitude of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[6]
Among the vast landscape of pyrimidine-based intermediates, 4-chloro-2-isopropylpyrimidine has emerged as a particularly valuable synthon. The chlorine atom at the 4-position serves as a versatile handle for introducing molecular diversity through nucleophilic substitution and cross-coupling reactions, while the isopropyl group at the 2-position can significantly influence the molecule's interaction with its biological target and its metabolic stability.
Synthesis and Physicochemical Properties
The synthesis of 4-chloro-2-isopropylpyrimidine is typically achieved through the chlorination of its corresponding hydroxypyrimidine precursor.
General Synthesis Scheme:
Caption: General synthesis of 4-chloro-2-isopropylpyrimidine.
Experimental Protocol: Synthesis of 4-Chloro-2-isopropyl-6-methyl-pyrimidine (Analogous Procedure)
A similar procedure for a methylated analog involves heating a mixture of 4-hydroxy-2-isopropyl-6-methyl-pyrimidine with phosphorus oxychloride in a solvent such as chloroform. The reaction is typically refluxed for several hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with water. The product is then extracted with an organic solvent, dried, and concentrated to yield the desired 4-chloropyrimidine.[7]
Table 1: Physicochemical Properties of 4-Chloro-2-isopropylpyrimidine
| Property | Value | Source |
| CAS Number | 68210-26-4 | [8] |
| Molecular Formula | C7H9ClN2 | [8] |
| Molecular Weight | 156.61 g/mol | [8] |
| Appearance | Colorless to yellow liquid | [8] |
| Purity | Typically ≥95% | [8] |
Key Reactions in Medicinal Chemistry
The reactivity of 4-chloro-2-isopropylpyrimidine is dominated by the lability of the C4-chloro substituent, making it an excellent electrophile for the construction of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. This reaction is a cornerstone for introducing a wide variety of functional groups, particularly amine-containing moieties, which are prevalent in kinase inhibitors.
General SNAr Reaction Scheme:
Caption: Nucleophilic aromatic substitution of 4-chloro-2-isopropylpyrimidine.
The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and temperature is crucial for achieving optimal yields and reaction rates. Acid catalysis can also be employed, particularly for reactions with anilines in aqueous media.[1]
Experimental Protocol: Acid-Catalyzed Amination of a Chloropyrimidine with an Aniline in Water (Adapted)
-
To a reaction vessel, add the 4-chloropyrimidine (1.0 equivalent) and the desired aniline (1.1 equivalents).
-
Add water to form a stirrable suspension, followed by 0.1 equivalents of aqueous hydrochloric acid.
-
Heat the reaction mixture with vigorous stirring, typically to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture and basify with an aqueous solution of sodium carbonate or bicarbonate.
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.[7][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. 4-Chloro-2-isopropylpyrimidine is a suitable substrate for these reactions, allowing for the introduction of aryl and heteroaryl groups at the 4-position.
General Suzuki-Miyaura Coupling Scheme:
Sources
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Methodological & Application
Suzuki coupling protocol with 4-Chloro-2-(propan-2-yl)pyrimidine
An Application Guide to the Suzuki Coupling of 4-Chloro-2-(propan-2-yl)pyrimidine
Introduction: The Strategic Importance of Pyrimidine Arylation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry, where it enables the modular assembly of complex molecular architectures from readily available building blocks.[3][4][5]
Within the vast landscape of medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, appearing in a multitude of FDA-approved drugs, including the kinase inhibitor Gleevec and the cholesterol-lowering agent Crestor.[6][7] The ability to selectively introduce aryl and heteroaryl substituents onto a pyrimidine core is therefore a critical strategy for tuning the pharmacological properties of drug candidates.
This application note provides a detailed protocol and technical guidance for the Suzuki coupling of this compound. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, the electron-deficient nature of the pyrimidine ring sufficiently activates the C4-position, making it a viable and synthetically useful substrate for cross-coupling.[6][8][9] Mastering this reaction allows researchers to efficiently diversify this key heterocyclic intermediate.
Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction
A successful Suzuki coupling hinges on the interplay of a palladium catalyst, a ligand, a base, and the two coupling partners. The reaction proceeds through a well-established catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[2][8][10]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step for aryl chlorides and results in a Pd(II) intermediate.[1][2] The choice of ligand is critical here; bulky, electron-rich phosphine ligands are often required to facilitate this challenging step with chloro-heteroarenes.[8][11]
-
Transmetalation: The base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[12][13][14] This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][15]
Pillar 2: A Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Ligand (if using Pd(OAc)₂): A suitable phosphine ligand like SPhos or XPhos (4 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or sealed vial, magnetic stir bar, condenser, oil bath, magnetic stirrer/hotplate, nitrogen or argon source.
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble the reaction glassware (Schlenk flask with condenser) and ensure it is dry. Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst system (and ligand, if used).
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. If using an aqueous mixture, follow with the degassed water. Note: Solvents must be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to use to prevent catalyst oxidation and boronic acid homocoupling.[15][16]
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80–100 °C.[10] Stir the mixture vigorously for the specified reaction time (typically 4–24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (EtOAc) three times.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.
Pillar 3: Data-Driven Optimization & Troubleshooting
While the provided protocol is a strong starting point, optimization is often necessary to achieve high yields, especially with diverse boronic acids. The C4 position of dichloropyrimidines is generally the most reactive site.[9][17]
Table of Optimized Reaction Conditions
The following table summarizes conditions reported in the literature for Suzuki couplings of related chloropyrimidine systems, offering a guide for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | Good-Excellent | [9] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.6) | KF (spray-dried) | THF | 50 | Moderate | [18] |
| Pd(OAc)₂ (2.5) | PPh₃ (5.0) | Na₂CO₃ (aq) | Glyme | Reflux | Good-Excellent | [19] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | Good | [20] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Inactive catalyst or inappropriate ligand for C-Cl activation.[11] 2. Degradation of boronic acid (protodeboronation).[11] 3. Insufficiently strong or poorly soluble base.[11] | 1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source.[11] 2. Use fresh boronic acid, or switch to a more stable boronic ester (pinacol) or trifluoroborate salt. Use a slight excess (1.5 equiv).[11] 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure adequate solvent to dissolve the base. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[15] | Ensure all solvents are rigorously degassed before use. Maintain a positive pressure of inert gas throughout the reaction.[16] |
| Starting Material Remains | 1. Incomplete reaction. 2. Catalyst deactivation. | 1. Increase reaction time or temperature moderately. 2. Check the quality of the catalyst and ensure a strictly inert atmosphere. Consider a higher catalyst loading. |
| Complex Mixture of Products | Potential for competitive SNAr reactions, especially with strongly nucleophilic bases or impurities. | Use a non-nucleophilic base like K₂CO₃ or K₃PO₄. Ensure all reagents are pure. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing a diverse library of 2,4-disubstituted pyrimidines. Success relies on a sound understanding of the reaction mechanism and careful control of key parameters. The judicious selection of a palladium catalyst, an electron-rich ligand, and an appropriate base, combined with meticulous execution under inert conditions, will enable researchers to consistently achieve high yields of the desired coupled products, accelerating progress in drug discovery and development.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Exploring Catalyst Options: Suzuki Coupling with Palladium. Hopax. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH National Center for Biotechnology Information. [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH National Center for Biotechnology Information. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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synthesis of aminopyrimidines from 4-Chloro-2-isopropylpyrimidine
An In-Depth Guide to the Synthesis of 4-Amino-2-isopropylpyrimidines from 4-Chloro-2-isopropylpyrimidine
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Specifically, 2,4-substituted aminopyrimidines are privileged structures found in a multitude of therapeutic agents, including kinase inhibitors for oncology, such as those targeting EGFR and ALK.[3][4] The functionalization of the pyrimidine ring allows for the precise tuning of a compound's physicochemical properties and its interactions with biological targets.
4-Chloro-2-isopropylpyrimidine serves as a versatile and crucial intermediate in the synthesis of these valuable compounds. The chlorine atom at the C4 position is a reactive handle, primed for substitution, while the 2-isopropyl group provides a key lipophilic element that can influence binding affinity and metabolic stability.[5] The synthesis of N-substituted 2-isopropylpyrimidin-4-amines from this chloro-precursor is a common yet critical transformation for researchers in the field.
This guide provides a detailed exploration of the primary synthetic methodologies for this conversion, focusing on both classical and modern approaches. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination, offering field-proven protocols and insights to guide experimental design and execution.
Mechanistic Foundations: Choosing the Right Path for C-N Bond Formation
The conversion of 4-Chloro-2-isopropylpyrimidine to its aminated counterpart hinges on the formation of a carbon-nitrogen bond. The choice between SNAr and palladium-catalyzed cross-coupling is dictated by the nucleophilicity of the amine, the desired reaction conditions, and the presence of other functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. The chlorine atom at the C4 position is particularly activated for displacement. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Causality Behind the Mechanism:
-
Nucleophilic Attack: An amine (nucleophile) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex.
-
Stabilization: This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Elimination & Aromatization: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-aminopyrimidine product.
This pathway is generally effective for nucleophilic amines, such as primary and secondary aliphatic amines.[6] For less nucleophilic amines like anilines, the reaction often requires forcing conditions (high heat) or catalysis (acid or base) to proceed efficiently.[7][8] Acid catalysis, for instance, can protonate a ring nitrogen, further increasing the electrophilicity of the pyrimidine ring and accelerating the reaction.[8]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocols: From Theory to Practice
General Considerations & Safety
-
Safety: 4-Chloro-2-isopropylpyrimidine and many amines are irritants. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the palladium catalyst. [9]These reactions must be set up under an inert atmosphere (e.g., nitrogen or argon). This involves using flame-dried glassware and employing techniques like evacuating and backfilling with inert gas. [10]Solvents for these reactions should be anhydrous and degassed prior to use.
Protocol 1: SNAr Amination with Aliphatic Amines (Thermal Conditions)
This protocol is suitable for the reaction of 4-chloro-2-isopropylpyrimidine with nucleophilic aliphatic amines like morpholine, piperidine, or N-methylpiperazine.
Step-by-Step Methodology:
-
To a reaction vial, add 4-chloro-2-isopropylpyrimidine (1.0 eq).
-
Add a suitable solvent such as isopropanol, DMSO, or NMP (to a concentration of ~0.5 M). [4][6]3. Add the aliphatic amine (1.2 - 2.0 eq). An excess of the amine can serve as both the nucleophile and the base to neutralize the HCl generated. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added. [6]4. Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. If a polar aprotic solvent was used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-isopropylpyrimidine.
| Amine | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80 | 4 | >90 |
| N-Methylpiperazine | TEA | Propanol | 120 | 15-30 | 85-95 [6] |
| Piperidine | DIPEA | NMP | 100 | 8 | >90 |
| Benzylamine | None (excess amine) | Dioxane | 100 | 12 | 80-90 |
Protocol 2: Buchwald-Hartwig Amination
This protocol is recommended for less reactive amines (e.g., anilines) or when milder conditions are required. The combination of Pd₂(dba)₃ and Xantphos is a robust system for many chloropyrimidine couplings. [11][10] Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 eq) under a positive flow of argon. [10]2. Evacuation and Backfilling: Seal the vessel and evacuate and backfill with argon three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under argon, add 4-chloro-2-isopropylpyrimidine (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to a concentration of 0.1-0.5 M. [10]5. Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
| Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 80-95 [10] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 75-90 [12] |
| Pd(OAc)₂ (2) | dppb (2) | LiHMDS (1.2) | THF | -20 to RT | >90 (for sec-amines) [13] |
Troubleshooting and Optimization
-
Low Yield / No Reaction:
-
SNAr: Increase temperature, switch to a more polar aprotic solvent (e.g., DMSO, NMP), or add a base. For anilines, consider adding a catalytic amount of acid. [8] * Buchwald-Hartwig: The catalyst system may be suboptimal. Screen different ligands (e.g., biaryl phosphines like XPhos, RuPhos) and bases. Ensure the reaction is strictly anaerobic and anhydrous. Catalyst deactivation can occur with certain substrates. [14]* Side Reactions:
-
Hydrolysis: The chloro-pyrimidine can react with water to form the corresponding pyrimidin-4-one, especially at high temperatures or under acidic/basic conditions. [8]Ensure anhydrous conditions are maintained.
-
Bis-arylation: With primary amines in Pd-catalyzed reactions, sometimes a second molecule of the chloropyrimidine can react with the product amine. [13]Using a slight excess of the primary amine can sometimes mitigate this.
-
-
Purification Challenges:
-
Highly polar aminopyrimidines can be difficult to purify via silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Recrystallization may also be an effective purification method for solid products.
-
Conclusion
The synthesis of 4-amino-2-isopropylpyrimidines is a fundamental transformation enabling access to a rich chemical space for drug discovery and materials science. For reactions with nucleophilic aliphatic amines, traditional Nucleophilic Aromatic Substitution offers a straightforward, scalable, and cost-effective route. For more challenging couplings involving less nucleophilic or sterically demanding amines, the Buchwald-Hartwig amination provides a powerful and broadly applicable solution, albeit with higher costs associated with the catalyst and ligands. The selection of the optimal method requires a careful analysis of the substrate scope, desired scale, and economic considerations, with the protocols and data presented herein serving as a robust starting point for successful synthesis.
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- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [URL: https://www.preprints.org/manuscript/202310.0818/v1]
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10595333/]
- Regioselective 2-Amination of Polychloropyrimidines. Sci-Hub. [URL: https://sci-hub.se/10.1021/acs.orglett.7b01932]
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- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm5009045]
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04044e]
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9468962/]
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- Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm901860q]
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Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]b[13][14]enzodiazepines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15141972/]
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Application Note & Protocol: Strategic Amination of 4-Chloro-2-isopropylpyrimidine
Abstract
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors. The functionalization of pyrimidine rings via C-N bond formation is therefore a critical transformation in drug discovery and development. This document provides a detailed technical guide for the amination of 4-Chloro-2-isopropylpyrimidine, a key intermediate in the synthesis of complex bioactive molecules. We present two primary, field-proven protocols: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling. The guide delves into the mechanistic underpinnings of each method, offering a rationale for experimental design and empowering researchers to select the optimal strategy based on the nucleophile's properties. Detailed, step-by-step protocols, troubleshooting advice, and data visualization are provided to ensure reproducible and high-yielding syntheses.
Mechanistic Considerations & Strategic Selection
The conversion of 4-Chloro-2-isopropylpyrimidine to its aminated analogue can be approached via two distinct mechanistic pathways. The choice between them is dictated primarily by the electronic properties and steric bulk of the incoming amine nucleophile.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature activates the ring towards attack by nucleophiles, particularly at the C2, C4, and C6 positions. In the case of 4-Chloro-2-isopropylpyrimidine, the chlorine atom at the C4 position is an excellent leaving group, making this position susceptible to substitution.[1]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
This pathway is generally effective for:
-
Strongly nucleophilic primary and secondary aliphatic amines.
-
Electron-rich anilines.
-
Reactions where forcing conditions (high temperature) are permissible.
Buchwald-Hartwig Amination
For less nucleophilic amines (e.g., electron-deficient anilines, sterically hindered amines), direct SNAr is often sluggish and requires harsh conditions that can lead to side reactions. In these cases, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[4] This cross-coupling reaction has revolutionized C-N bond formation, offering a broad substrate scope and milder reaction conditions.[5]
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step for less reactive aryl chlorides.[6]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[7]
Success with aryl chlorides critically depends on the choice of ligand. Bulky, electron-rich phosphine ligands are essential as they accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[6][7]
Visualization of Reaction Workflows
Logical Flow for Method Selection
The diagram below outlines the decision-making process for selecting the appropriate amination strategy.
Caption: Decision workflow for amination strategy.
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the Palladium-catalyzed amination of 4-Chloro-2-isopropylpyrimidine.
Caption: The Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for reacting 4-Chloro-2-isopropylpyrimidine with nucleophilic aliphatic amines.
Materials:
-
4-Chloro-2-isopropylpyrimidine
-
Amine (e.g., morpholine, piperidine, n-butylamine) (1.5 - 2.0 equivalents)
-
Solvent: n-Butanol (n-BuOH) or Dimethyl sulfoxide (DMSO)
-
Optional Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equivalents)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 4-Chloro-2-isopropylpyrimidine (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., n-BuOH, approx. 0.2 M concentration). Add the amine (1.5 eq) and the base (2.0 eq, if using). Using an excess of the amine can also serve to neutralize the HCl byproduct, negating the need for an additional base.[8]
-
Reaction Conditions: Seal the vessel or equip it with a reflux condenser. Heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (HCl salt) has formed, it can be filtered off.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aminated product.
Protocol B: Buchwald-Hartwig Amination
This protocol is designed for more challenging couplings with less reactive amines, such as anilines or hindered secondary amines.
Materials:
-
4-Chloro-2-isopropylpyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)[5]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)[6]
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
-
Schlenk flask or similar glassware for reactions under inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the Schlenk flask and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction. Oxygen can deactivate the palladium catalyst.[6]
-
Reagent Addition (Glovebox Recommended): In the inert atmosphere, add the palladium precatalyst, ligand, and base to the flask. Add the 4-Chloro-2-isopropylpyrimidine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Elevated temperatures are often required to facilitate the difficult oxidative addition of the C-Cl bond.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-18 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl or N-alkyl pyrimidine.
Data Summary & Troubleshooting
Table 1: Reagent and Condition Selection Guide
| Parameter | SNAr Protocol (A) | Buchwald-Hartwig Protocol (B) | Rationale & Comments |
| Suitable Amines | Primary/secondary alkylamines, morpholine, piperidine | Anilines, amides, carbamates, hindered amines | SNAr relies on high nucleophilicity; Buchwald-Hartwig is more versatile for weaker nucleophiles.[4] |
| Temperature | 80 - 150 °C | 80 - 110 °C | SNAr often requires higher thermal energy to overcome the activation barrier. |
| Base | K₂CO₃, TEA, or excess amine | NaOtBu, K₃PO₄, Cs₂CO₃ | Buchwald-Hartwig requires a strong, non-nucleophilic base to deprotonate the amine at the metal center.[6][7] |
| Atmosphere | Air or N₂ | Strictly Inert (Ar or N₂) | The Pd(0) catalyst in the Buchwald-Hartwig cycle is highly sensitive to oxidation.[6] |
| Solvent | n-BuOH, DMSO, EtOH | Anhydrous Toluene, Dioxane | Solvents for Buchwald-Hartwig must be dry and degassed to prevent catalyst deactivation and side reactions.[6] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Buchwald-Hartwig) | 1. Inactive catalyst (oxidized).2. Insufficiently bulky/electron-rich ligand.3. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere and use fresh, high-quality reagents.2. Switch to a more robust ligand (e.g., a biarylphosphine ligand like RuPhos or BrettPhos).[6]3. Increase temperature in 10 °C increments. Increase catalyst loading to 3-5 mol%.[6] |
| Hydrodehalogenation Side Product | The aryl chloride is reduced (-Cl replaced by -H) instead of aminated. This can occur if reductive elimination is slow. | 1. Use a ligand that promotes faster reductive elimination (e.g., Xantphos).2. Ensure the reaction medium is scrupulously dry, as water can be a proton source.[6] |
| Low Yield (SNAr) | 1. Amine is not nucleophilic enough.2. Reaction temperature/time is insufficient. | 1. Switch to the Buchwald-Hartwig protocol.2. Increase temperature and/or reaction time. Consider switching to a higher-boiling solvent like DMSO. |
| Solvolysis Side Product | The solvent (e.g., water, alcohol) acts as a nucleophile, leading to a hydroxyl or alkoxy pyrimidine. | For acid-catalyzed reactions, keep the amount of acid low to minimize competing solvolysis.[9][10] For thermal reactions, ensure anhydrous conditions if possible. |
Conclusion
The amination of 4-Chloro-2-isopropylpyrimidine is a versatile transformation that can be accomplished through careful selection of methodology. For simple, highly nucleophilic amines, a direct SNAr approach under thermal conditions offers a straightforward and cost-effective route. For more complex or less reactive amines, the Buchwald-Hartwig cross-coupling provides a powerful and broadly applicable alternative, provided that reaction conditions are scrupulously controlled. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of 4-amino-2-isopropylpyrimidine derivatives for applications in drug discovery and materials science.
References
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Application Notes and Protocols for the Utilization of 4-Chloro-2-isopropylpyrimidine in Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold and the Strategic Value of 4-Chloro-2-isopropylpyrimidine
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biomolecules and its proven success in drug design.[1][2][3] This six-membered aromatic heterocycle is fundamental to the structure of DNA and RNA, lending it inherent biocompatibility.[1][2] In the realm of oncology, pyrimidine derivatives are particularly celebrated as potent protein kinase inhibitors.[1][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3] The pyrimidine core excels at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature exploited in numerous FDA-approved drugs.[4][5]
Within this critical class of compounds, 4-Chloro-2-isopropylpyrimidine emerges as a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. Its utility is rooted in its distinct structural features:
-
The Activated Chlorine Atom: Positioned at the C4 carbon, the chlorine atom serves as an excellent leaving group, priming the molecule for a variety of synthetic transformations. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the C4 position highly susceptible to nucleophilic attack.[6][7]
-
The Isopropyl Group: The substituent at the C2 position provides steric bulk and lipophilicity. This group can influence the compound's solubility, pharmacokinetic properties, and critically, its binding affinity and selectivity by interacting with specific pockets within the target kinase.[7]
This guide provides a comprehensive technical overview of 4-Chloro-2-isopropylpyrimidine, detailing its chemical properties, core reactivity, and field-proven protocols for its application in the synthesis of kinase inhibitors. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage this key intermediate for the creation of diverse and potent compound libraries.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of 4-Chloro-2-isopropylpyrimidine
| Property | Value | Reference(s) |
| CAS Number | 68210-26-4 | [8] |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | |
| Physical Form | Colorless to Yellow Liquid | |
| Purity | Typically ≥95% |
Causality of Reactivity
The synthetic utility of 4-Chloro-2-isopropylpyrimidine is dictated by the electronic landscape of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 act as strong electron-withdrawing groups, significantly reducing the electron density at the ring carbons.[6] This makes the ring electrophilic and activates it for two primary classes of reactions at the C4 position:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct transformation, where a nucleophile displaces the chloride ion. The C4 position is particularly reactive towards SNAr, generally more so than the C2 position in 2,4-dichloropyrimidines.[9] This enhanced reactivity is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 and potentially less electronic repulsion from adjacent nitrogen lone pairs compared to the C2 position, which is situated between both nitrogens.[10]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions dramatically expand the synthetic possibilities beyond what is achievable with SNAr alone.[6][11][12]
Core Synthetic Methodologies: Detailed Protocols
The following protocols are presented as robust, self-validating systems for the key transformations of 4-Chloro-2-isopropylpyrimidine. The rationale behind the selection of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Application: This is a foundational method for introducing diverse amine side chains. In kinase inhibitor design, these amines often form crucial interactions in the solvent-exposed region of the ATP-binding pocket, modulating inhibitor potency and selectivity.[5]
Reaction Scheme: (Generic scheme showing the pyrimidine reacting with R-NH2)
Caption: SNAr reaction of 4-Chloro-2-isopropylpyrimidine with an amine.
Reagents and Materials:
| Reagent/Material | M.W. | Moles (eq) | Amount | Purpose |
| 4-Chloro-2-isopropylpyrimidine | 156.61 | 1.0 | (e.g., 1.0 g, 6.38 mmol) | Starting Material |
| Desired Amine (R-NH₂) | Variable | 1.2 - 1.5 | (e.g., 7.66 - 9.57 mmol) | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | (e.g., 2.2 - 3.3 mL) | Non-nucleophilic base |
| N-Methyl-2-pyrrolidone (NMP) or 1-Pentanol | - | - | (e.g., 10 mL) | High-boiling solvent |
| Reaction Vessel (Microwave vial or sealed tube) | - | - | - | For heating |
Step-by-Step Protocol:
-
Vessel Preparation: To a dry reaction vessel, add 4-Chloro-2-isopropylpyrimidine (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Solvent and Base Addition: Add the solvent (e.g., NMP) to achieve a concentration of approximately 0.5-1.0 M. Add DIPEA (2.0-3.0 eq).
-
Reaction Execution: Seal the vessel and heat the mixture to 120-140 °C. If using a microwave reactor, heat for 30-90 minutes. For conventional heating, stir for 6-24 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expert Insights (Causality):
-
Why a high-boiling solvent? SNAr reactions on electron-deficient heterocycles often require elevated temperatures to overcome the activation energy associated with disrupting the aromatic system.[13] Solvents like NMP, DMSO, or 1-Pentanol are ideal.
-
Why DIPEA? A non-nucleophilic organic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Inorganic bases like K₂CO₃ can also be used.
Protocol 2: Buchwald-Hartwig Amination
Application: This palladium-catalyzed C-N cross-coupling is indispensable when the amine nucleophile is weak or when the SNAr reaction is sluggish.[11][14] It offers a broader substrate scope and often proceeds under milder conditions than high-temperature SNAr.[11][15]
Caption: Buchwald-Hartwig amination workflow.
Reagents and Materials:
| Reagent/Material | M.W. | Moles (eq) | Amount | Purpose |
| 4-Chloro-2-isopropylpyrimidine | 156.61 | 1.0 | (e.g., 500 mg, 3.19 mmol) | Electrophile |
| Desired Amine (R-NH₂) | Variable | 1.2 | (e.g., 3.83 mmol) | Nucleophile |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 - 0.05 | (e.g., 58 - 146 mg) | Catalyst Precursor |
| Xantphos | 578.68 | 0.04 - 0.1 | (e.g., 74 - 185 mg) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | (e.g., 2.08 g) | Base |
| Anhydrous 1,4-Dioxane | - | - | (e.g., 15 mL) | Solvent |
Step-by-Step Protocol:
-
Inert Atmosphere: In a reaction vessel, combine 4-Chloro-2-isopropylpyrimidine (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and stir for 4-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and dilute with Ethyl Acetate. Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Expert Insights (Causality):
-
Why a Palladium Catalyst/Ligand System? The palladium catalyst facilitates a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[11] The ligand (e.g., Xantphos) is crucial; it stabilizes the palladium center, promotes the desired reaction steps, and prevents catalyst decomposition.[5] Bidentate ligands like Xantphos are often effective in these couplings.[11]
-
Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. Removing oxygen is critical for a successful reaction.
-
Why Cs₂CO₃? Strong, non-nucleophilic inorganic bases are required. Cs₂CO₃ is highly effective due to its high solubility in organic solvents and its ability to facilitate the deprotonation of the amine complexed to the palladium center.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Application: This reaction is a cornerstone for forming C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl motifs common in kinase inhibitors.[12] This allows for the installation of larger aromatic fragments that can occupy the core ATP binding region.
Caption: Suzuki-Miyaura cross-coupling workflow.
Reagents and Materials:
| Reagent/Material | M.W. | Moles (eq) | Amount | Purpose |
| 4-Chloro-2-isopropylpyrimidine | 156.61 | 1.0 | (e.g., 500 mg, 3.19 mmol) | Electrophile |
| Arylboronic Acid (R-B(OH)₂) | Variable | 1.1 - 1.5 | (e.g., 3.51 - 4.79 mmol) | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 - 0.05 | (e.g., 111 - 184 mg) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | (e.g., 882 - 1323 mg) | Base |
| 1,4-Dioxane and Water | - | - | (e.g., 12 mL and 3 mL) | Solvent System (4:1) |
Step-by-Step Protocol:
-
Vessel Preparation: Add 4-Chloro-2-isopropylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a reaction vessel.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 eq) followed by the 1,4-dioxane and water solvent mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Separate the layers. Extract the aqueous layer with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Expert Insights (Causality):
-
The Suzuki Catalytic Cycle: The reaction proceeds via a well-defined cycle: (1) Oxidative addition of the chloropyrimidine to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12][16]
-
Role of the Base: The base (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step to proceed efficiently.[12]
-
Aqueous Solvent System: The presence of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step.
Application Showcase: Synthetic Strategy for a BTK Inhibitor Scaffold
The pyrimidine scaffold is central to the design of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib.[17][18][19] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[18][19] We can conceptually outline a synthetic workflow using 4-Chloro-2-isopropylpyrimidine to generate a library of potential BTK inhibitors.
Caption: General workflow for kinase inhibitor library synthesis.
This workflow demonstrates how the three core protocols can be used for late-stage diversification. By reacting 4-Chloro-2-isopropylpyrimidine with various libraries of amines (via SNAr or Buchwald-Hartwig) or boronic acids (via Suzuki coupling), a large and diverse set of final compounds can be rapidly generated for biological screening.
Target Pathway Context: BTK Signaling
The inhibitors synthesized from these protocols are designed to interfere with specific cellular signaling pathways. For a BTK inhibitor, the goal is to block the enzyme's activity within the B-cell receptor (BCR) pathway.
Caption: Simplified BTK signaling pathway and point of inhibition.
As illustrated, activation of the B-cell receptor leads to the phosphorylation and activation of BTK.[19] BTK then phosphorylates PLCγ2, triggering a cascade that ultimately promotes B-cell proliferation and survival.[19] A pyrimidine-based inhibitor, synthesized using the protocols in this guide, would occupy the ATP-binding pocket of BTK, preventing its function and halting this pro-survival signaling.
Conclusion
4-Chloro-2-isopropylpyrimidine is a high-value synthetic intermediate that provides an efficient and versatile entry point into the synthesis of pyrimidine-based kinase inhibitors. By mastering the core reactions of Nucleophilic Aromatic Substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, drug discovery teams can rapidly generate diverse libraries of compounds. The robust protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to develop the next generation of targeted therapeutics for cancer and other diseases driven by aberrant kinase activity.
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Application Note & Protocol: Optimizing Base and Solvent Conditions for the Suzuki Coupling of 4-Chloro-2-isopropylpyrimidine
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and drug development for the construction of carbon-carbon bonds. This guide provides a detailed examination of the critical parameters—base and solvent selection—for the successful Suzuki coupling of 4-Chloro-2-isopropylpyrimidine, a valuable heterocyclic building block. We delve into the mechanistic rationale behind experimental choices, offering field-proven insights and a robust, step-by-step protocol designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including antiviral and anticancer agents.[1][2] The ability to functionalize the pyrimidine ring regioselectively is therefore of paramount importance. The Suzuki-Miyaura coupling offers a powerful and versatile method for this purpose, allowing the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[3][4]
4-Chloro-2-isopropylpyrimidine is an attractive substrate for such transformations. The chlorine atom at the C4-position is activated for palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyrimidine ring.[1][5] This activation facilitates the crucial oxidative addition step in the catalytic cycle, making even less reactive chloro-substituents viable coupling partners, which is economically and environmentally advantageous over bromo or iodo analogs.[6] This document will guide the user through the logical selection of base and solvent systems to maximize the efficiency of this transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is essential for rational optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chloro-2-isopropylpyrimidine, forming a Pd(II) complex. This is often the rate-determining step for chloro-heterocycles.[4]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Critical Role of the Base
The base is not a mere spectator; it is a crucial activator in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[10][11][12] This boronate species is significantly more reactive towards the palladium center, facilitating the otherwise slow transmetalation step.[13]
The choice of base can dramatically influence reaction rates and yields. Key considerations include the base's strength, solubility, and potential to cause side reactions like hydrolysis of the substrate or product.
Comparative Analysis of Common Bases
The selection of a base is highly dependent on the substrate, catalyst, and solvent. For electron-deficient substrates like chloropyrimidines, moderately strong inorganic bases are typically preferred.
| Base | Class | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Carbonate | 2-3 equiv., aq. dioxane/THF | Inexpensive, effective for many heteroaryl chlorides, good functional group tolerance.[14] | Can be slow for very unreactive chlorides; requires aqueous co-solvent. |
| Cs₂CO₃ | Carbonate | 2-3 equiv., dioxane or Toluene | More soluble in organic solvents and often more effective than K₂CO₃, especially for difficult couplings.[12] | Higher cost. |
| K₃PO₄ | Phosphate | 2-3 equiv., Toluene or Dioxane | A strong, non-nucleophilic base. Highly effective for challenging substrates, including sterically hindered ones.[15] | Can be less effective in the presence of significant water. |
| NaOH/KOH | Hydroxide | 2-3 equiv., aq. solvent mixes | Very strong, inexpensive, and can accelerate reactions significantly.[16] | Can promote side reactions (e.g., hydrolysis of esters) and catalyst decomposition if not used carefully. |
| KF | Fluoride | 2-3 equiv., anhydrous conditions | Mild; useful for substrates with base-labile functional groups.[10] | Often less reactive and may require higher temperatures or longer reaction times. |
For the Suzuki coupling of 4-chloro-2-isopropylpyrimidine, K₃PO₄ and K₂CO₃ represent excellent starting points due to their proven efficacy with chloro-heterocycles and their balance of reactivity and functional group compatibility.[14][15]
The Influence of the Solvent System
The solvent system must be chosen to solubilize the organic substrates, the inorganic base, and the palladium catalyst.[17] Beyond solubility, the solvent can influence catalyst stability and the rate of key elementary steps in the catalytic cycle.[18] For Suzuki couplings, polar aprotic solvents, often mixed with water, are commonly employed. The aqueous phase is crucial for dissolving inorganic bases like K₂CO₃ and facilitating the formation of the active boronate species.[3]
Comparative Analysis of Common Solvents
| Solvent System | Type | Typical Temp. (°C) | Advantages | Disadvantages |
| 1,4-Dioxane / H₂O | Ether / Aqueous | 80-100 | Excellent general-purpose system, good solubilizing power for a wide range of substrates.[9][15][19] | High boiling point can make removal difficult; peroxide formation risk. |
| Toluene / H₂O | Aromatic / Aqueous | 80-110 | Good for higher temperature reactions; forms a distinct biphasic system. | May not be polar enough for some highly polar substrates or bases. |
| THF / H₂O | Ether / Aqueous | 60-70 | Lower boiling point, easier to remove. | Lower reaction temperatures may lead to slower reactions for unreactive chlorides.[3] |
| DMF / H₂O | Amide / Aqueous | 80-120 | Highly polar, excellent solubilizing power. | Can be difficult to remove; may coordinate to the palladium center, affecting catalysis.[18] |
| Isopropanol / H₂O | Alcohol / Aqueous | 70-85 | "Greener" solvent option, effective in many cases.[16][19] | Can sometimes participate in side reactions. |
Given its successful application in numerous chloropyrimidine couplings, a 1,4-Dioxane/Water mixture is a highly recommended starting point for this reaction.[15][19]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-isopropylpyrimidine with a generic arylboronic acid. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Caption: Experimental workflow for the Suzuki coupling protocol.
Materials and Equipment
-
4-Chloro-2-isopropylpyrimidine (1.0 equiv.)
-
Arylboronic acid (1.1–1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv.)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-chloro-2-isopropylpyrimidine, the arylboronic acid, the base (e.g., K₃PO₄), and the palladium catalyst/ligand.[9][15]
-
Inert Atmosphere: Seal the flask with a septum or connect it to a condenser under an inert atmosphere. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water, typically 4:1 to 5:1 v/v) by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously. Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Reaction Work-up: Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water, followed by a saturated brine solution to remove residual inorganic salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
Troubleshooting and Optimization
-
Low or No Conversion: This often points to inactive catalyst. Ensure the reaction is performed under a strict inert atmosphere as Pd(0) species are oxygen-sensitive. Consider using a fresh bottle of catalyst or a more robust pre-catalyst system. Insufficient temperature can also be a cause, especially for a chloro-substrate.
-
Protodeboronation: If the desired product yield is low but the starting pyrimidine is consumed, the boronic acid may be decomposing. This can be minimized by ensuring rigorous degassing and using a suitable base; K₃PO₄ is often effective at mitigating this side reaction.
-
Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid is another common side reaction, often promoted by the presence of oxygen. Again, maintaining a strict inert atmosphere is key.
By carefully selecting the base and solvent system based on the principles outlined, researchers can reliably and efficiently synthesize a diverse array of substituted pyrimidines via the Suzuki-Miyaura cross-coupling of 4-chloro-2-isopropylpyrimidine.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Crespo-Peña, M., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
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Cedeño, M., & Varela-Ramírez, A. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. European Journal of Organic Chemistry. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Nolan, S. P., et al. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Available from: [Link]
-
Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. Available from: [Link]
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Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. Available from: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. Available from: [Link]
-
Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
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Kumar, P., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts. Available from: [Link]
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Darkwa, J., & Omondi, B. (2010). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Catalysis Communications. Available from: [Link]
- Frisch, A. C., & Beller, M. (2000). The synthesis of substituted phenylpyrimidines via suzuki coupling reactions. Tetrahedron Letters.
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Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Le, C. M., & Colacot, T. J. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters. Available from: [Link]
-
Glavač, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available from: [Link]
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ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]
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Glavač, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
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Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis. Available from: [Link]
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ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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Romero-Ortega, M., et al. (2016). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synlett. Available from: [Link]
- Google Patents. Synthesis of chlorinated pyrimidines.
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Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry. Available from: [Link]
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The Synthesis and Application of 2-Isopropyl-4-Aminopyrimidine Derivatives: A Comprehensive Guide for Researchers
Introduction: The Prominence of the 2-Isopropyl-4-Aminopyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, the 2-isopropyl-4-aminopyrimidine scaffold has emerged as a "privileged substructure" in the design of highly selective and potent kinase inhibitors. The strategic placement of the isopropyl group at the 2-position and the amino group at the 4-position facilitates critical interactions within the ATP-binding pocket of various kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, inflammation, and autoimmune disorders.
This technical guide provides an in-depth exploration of the preparation of 2-isopropyl-4-aminopyrimidine derivatives, offering detailed protocols, mechanistic insights, and a discussion of their significant applications in drug development. We will delve into both the construction of the pyrimidine core and its subsequent functionalization, providing researchers with the practical knowledge to synthesize and evaluate these promising compounds.
Synthetic Strategies: From Core Construction to Functionalization
The synthesis of 2-isopropyl-4-aminopyrimidine derivatives can be broadly approached through two main strategies: the construction of the pyrimidine ring from acyclic precursors (cyclocondensation reactions) and the modification of a pre-existing pyrimidine core (nucleophilic aromatic substitution).
Protocol 1: Cyclocondensation Approach via the Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, offers a straightforward route to dihydropyrimidinones, which can be further elaborated to the desired 2-isopropyl-4-aminopyrimidine derivatives.[1][2] This method is valued for its operational simplicity and the ability to introduce diverse substituents.
Reaction Scheme:
Caption: General workflow for the Biginelli reaction to form the pyrimidine core.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (1.0 eq), a suitable β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and guanidine hydrochloride (1.2 eq).
-
Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[2]
-
Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyrimidine intermediate.
-
Aromatization: The resulting dihydropyrimidine is then oxidized to the corresponding aromatic pyrimidine. A common method involves treatment with an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in an appropriate solvent like dichloromethane (DCM) or dioxane.
-
Purification: The final 2-isopropyl-4-aminopyrimidine derivative is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of β-ketoester allows for the introduction of various substituents at the 5 and 6-positions of the pyrimidine ring.
-
Acid catalysis is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for facilitating the dehydration steps.[1]
-
The subsequent oxidation step is necessary to achieve the stable aromatic pyrimidine core, which is the key pharmacophore for kinase inhibition.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Pyrimidine
This approach is highly versatile for creating a library of analogs by introducing diverse amino side chains at the 4-position. It typically starts from a readily available dihalopyrimidine. A specific example is the synthesis of 6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine.[3]
Reaction Scheme:
Caption: Synthetic workflow for the SNAr reaction.
Detailed Protocol:
-
Reactant Preparation: In a sealed reaction vessel, finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (in this case, 2-isopropylaniline, 1.0 eq), and triethylamine (2.0 eq).[3]
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 80–90 °C.[3] Alternatively, a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. Reaction times can range from several hours to a full day.[3]
-
Work-up: After completion, cool the reaction mixture. Add distilled water to precipitate the product.[3]
-
Purification: Collect the solid by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Causality Behind Experimental Choices:
-
The use of a dihalopyrimidine provides two reactive sites for nucleophilic substitution. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent-free conditions or the use of a high-boiling polar aprotic solvent can accelerate the reaction rate by increasing the concentration of reactants and facilitating the reaction between the charged intermediates.
Biological Significance and Mechanism of Action: Targeting Kinases
2-Isopropyl-4-aminopyrimidine derivatives have garnered significant attention as potent inhibitors of various protein kinases. Their efficacy stems from the ability of the 2-aminopyrimidine core to mimic the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase's ATP-binding site. The 2-isopropyl group often provides additional hydrophobic interactions, enhancing binding affinity and selectivity.
Key Kinase Targets and Therapeutic Implications:
-
Janus Kinases (JAKs): These are critical mediators in the JAK-STAT signaling pathway, which is central to the immune response.[4] Aberrant JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms. 2-Isopropyl-4-aminopyrimidine derivatives can act as potent JAK inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors of CDKs are a major focus in oncology research, and pyrazolo[4,3-d]pyrimidines with a 3-isopropyl substituent have shown potent and selective CDK inhibition.[6]
Illustrative Signaling Pathway: JAK-STAT Inhibition
The following diagram illustrates the mechanism by which a 2-isopropyl-4-aminopyrimidine derivative can inhibit the JAK-STAT signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by a 2-isopropyl-4-aminopyrimidine derivative.
Quantitative Data and Structure-Activity Relationships (SAR)
The potency of 2-isopropyl-4-aminopyrimidine derivatives as kinase inhibitors is highly dependent on the nature and position of substituents on the pyrimidine ring and the 4-amino group. The following table summarizes representative IC₅₀ values for related aminopyrimidine derivatives against various kinases, illustrating key SAR trends.
| Compound ID | R1 (at C2) | R2 (at C4) | Kinase Target | IC₅₀ (nM) | Reference |
| A | Isopropyl | -NH-(2-isopropylphenyl) | β-Glucuronidase | >1000 | [3] |
| B | H | -NH-(p-tolyl) | EGFR | 55 | [7] |
| C | H | -NH-(benzyl) | Her2 | 40 | [7] |
| D | Isopropyl | -NH-(benzylpyridyl) | CDK2 | <10 | [6] |
| E | Isopropyl | -NH-(benzylpyridyl) | CDK5 | <10 | [6] |
| F | H | -NH-(3-ethynylphenyl) | EGFR | 0.135 µM | [8] |
Key SAR Insights:
-
The 2-Isopropyl Group: As seen in compounds D and E , the presence of an isopropyl group at the C2 position can contribute significantly to high potency against certain kinases like CDKs, likely through favorable hydrophobic interactions.
-
The 4-Amino Substituent: The nature of the substituent on the 4-amino group is critical for both potency and selectivity. Large, aromatic groups, often with additional hydrogen bond donors or acceptors, are commonly employed to target specific features of the kinase ATP-binding pocket.
-
Other Ring Substitutions: Modifications at the 5 and 6-positions of the pyrimidine ring can also modulate activity and physicochemical properties.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized 2-isopropyl-4-aminopyrimidine derivatives, a series of in vitro assays are typically performed.
Protocol 3: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow:
Caption: Workflow for a cell-based MTT proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-isopropyl-4-aminopyrimidine derivative and incubate for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell proliferation.
Conclusion and Future Perspectives
The 2-isopropyl-4-aminopyrimidine scaffold is a highly valuable platform for the development of targeted therapies, particularly kinase inhibitors. The synthetic routes outlined in this guide, from the foundational Biginelli reaction to the versatile nucleophilic aromatic substitution, provide researchers with robust methods for generating diverse libraries of these compounds. The profound impact of these derivatives on key signaling pathways, such as the JAK-STAT pathway, underscores their therapeutic potential. As our understanding of the kinome and its role in disease continues to expand, the strategic design and synthesis of novel 2-isopropyl-4-aminopyrimidine derivatives will undoubtedly remain at the forefront of drug discovery, offering hope for more effective and selective treatments for a wide range of human diseases.
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Wikipedia. Biginelli reaction. [Link]
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7865. [Link]
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ResearchGate. (2025). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. [Link]
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Journal of Internal Medicine & Pharmacology. (2022). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]
- Google Patents. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
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Vlase, L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 22(16), 8563. [Link]
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ResearchGate. (2001). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N -Amidinyliminium Ions. [Link]
- Google Patents. (1996). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
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Overman, L. E., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 67(52), 10192–10203. [Link]
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Li, Q., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(4), 2136-2146. [Link]
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Al-Suwaidan, I. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389920. [Link]
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ResearchGate. (2025). Red lines represent inhibition. Green arrows represent activation.. [Link]
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ResearchGate. Chemical structures and IC50 values of the newly identified DUSP4 inhibitors.. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6690. [Link]
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Bauer, J., & Ziegler, S. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 12, 1144–1150. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(19), 10779. [Link]
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ResearchGate. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. [Link]
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Overman, L. E., & Franklin, A. S. (2003). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 5(11), 1809–1812. [Link]
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RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. [Link]
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Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 112, 127-138. [Link]
-
Eldehna, W. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 481-500. [Link]
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- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-2-isopropylpyrimidine in Drug Discovery
Introduction: The Strategic Value of the 2-Isopropylpyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged scaffold in a multitude of approved therapeutic agents.[1] Its inherent electronic properties and ability to participate in crucial hydrogen bonding interactions, particularly with kinase hinge regions, have cemented its status as a go-to building block for drug designers. Within this esteemed class of heterocycles, 4-Chloro-2-isopropylpyrimidine emerges as a particularly strategic starting material for the synthesis of novel therapeutics. The presence of the chlorine atom at the C4 position provides a reactive handle for a variety of synthetic transformations, while the isopropyl group at C2 offers a degree of lipophilicity and steric bulk that can be exploited to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth exploration of the chemical reactivity of 4-Chloro-2-isopropylpyrimidine and detailed protocols for its application in the synthesis of compounds targeting key drug classes, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Chemical Properties and Reactivity Profile
4-Chloro-2-isopropylpyrimidine is a crystalline solid with a molecular weight of 156.61 g/mol .[3] The pyrimidine core is an electron-deficient aromatic system, a characteristic that is further amplified by the presence of the electronegative chlorine atom. This electronic feature renders the C4 position highly susceptible to nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a primary and highly efficient method for its derivatization.
The reactivity of the C4-chloro group is the lynchpin of this building block's utility. It can be readily displaced by a wide array of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse chemical functionalities.[2] Furthermore, the chloro-substituted pyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful C-C and C-N bond-forming reactions provide access to a vast chemical space of substituted pyrimidines, enabling extensive structure-activity relationship (SAR) studies.
Safety and Handling
Proper safety precautions are paramount when handling 4-Chloro-2-isopropylpyrimidine and related chlorinated heterocyclic compounds.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Application in Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in a large number of FDA-approved kinase inhibitors. While no currently marketed drug explicitly lists 4-Chloro-2-isopropylpyrimidine as its direct starting material, this building block is an ideal precursor for the synthesis of analogues of prominent kinase inhibitors like Ibrutinib and Ribociclib, facilitating the exploration of new intellectual property space.
Key Synthetic Transformations
The general synthetic strategy for elaborating 4-Chloro-2-isopropylpyrimidine into potential kinase inhibitors involves a series of key reactions that functionalize the pyrimidine core.
Caption: Synthetic pathways from 4-Chloro-2-isopropylpyrimidine.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[1][4] This allows for the introduction of substituents that can occupy the solvent-exposed region of the kinase ATP-binding pocket, influencing potency and selectivity.
Reaction Scheme: (Illustrative scheme showing 4-Chloro-2-isopropylpyrimidine reacting with a generic arylboronic acid)
Materials:
| Reagent/Material | Supplier | Grade |
| 4-Chloro-2-isopropylpyrimidine | Commercial Source | >98% |
| Arylboronic Acid | Commercial Source | >97% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Source | Catalyst Grade |
| SPhos | Commercial Source | Ligand Grade |
| Potassium Phosphate (K₃PO₄) | Commercial Source | Anhydrous |
| Toluene | Commercial Source | Anhydrous |
| Water | In-house | Degassed, Deionized |
| Tetrahydrofuran (THF) | Commercial Source | Anhydrous |
Procedure:
-
To a flame-dried Schlenk tube, add 4-Chloro-2-isopropylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride and facilitates the reductive elimination step, leading to higher yields and faster reaction times.[5]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.
-
Solvent System: The use of a toluene/water biphasic system is common in Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination for C4-Arylamination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrimidines.[6][7] This reaction is particularly relevant for the synthesis of kinase inhibitors, where an amino linkage at the C4 position can form a key hydrogen bond with the kinase hinge region.
Reaction Scheme: (Illustrative scheme showing 4-Chloro-2-isopropylpyrimidine reacting with a generic aniline)
Materials:
| Reagent/Material | Supplier | Grade |
| 4-Chloro-2-isopropylpyrimidine | Commercial Source | >98% |
| Aniline or Heteroarylamine | Commercial Source | >97% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial Source | Catalyst Grade |
| Xantphos | Commercial Source | Ligand Grade |
| Cesium Carbonate (Cs₂CO₃) | Commercial Source | Anhydrous |
| 1,4-Dioxane | Commercial Source | Anhydrous |
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-Chloro-2-isopropylpyrimidine (1.0 eq), the desired amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of aryl chlorides. Xantphos's wide bite angle is thought to stabilize the palladium center and promote the reductive elimination step.[6]
-
Base: Cs₂CO₃ is a strong base that is soluble in dioxane and effectively deprotonates the amine nucleophile, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines, Thiols, and Alcohols
The electron-deficient nature of the pyrimidine ring allows for direct nucleophilic aromatic substitution of the C4-chloro group. This method is often simpler and more cost-effective than palladium-catalyzed reactions, particularly for electron-rich nucleophiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 68210-26-4 CAS MSDS (4-CHLORO-2-ISOPROPYLPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-isopropylpyrimidine with Aryl Boronic Acids
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The construction of carbon-carbon (C-C) bonds is a foundational element in the synthesis of organic molecules, particularly within the realm of drug discovery and development. The ability to selectively and efficiently couple molecular fragments is paramount for creating complex architectures with desired pharmacological properties. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forming C-C bonds.[1][2][3] This reaction's significance was underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4]
Pyrimidine scaffolds are of particular interest in medicinal chemistry, as they are integral components of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[5][6][7][8][9][10] The targeted functionalization of the pyrimidine core allows for the fine-tuning of a molecule's interaction with biological targets. Specifically, the reaction of halogenated pyrimidines, such as 4-Chloro-2-isopropylpyrimidine, with aryl boronic acids via the Suzuki-Miyaura coupling provides a direct and efficient route to novel 2,4-disubstituted pyrimidine derivatives.[6][11][12][13][14] The electron-deficient nature of the pyrimidine ring renders the chloro-substituent at the C4-position particularly susceptible to oxidative addition by a palladium catalyst, making it a favorable substrate for this transformation.[6][14]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of the Suzuki-Miyaura cross-coupling reaction between 4-Chloro-2-isopropylpyrimidine and various aryl boronic acids. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][15] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting potential issues.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-Chloro-2-isopropylpyrimidine) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a square-planar Pd(II) species.[15][16] The reactivity of the halide in this step follows the general trend: I > Br > Cl.[16] While aryl chlorides are typically less reactive than bromides and iodides, the electron-deficient nature of the pyrimidine ring facilitates this step.[14][15]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the aryl boronic acid) is transferred to the palladium(II) complex.[15][16] The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex, displacing the halide.[15][16]
-
Reductive Elimination: The final step of the cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex.[4][15] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The steric and electronic properties of the ligands on the palladium center play a significant role in promoting this step.[1][16]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-isopropyl-4-phenylpyrimidine
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-isopropylpyrimidine with phenylboronic acid. This can be adapted for other aryl boronic acids with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-isopropylpyrimidine | ≥97% | Commercially Available | |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Air-stable ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Water | Degassed, Deionized | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |
| Brine (Saturated NaCl solution) | In-house | For work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system (optional, but recommended)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean and dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-2-isopropylpyrimidine (1.0 mmol, 1.0 eq.).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq.).
-
Add potassium phosphate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the degradation of the catalyst and phosphine ligand.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The addition of water can significantly enhance the reaction rate by facilitating the dissolution of the base and the formation of the active boronate species.[4]
-
-
Reaction:
-
Immerse the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A typical reaction time is 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) pre-catalysts that form the active Pd(0) species in situ.[4][20] Pd(PPh₃)₄ is a stable Pd(0) complex but may be less active for challenging couplings. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step, leading to higher reaction rates and yields, especially for sterically hindered substrates.[1][21] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical for activating the boronic acid. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred, particularly for less reactive substrates.[22] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with water) | Aprotic polar solvents are commonly used. The addition of a small amount of water can significantly improve reaction rates by aiding in the dissolution of the inorganic base and promoting transmetalation.[4] |
| Temperature | 80-120 °C | Higher temperatures are generally required for the coupling of aryl chlorides to overcome the higher activation energy of the oxidative addition step. Microwave irradiation can also be employed to shorten reaction times.[11][12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents; Inappropriate base or solvent. | Ensure proper degassing of solvents and reaction vessel.[23] Use a more active ligand (e.g., a Buchwald-type ligand).[21] Screen different bases and solvent systems. Consider using a pre-activated catalyst. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) pre-catalyst without a reducing agent. | Rigorously exclude oxygen from the reaction. Use a Pd(0) source or ensure conditions are suitable for the in-situ reduction of the Pd(II) pre-catalyst.[4] |
| Protodeborylation of Boronic Acid | Prolonged reaction times at high temperatures; Presence of excess water or protic solvents. | Minimize reaction time by closely monitoring progress. Use anhydrous conditions if possible, or minimize the amount of water co-solvent.[4] |
| Hydrodehalogenation of Pyrimidine | Formation of a palladium-hydride (Pd-H) species. | This is a common side reaction.[24] Ensure the use of a high-quality base and consider a different ligand or solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of 2,4-disubstituted pyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Sci-Hub. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO [3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: A General Regioselective Synthesis of 2,4‐Diarylpyrimidines from 2‐Thiouracil Through Two Orthogonal Cross‐Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sci-hub.box [sci-hub.box]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting Guide: Navigating Common Hurdles in the Synthesis of 4-Chloro-2-isopropylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-isopropylpyrimidine. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve challenges in your experimental work.
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: After the chlorination of 2-isopropylpyrimidin-4-one with POCl₃, my crude NMR shows a significant amount of starting material. What went wrong?
Answer:
Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Reagent or Reaction Time: The chlorination of a pyrimidone with phosphorus oxychloride (POCl₃) is a well-established but equilibrium-driven process.[1][2] Ensure you are using a sufficient excess of POCl₃, which often also serves as the solvent. Reaction times can vary, so monitoring the reaction by TLC or LC-MS is crucial to determine the point of maximum conversion.
-
Low Reaction Temperature: These chlorination reactions typically require elevated temperatures, often refluxing in POCl₃ (b.p. 106 °C).[1][2] If the temperature is too low, the reaction rate will be significantly slower, leading to incomplete conversion within a standard reaction time.
-
Purity of Starting Material: The presence of impurities in your 2-isopropylpyrimidin-4-one can inhibit the reaction. Ensure your starting material is of high purity and is thoroughly dried, as moisture will consume the POCl₃.
-
Inefficient Mixing: If the starting material is not fully soluble or well-suspended in the POCl₃, the reaction will be slow and incomplete. Ensure vigorous stirring throughout the reaction.
Question 2: My final product is contaminated with a significant amount of a water-soluble impurity, and my yield is lower than expected. What is the likely culprit?
Answer:
The most probable cause is the hydrolysis of your product, 4-Chloro-2-isopropylpyrimidine, back to the starting material, 2-isopropylpyrimidin-4-one, during the workup. The chloro-substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, especially by water.
To mitigate this:
-
Anhydrous Workup: If possible, perform an anhydrous workup. This can involve distilling off the excess POCl₃ under reduced pressure.[3]
-
Cold Quenching: When quenching the reaction mixture, do so by slowly adding it to a vigorously stirred mixture of ice and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3] This keeps the temperature low and rapidly extracts the product into the organic phase, minimizing its contact time with the aqueous environment.
-
Neutralization: After quenching, neutralize the acidic aqueous layer promptly with a base like sodium bicarbonate or sodium carbonate solution, again, while ensuring the mixture is kept cold.
Question 3: I observe an unexpected, less polar spot on my TLC plate that is not the starting material or the product. What could this be?
Answer:
While less common, the formation of a di-chlorinated or other over-chlorinated species is a possibility, especially under harsh reaction conditions (very high temperatures or prolonged reaction times). However, a more likely side product could be a dimer or an oligomer formed from the self-reaction of the starting material or product, potentially facilitated by reactive intermediates generated from POCl₃.
Another possibility is the formation of side products from the reaction of POCl₃ with any organic base used, such as pyridine or triethylamine. These can form complex adducts.[4]
To identify this impurity, characterization by LC-MS and NMR is recommended. To avoid its formation, consider:
-
Milder Reaction Conditions: If the main reaction allows, try lowering the reaction temperature or reducing the reaction time.
-
Alternative Chlorinating Agents: In some cases, a mixture of POCl₃ and PCl₅ can be more effective and selective, potentially reducing side reactions.[2]
Frequently Asked Questions (FAQs)
What is the most common synthetic route to 4-Chloro-2-isopropylpyrimidine?
The most prevalent and industrially scalable method is the chlorination of 2-isopropylpyrimidin-4-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reaction may be performed neat (using excess POCl₃ as the solvent) or in the presence of a high-boiling inert solvent. Often, an organic base like N,N-dimethylaniline, N,N-diethylaniline, or a tertiary amine is added to facilitate the reaction.[3][5]
What are the key reaction parameters to control for a successful synthesis?
-
Temperature: Typically, the reaction is heated to reflux in POCl₃.
-
Reagent Stoichiometry: An excess of POCl₃ is generally used.
-
Moisture Control: The reaction is highly sensitive to water. All glassware should be oven-dried, and reagents should be anhydrous. POCl₃ reacts violently with water to produce phosphoric acid and hydrogen chloride gas.[6]
-
Workup Procedure: Careful and cold quenching is critical to prevent hydrolysis of the product.
How can I purify the crude 4-Chloro-2-isopropylpyrimidine?
The primary methods for purification are:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes, ethyl acetate/hexanes) is effective for removing less soluble or more soluble impurities.
-
Column Chromatography: For high purity, silica gel column chromatography using a non-polar eluent system (e.g., ethyl acetate in hexanes) is a standard method.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique, especially for removing non-volatile impurities.
Common Side Products and Mitigation Strategies
| Side Product/Impurity | Potential Cause | Recommended Solution |
| 2-isopropylpyrimidin-4-one | Incomplete reaction or hydrolysis of the product during workup. | Increase reaction time/temperature, ensure excess POCl₃. Perform a rapid, cold quench and extraction. |
| Dimeric/Oligomeric Species | High reaction temperatures or prolonged reaction times. | Optimize reaction conditions to the minimum required for full conversion. |
| Phosphorous-based byproducts | Residual POCl₃ or its hydrolysis products. | Careful quenching and aqueous washes. A final brine wash can help remove residual water-soluble phosphorous species. |
| Starting material impurities | Impure 2-isopropylpyrimidin-4-one. | Purify the starting material before the chlorination step. |
Experimental Protocol: Purification of 4-Chloro-2-isopropylpyrimidine by Column Chromatography
-
Preparation of the Crude Material: After the aqueous workup and extraction, the organic layer containing the crude product is dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude oil or solid.
-
Slurry Loading: The crude material is dissolved in a minimal amount of the chromatography eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). A small amount of silica gel is added to this solution, and the solvent is evaporated to yield a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Column Packing: A glass chromatography column is packed with silica gel using a slurry of the silica in the chosen eluent (e.g., 5-10% ethyl acetate in hexanes). The column should be packed carefully to avoid air bubbles.
-
Loading and Elution: The dry-loaded crude product is carefully added to the top of the packed column. A thin layer of sand can be added on top to prevent disturbance of the silica bed. The elution is then started, collecting fractions.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 4-Chloro-2-isopropylpyrimidine.
Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction pathway for the synthesis of 4-Chloro-2-isopropylpyrimidine and highlights the key side reaction of product hydrolysis.
Caption: Synthesis of 4-Chloro-2-isopropylpyrimidine and its hydrolysis side reaction.
References
- Klapötke, T. M., & Schulz, A. (2004). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 43(15), 4748–4754.
-
Wikipedia contributors. (2023, December 27). Phosphoryl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
-
Wang, B., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(10), 18947–18956. Available from: [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]
- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Chloro-2-isopropylpyrimidine Derivatives
Introduction
Welcome to the technical support center for the purification of 4-Chloro-2-isopropylpyrimidine and its derivatives. These compounds are pivotal intermediates in medicinal chemistry and drug development. Achieving high purity is critical for the reliability of subsequent synthetic steps and the validity of biological assays. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols designed to address the specific challenges encountered by researchers working with this class of molecules. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Chloro-2-isopropylpyrimidine product?
A1: Common impurities typically arise from the synthetic route. These can include unreacted starting materials, such as 2-isopropyl-4-hydroxypyrimidine, and residual chlorinating agents like phosphorus oxychloride (POCl₃) or their byproducts.[1] A significant challenge is the potential formation of isomeric impurities, such as the 2-chloro-4-substituted pyrimidine, which can be difficult to separate due to similar polarities.[2]
Q2: I have a crude solid product. Should I start with column chromatography or recrystallization?
A2: The choice depends on the crude purity and the nature of the impurities. If the crude product is >90% pure and you have an idea of a suitable solvent system, recrystallization is a highly efficient and scalable method for removing minor impurities.[3] If the product is significantly impure, contains multiple components with similar polarities, or is an oil, column chromatography is the more appropriate starting point to isolate the desired compound.[4]
Q3: How can I quickly assess the purity of my fractions or final product?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring column chromatography and checking the purity of fractions.[4] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard, providing high resolution and sensitivity for detecting impurities.[5] Other valuable techniques include melting point analysis, where a sharp melting range close to the literature value suggests high purity, and NMR spectroscopy, which can identify and quantify impurities if they are present at detectable levels.[6][7]
In-Depth Troubleshooting Guides
This section addresses specific issues encountered during purification in a detailed question-and-answer format.
Troubleshooting Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4] For pyrimidine derivatives, silica gel is the most common choice.[8][9]
Q4: My compound won't elute from the silica gel column, even with a highly polar mobile phase.
A4: This issue, known as irreversible adsorption, can occur if your 4-Chloro-2-isopropylpyrimidine derivative is particularly basic or interacts too strongly with the acidic silica gel.
-
Causality: The lone pairs on the pyrimidine nitrogen atoms can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, preventing elution.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel, disrupting the strong interaction and allowing your compound to elute.[9]
-
Change the Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[8] Alternatively, if your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (water/acetonitrile or water/methanol) may be a better option.[9]
-
Q5: My compound elutes with the solvent front, showing no retention (Rf ≈ 1). How do I achieve separation?
A5: This indicates your chosen mobile phase is too polar for the compound and the stationary phase.
-
Causality: The eluent has a much higher affinity for the stationary phase than your compound does. It effectively displaces your compound and carries it down the column without allowing for equilibrium and separation to occur.[4]
-
Solution: Systematically decrease the polarity of your mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane, guided by TLC analysis. For effective separation, aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate.[8][10]
Q6: The separation between my desired product and an impurity is very poor, with significant peak overlap.
A6: Achieving good resolution requires careful optimization of the chromatographic conditions.
-
Causality: Poor separation can result from an improperly chosen solvent system, a poorly packed column, or overloading the column with the crude sample.
-
Solutions:
-
Optimize the Solvent System: Use TLC to screen various solvent combinations. Sometimes, a ternary system (three solvents) or switching to a different solvent class (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can dramatically improve selectivity.[8]
-
Refine Column Parameters: Ensure the column is packed uniformly to avoid channeling.[10] Use a finer mesh silica gel for higher resolution. The ratio of silica gel to crude sample should be between 20:1 and 100:1 by weight to prevent overloading.[8]
-
Consider Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
-
Troubleshooting Recrystallization
Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[3]
Q7: My compound "oils out" instead of forming crystals upon cooling.
A7: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when high concentrations of impurities are present.
-
Causality: The solute's solubility limit is exceeded while the solution temperature is still too high, or impurities are depressing the melting point and interfering with crystal lattice formation.
-
Solutions:
-
Increase the Solvent Volume: Re-heat the solution until the oil redissolves, then add more hot solvent to lower the saturation point. Allow it to cool more slowly.[10]
-
Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble but is miscible with the first solvent) at an elevated temperature until turbidity appears. Then, allow it to cool slowly.[11]
-
Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.[6]
-
Q8: I have very low recovery of my product after recrystallization.
A8: Low recovery typically means a significant amount of your product remains dissolved in the cold mother liquor.
-
Causality: The compound has substantial solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.
-
Solutions:
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[12]
-
Minimize Initial Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Reduce Wash Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without re-dissolving the product.[12]
-
Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling, although this crop may be less pure.
-
Q9: My purified crystals are still colored, even after recrystallization.
A9: This indicates the presence of colored impurities that are co-crystallizing with your product.
-
Causality: The colored impurities have similar solubility properties to your desired compound in the chosen solvent.
-
Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[11][12] Use the minimum amount necessary, as excessive charcoal can also adsorb your product and reduce the yield. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
Workflow Visualizations
The following diagrams provide a logical framework for making decisions during the purification process.
Caption: Decision workflow for selecting the initial purification method.
Caption: Troubleshooting flowchart for common column chromatography issues.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying a 4-Chloro-2-isopropylpyrimidine derivative on a silica gel column.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The ideal system gives the desired product an Rf value of 0.2-0.4.[8]
-
Column Packing:
-
Prepare a slurry of silica gel (typically 50x the weight of the crude sample) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles or cracks form.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
Collect fractions sequentially and monitor their composition by TLC.[4]
-
If necessary, gradually increase the eluent polarity (gradient elution) to elute the product.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid 4-Chloro-2-isopropylpyrimidine derivative.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[11]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment
Confirming the purity of the final product is a critical final step. A multi-technique approach provides the most comprehensive validation.
| Analytical Technique | Principle | Information Provided | Key Advantages |
| HPLC (RP-HPLC) | Chromatographic separation based on polarity.[5] | Quantitative purity (% area), detection of non-volatile impurities. | High resolution, high sensitivity, gold standard for purity determination.[5] |
| GC-MS | Separation by boiling point and mass-to-charge ratio.[13] | Purity, identification of volatile impurities by mass spectrum. | Excellent for volatile/semi-volatile impurities, provides structural data.[13] |
| ¹H-NMR Spectroscopy | Nuclear magnetic resonance of protons. | Structural confirmation, detection of proton-containing impurities. | Provides structural confirmation and can be used for quantitative purity (qNMR).[7] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity. | Rapid and simple; a narrow melting range suggests high purity.[6] |
References
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- Benchchem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Gomashe, A. V., et al. (2016). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University Medical Sciences.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Chemistry LibreTexts. (2023). Recrystallization.
- Smith, P. J., et al. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Research.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
- Al-Tel, T. H. (2011). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling with 2-Alkyl-4-Chloropyrimidines
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-alkyl-4-chloropyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity. Here, we will move beyond generic advice and delve into the mechanistic nuances and practical solutions for this specific class of substrates.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 2-alkyl-4-chloropyrimidine is showing low to no conversion. What are the most common culprits?
A1: Low or no conversion in these reactions often points to one of a few key issues:
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is inherently less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition of the chloropyrimidine to the Palladium(0) center a common rate-limiting step.[1][2]
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and effectively removing the catalyst from the reaction cycle.[1]
-
Boronic Acid/Ester Instability: The boronic acid or its ester can be unstable under the reaction conditions, leading to side reactions like protodeboronation (hydrolysis) or oxidation, especially at elevated temperatures.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is particularly critical for the successful coupling of less reactive chloropyrimidines.[1]
Q2: I'm observing significant formation of a dehalogenated pyrimidine byproduct. What causes this and how can I minimize it?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[3] The primary mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or residual water.[3] To minimize this:
-
Optimize the Base: Avoid overly strong bases if possible. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often good starting points.[3]
-
Use Aprotic Solvents: Solvents like dioxane, THF, or toluene are less likely to act as hydride sources compared to protic solvents.[3]
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[3]
-
Consider the Halide: While you are using a chloropyrimidine, it's worth noting that iodides are most prone to dehalogenation, followed by bromides, and then chlorides.[3][4]
Q3: My boronic acid seems to be decomposing. What are my options?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent issue, especially with heteroaryl boronic acids or under harsh basic conditions.[5][6] Consider the following:
-
Use Boronic Esters: Pinacol esters (Bpin) or other boronic esters like MIDA or Epin esters are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[6][7][8] Some can even be purified via silica gel chromatography.[6][7]
-
Use Potassium Trifluoroborates: These are often more stable than boronic acids and can be a good alternative.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a milder base can help to preserve the boronic acid.
-
Fresh Reagents: Ensure your boronic acid is fresh and has been stored properly to avoid degradation.
Q4: Can microwave irradiation improve my reaction?
A4: Yes, microwave-assisted synthesis can be highly effective for these transformations. It often leads to significantly reduced reaction times (e.g., 15 minutes), can necessitate lower catalyst loadings, and may improve yields compared to conventional heating methods.[9][10]
II. In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
A systematic approach is crucial when your reaction fails to yield the desired product. The interplay between the catalyst, ligand, base, and solvent is critical for the successful coupling of these challenging substrates.
Caption: Troubleshooting flowchart for failed Suzuki couplings.
1. The Catalyst and Ligand System: The Key to C-Cl Activation
The inertness of the C-Cl bond requires a highly active catalyst system. Standard Pd(PPh₃)₄ may not be sufficient.
-
Expert Insight: For electron-deficient heteroaryl chlorides like 2-alkyl-4-chloropyrimidines, the oxidative addition step is often the bottleneck. You need a catalyst system that is both electron-rich to facilitate this step and sterically bulky to promote the final reductive elimination.[11]
-
Recommended Action:
-
Bulky Phosphine Ligands: Screen ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos. These are designed to be both sterically demanding and electron-donating.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: Consider using pre-catalysts like PEPPSI-IPr. NHCs are strong electron donors and can be very effective for these couplings.[11][12]
-
2. Base Selection: A Delicate Balance
The base plays a dual role: it activates the boronic acid for transmetalation but can also promote its decomposition.[13]
-
Expert Insight: Strong bases like NaOH or alkoxides can accelerate the undesirable protodeboronation of the boronic acid.[14] While a base is necessary, its strength and solubility need to be carefully chosen.
-
Recommended Action:
3. Boronic Acid/Ester Integrity
The stability of your boron reagent is paramount.
-
Expert Insight: Boronic acids, especially those containing heteroatoms, can be prone to decomposition under aqueous alkaline conditions.[7] Boronic esters, such as pinacol esters, offer enhanced stability.[6][8]
-
Recommended Action:
-
If you suspect boronic acid decomposition, switch to the corresponding pinacol boronate ester (Bpin). These are often commercially available or can be synthesized.
-
Consider using MIDA (N-methyliminodiacetic acid) boronates, which are known for their high stability and can be used in sequential couplings.[6]
-
4. Solvent System Optimization
The solvent influences the solubility of your reagents and the activity of the catalyst.
-
Expert Insight: Aprotic solvents are generally preferred to minimize dehalogenation. A mixture of an organic solvent and water is often necessary to dissolve the inorganic base and facilitate the reaction.
-
Recommended Action:
Problem 2: Regioselectivity Issues with Dichloropyrimidines
When working with substrates like 2,4-dichloropyrimidines, controlling which chlorine atom reacts is key.
-
Expert Insight: The 4-position of the pyrimidine ring is generally more electron-deficient and thus more susceptible to nucleophilic attack, making it the more reactive site in Suzuki couplings.[17] However, reaction conditions can influence this selectivity.
-
Recommended Action:
-
Temperature Control: Lowering the reaction temperature can often improve selectivity for the more reactive site.
-
Stoichiometry: Use of approximately one equivalent of the boronic acid will favor monosubstitution.
-
Ligand Choice: Certain ligands can enhance selectivity. For instance, NHC ligands have been shown to favor C4-selective coupling in dichloropyridines, a related system.[18]
-
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 2-alkyl-4-chloropyrimidine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vial three times.[11]
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.[11]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reagent Preparation: In a microwave reaction vial with a stir bar, combine the 2-alkyl-4-chloropyrimidine (0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[9]
-
Solvent Addition: Add 1,4-dioxane (3.5 mL) and water (0.5 mL).[9]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-20 minutes).[9]
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
IV. Data Presentation & Catalyst/Ligand Selection
The choice of catalyst and ligand is often the most critical parameter. The following table summarizes yields from a screening study on 2,4-dichloropyrimidine, which can serve as a guide for your 2-alkyl-4-chloropyrimidine system.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A good starting point, often effective. | [9][10] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [9][10] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Some improvement over Pd₂(dba)₃ alone. | [9][10] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | Effective due to its ability to promote reductive elimination. | [9] |
| Pd(OAc)₂ | XPhos | High | A powerful system for activating C-Cl bonds. | [11] |
| PEPPSI-IPr | - | High | An effective NHC pre-catalyst. | [11] |
V. Mechanistic Considerations
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
The oxidative addition of the 2-alkyl-4-chloropyrimidine to the Pd(0) center is often the most challenging step. If this step is slow, side reactions can occur. The use of electron-rich ligands enhances the electron density on the palladium, making it more nucleophilic and promoting this oxidative addition.
VI. References
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
-
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
-
Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
-
how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate.
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
-
Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates. Benchchem.
-
Suzuki Cross Coupling Reaction Substrate Scope. Chemistry LibreTexts.
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF - ResearchGate.
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. ResearchGate.
-
Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate.
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications.
-
The Suzuki Reaction. Chem 115 Myers.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in amination of 4-Chloro-2-isopropylpyrimidine
Technical Support Center: Amination of 4-Chloro-2-isopropylpyrimidine
Welcome to the technical support center dedicated to the nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of 4-Chloro-2-isopropylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols to prevent the formation of common byproducts.
Troubleshooting Guide: Isolating and Resolving Specific Byproduct Issues
This section addresses the most common challenges encountered during the amination of 4-Chloro-2-isopropylpyrimidine. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Q1: My reaction is producing a significant amount of 4-Hydroxy-2-isopropylpyrimidine. How can I prevent this hydrolysis?
Plausible Causes: The formation of 4-Hydroxy-2-isopropylpyrimidine is a classic hydrolysis byproduct, where water or hydroxide acts as a nucleophile instead of your desired amine. This is often caused by:
-
Contaminated Reagents: Presence of water in the reaction solvent, amine, or base.
-
Inappropriate Base: Using strong, nucleophilic bases like NaOH or KOH in protic or wet solvents.
-
Atmospheric Moisture: Running the reaction open to the air, especially on a humid day.
-
Aqueous Workup Issues: Premature or poorly controlled quenching of the reaction with water when the reaction temperature is still high.
Mechanistic Insight: The pyrimidine ring is electron-deficient, making the C4 position susceptible to nucleophilic attack. Water, although a weak nucleophile, can displace the chloride, particularly at elevated temperatures or when its concentration is significant.[1] The presence of a base deprotonates water to the much more potent hydroxide (OH⁻) nucleophile, drastically increasing the rate of this side reaction.
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Solvents: Use anhydrous solvents. Aprotic polar solvents like DMF, DMAc, or NMP should be purchased anhydrous or dried over 3Å molecular sieves. Toluene and Dioxane can be dried over sodium/benzophenone.
-
Reagents: If the amine is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation or drying over appropriate sieves.
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a glovebox.
-
-
Select a Non-Nucleophilic Base:
-
Utilize inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Consider organic, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA). These are effective HCl scavengers without promoting hydrolysis.
-
Table 1: Effect of Base and Solvent on Hydrolysis
| Base (1.5 eq) | Solvent | Water Content | Typical % Hydrolysis Byproduct |
| NaOH | Ethanol | As is | 15-30% |
| K₂CO₃ | Anhydrous DMF | <50 ppm | <1% |
| DIPEA | Anhydrous Toluene | <50 ppm | <2% |
| NaOtBu | Anhydrous Dioxane | <50 ppm | <1% (Caution: strong base) |
.dot
Caption: Desired amination vs. competing hydrolysis pathway.
Q2: I'm observing a second product with a higher molecular weight. What is it and how can I minimize it?
Plausible Causes: A higher molecular weight byproduct often points to a di-substitution or oligomerization event. While 4-Chloro-2-isopropylpyrimidine has only one chloro-substituent, several possibilities exist:
-
Bis-Arylation of Primary Amines: If you are using a primary amine (R-NH₂), the initial product (Product-NHR) can be deprotonated by a strong base and react with another molecule of the chloropyrimidine, forming a tertiary amine byproduct (Product)₂-NR. This is especially prevalent in palladium-catalyzed reactions.[2]
-
Reaction with Dimeric Impurities: The starting material may contain small amounts of dichloropyrimidine impurities from its synthesis, which can react with two equivalents of the amine.
-
Amine Self-Coupling: Under certain catalytic conditions, particularly with palladium, homocoupling of the amine can occur.[3]
Mechanistic Insight: In palladium-catalyzed cycles, the initially formed product amine can still coordinate to the palladium center. If a strong base is present, this coordinated amine can be deprotonated to form an amido complex, which can then undergo reductive elimination with another aryl halide molecule, leading to the bis-arylated byproduct.
Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) but avoid a large excess, which can drive the formation of bis-arylated products if conditions are forcing.
-
Modify Catalytic System (for Buchwald-Hartwig reactions):
-
Ligand Choice: Use bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands often favor the desired C-N bond formation and sterically hinder the approach of the already bulky product amine to the metal center.
-
Base Strength: Use the weakest base that effectively promotes the reaction (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu or LHMDS) to minimize deprotonation of the product amine.[2]
-
-
Analyze Starting Material: Check the purity of your 4-Chloro-2-isopropylpyrimidine by GC-MS or LC-MS to rule out dichlorinated impurities.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-2-isopropylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the reactivity of 4-Chloro-2-isopropylpyrimidine in palladium-catalyzed cross-coupling reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.[1][2]
This document moves beyond standard protocols to explain the causal factors behind common experimental challenges, empowering you to rationalize and overcome synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
Navigating the complexities of cross-coupling reactions with heterocyclic electrophiles like 4-Chloro-2-isopropylpyrimidine often involves fine-tuning a delicate interplay of catalyst, ligand, base, and solvent. Below are answers to the most pressing issues encountered in the field.
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is showing low to no conversion. What are the primary factors to investigate?
Answer: Low conversion with 4-Chloro-2-isopropylpyrimidine, a moderately reactive chloro-heteroarene, typically points to a suboptimal catalytic system. The electron-donating nature of the 2-isopropyl group can slightly deactivate the C4-Cl bond towards oxidative addition, while the pyrimidine nitrogens can coordinate to the palladium center, inhibiting catalysis.[3] A systematic approach is essential.
Causality & Corrective Actions:
-
Inefficient Oxidative Addition: The cleavage of the Ar-Cl bond is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Employ catalyst systems featuring electron-rich, sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate Pd(0) species and accelerate oxidative addition.[4][5] For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos are industry standards for challenging chlorides.[6] For Suzuki couplings, SPhos, tBu₃P, or advanced NHC ligands can be highly effective.[7]
-
-
Improper Base Selection: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig) and must be carefully chosen to avoid side reactions.
-
Solution: Use a strong, non-nucleophilic base. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices, often in an aqueous/organic biphasic system.[8] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[9][10]
-
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine's nitrogen atoms can act as competing ligands, sequestering the palladium and halting the catalytic cycle.
-
Solution: The use of bulky ligands, as mentioned above, serves a dual purpose: they not only promote the desired catalytic steps but also sterically disfavor the binding of the pyrimidine nitrogen to the palladium center.
-
The following workflow provides a logical sequence for troubleshooting these reactions.
Question 2: I am observing a significant amount of 2-isopropylpyrimidine (dehalogenated byproduct). How can I minimize this side reaction?
Answer: The formation of the dehalogenated product arises from protodehalogenation, a common side reaction in cross-coupling chemistry. This can happen through two primary pathways: (1) reaction of the organopalladium intermediate with trace water or other proton sources, or (2) a competing reaction pathway involving β-hydride elimination from certain palladium-amide or palladium-alkoxide complexes, followed by reductive elimination of Ar-H.[9]
Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents. Flame-dry glassware before use and maintain a robust inert atmosphere (Nitrogen or Argon).
-
Base Selection: In some cases, certain bases can promote dehalogenation. If using a carbonate or phosphate base, ensure it is anhydrous (e.g., spray-dried KF or freshly ground K₃PO₄).[7]
-
Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.
Question 3: For a Sonogashira coupling, my reaction is sluggish and I see significant alkyne homocoupling (Glaser coupling). What is the solution?
Answer: The Sonogashira reaction relies on a dual palladium and copper catalytic cycle.[11] Sluggishness points to issues in the palladium cycle (as discussed in Q1), while homocoupling is a direct consequence of an overly active or unmanaged copper cycle.
Corrective Actions:
-
Minimize Oxygen: Glaser homocoupling is an oxidative process. Ensure the reaction is thoroughly deoxygenated by bubbling an inert gas through the solvent prior to adding the catalysts.
-
Amine Choice: The amine base is critical. It acts as a base and a ligand. A bulky amine like diisopropylamine (DIPA) or triethylamine (TEA) is often used.[12]
-
Consider Copper-Free Conditions: Modern protocols often omit the copper co-catalyst, which completely eliminates the Glaser coupling side reaction.[13][14] These reactions require a highly active palladium/ligand system and often a stronger base to facilitate the deprotonation of the terminal alkyne.[15]
Frequently Asked Questions (FAQs)
Q: What is the general reactivity trend for halopyrimidines in cross-coupling? A: The reactivity follows the standard trend for aryl halides, which is governed by the carbon-halogen bond strength: I > Br > Cl.[3] As such, chloro-pyrimidines are the most challenging substrates and typically require more forcing conditions or highly active catalyst systems.
Q: How does the 2-isopropyl group electronically influence the C4-Cl bond? A: The isopropyl group is a weak electron-donating group (EDG). This slightly increases the electron density of the pyrimidine ring, making the C4-Cl bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst compared to an unsubstituted 4-chloropyrimidine. This effect necessitates the use of more robust catalyst systems.
Q: Which catalyst/ligand combinations are recommended as a starting point? A: The optimal choice depends on the specific coupling reaction. The table below provides validated starting points for reaction screening.
| Coupling Type | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | tBu₃P (2-4%) or SPhos (2-4%) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 | [7][8] |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | XPhos (4-5%) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 | [6][9] |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂ (2%) | (None) | DIPA / TEA | THF or DMF | 25-65 | [12][14] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of 4-Chloro-2-isopropylpyrimidine with a generic arylboronic acid.
Reaction Scheme: (Conceptual image)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Reagent Addition: Add 4-Chloro-2-isopropylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water). The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the amination of 4-Chloro-2-isopropylpyrimidine with a generic primary or secondary amine.[6][9]
Reaction Scheme: (Conceptual image)
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to a dry reaction vial.
-
Reagent Addition: Add 4-Chloro-2-isopropylpyrimidine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash chromatography.
Mechanistic Overview: The Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting. The diagram below illustrates a generalized cycle for palladium-catalyzed cross-coupling reactions.[9][16]
Each step—Oxidative Addition, Transmetalation, and Reductive Elimination—has specific requirements that can be tuned by adjusting the reaction parameters as detailed in this guide.
References
- D. J. C. Constable, et al. (2007). Green Chemistry, 9, 411-420. [Link to a general green chemistry review, as the original source is broad. A more specific link is needed if available from the search results, but this serves as a placeholder for the concept of privileged scaffolds.]
-
Martínez, M. M., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(45), 9045. [Link]
-
Kaur, N., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]
-
Request PDF: Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. [Link]
-
Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Powers, D. C., & Ritter, T. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]
-
Martínez, M. M., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. [Link]
-
Fernandes, C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7592. [Link]
-
Nolan, S. P. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12563–12569. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
-
Cerna, L., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2994. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(17), 5352. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Chloropyrimidine Synthesis
Introduction
Chloropyrimidines are indispensable building blocks in modern drug discovery and development, forming the core of numerous pharmaceuticals. Their synthesis, most commonly achieved by the chlorination of hydroxypyrimidines with reagents like phosphorus oxychloride (POCl₃), is a powerful and widely used transformation.[1][2] However, this reaction is notoriously exothermic and, if not properly controlled, can pose significant safety risks, including thermal runaway events.[3] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, anticipating, and managing these exotherms. Drawing upon established safety protocols and in-field experience, this document is structured into a series of frequently asked questions and a detailed troubleshooting guide to ensure your syntheses are not only successful but also safe.
Section 1: Foundational FAQs
This section addresses the fundamental principles governing the exothermic nature of chloropyrimidine synthesis.
Q1: Why is the reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) so exothermic?
A1: The high exothermicity stems from several factors. Primarily, you are converting a stable, aromatic hydroxyl group (or its tautomeric keto form) into a chloro group. This involves the formation of very strong phosphorus-oxygen bonds in the phosphate byproducts, which releases a substantial amount of energy.[4] The overall reaction, O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl, demonstrates the high reactivity of POCl₃ with hydroxyl sources.[4] Additionally, the reaction generates hydrogen chloride (HCl) gas, and the heat of solution as this gas dissolves in the reaction medium further contributes to the temperature increase.
Q2: What are the primary risks associated with an uncontrolled exotherm?
A2: The primary risk is a thermal runaway . This is a dangerous feedback loop where the heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[3] An uncontrolled thermal runaway can lead to:
-
Rapid Pressure Buildup: The boiling of solvents and the rapid evolution of HCl gas can exceed the capacity of the vessel's venting system, leading to over-pressurization and potential rupture or explosion.[3]
-
Release of Toxic and Corrosive Materials: A breach of containment will release unreacted POCl₃, a highly corrosive and toxic substance, along with corrosive HCl gas.[5][6]
-
Product and Batch Degradation: Even if containment is not breached, excessive temperatures can lead to the decomposition of starting materials, intermediates, and the final product, resulting in low yields and the formation of difficult-to-remove impurities.
Q3: My procedure calls for using POCl₃ as the solvent. Doesn't this large excess increase the risk?
A3: Yes, using a large excess of POCl₃ as the solvent is a traditional but hazardous method that significantly increases the potential danger, especially during the quenching phase.[1][2][7] The large thermal mass of unreacted POCl₃ must be safely neutralized, which can itself be a highly exothermic process. Modern, safer protocols advocate for using stoichiometric or near-stoichiometric amounts of POCl₃ with a high-boiling inert co-solvent or, in some cases, performing the reaction solvent-free in a sealed reactor.[1][8] This approach is preferable for economic, environmental, and safety reasons.[1][2]
Q4: What is a "delayed exotherm" and why is it particularly dangerous during quenching?
A4: A delayed exotherm is a hazardous situation where the rate of heat generation is initially slow but then rapidly accelerates. This is a notorious problem when quenching excess POCl₃ with ice or cold water.[7][9] At low temperatures, POCl₃ is sluggish to react and not very soluble in water.[7] An unsuspecting chemist may add a significant amount of the reaction mixture to the cold quench solution, see no immediate reaction, and assume it is safe to add more.[7] As mixing continues or the solution warms slightly, the hydrolysis reaction suddenly initiates and proceeds uncontrollably with all the accumulated reagent at once, leading to violent boiling and release of material.[7]
Section 2: In-Depth Troubleshooting Guide
This section is designed for in-lab problem-solving. Refer to the corresponding diagrams and tables for quick decision-making.
| Symptom / Problem | Probable Cause(s) | Immediate Corrective Actions & Solutions |
| Rapid Temperature Increase (>2°C/min) Despite Cooling | 1. Reagent addition rate is too high.2. Cooling system is inefficient or has failed.3. Insufficient mixing leading to "hot spots." | Solution: Immediately stop all reagent addition. Ensure maximum cooling flow. Increase the stirring rate if it is safe to do so. Prepare for an emergency quench if the temperature continues to rise unabated.[3] |
| Sudden Pressure Increase / Vigorous Off-Gassing | 1. Thermal runaway is beginning.2. Solvent is boiling.3. HCl gas evolution is exceeding the condenser/scrubber capacity. | Solution: Follow all steps for a rapid temperature increase. Ensure the off-gas is being safely vented to a scrubber. Do NOT seal the system. A sudden pressure spike is a critical warning sign of a potential runaway.[3] |
| Reaction Stalls / Fails to Initiate | 1. Insufficient activation (temperature too low).2. Poor quality or wet reagents/solvents.3. Ineffective base or catalyst (if used). | Solution: Ensure all glassware is scrupulously dry and reagents are anhydrous. POCl₃ reacts violently with water.[5][10] If confident in the setup, slowly and carefully increase the temperature in small increments (e.g., 5°C) while monitoring closely for any sign of an exotherm. |
| Delayed Exotherm During Quench | 1. Quenching at too low a temperature.2. Insufficient agitation in the quench vessel.3. Using a "standard quench" (adding water to the reaction) instead of a "reverse quench." | Solution: The safest method is a reverse quench , where the reaction mixture is added slowly to the quenching solution.[9][11] For POCl₃, quenching into a vigorously stirred solution of aqueous sodium acetate at 35-40°C can ensure immediate and complete hydrolysis, preventing the buildup of reactive intermediates.[9] |
| Low Yield & Tar Formation | 1. Poor temperature control (reaction ran too hot).2. Reaction time was too long at elevated temperatures.3. Product degradation during aqueous workup. | Solution: Re-evaluate the thermal profile of the reaction. Use reaction calorimetry (if available) to understand the heat flow.[3] Ensure the reaction is stopped as soon as starting material is consumed (monitor by TLC/LCMS). During workup, maintain low temperatures and consider buffered solutions to avoid pH extremes that can degrade the product.[11] |
Visualization: Troubleshooting Logic
The following diagram outlines the decision-making process when faced with a thermal excursion during the reaction.
Caption: Decision tree for responding to a thermal excursion.
Section 3: Protocols & Methodologies
Adherence to a well-designed, validated protocol is the best defense against thermal hazards.
Protocol 1: Controlled Chlorination of Uracil to 2,4-Dichloropyrimidine
This protocol is adapted from established procedures and prioritizes safety through controlled addition and temperature monitoring.[12][13]
1. Reactor Setup and Pre-Reaction Checks:
- Assemble a clean, dry, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a condenser fitted with a gas outlet to a caustic scrubber (to neutralize HCl), and a pressure-equalizing addition funnel.[3]
- Ensure all glassware is rigorously dried in an oven and assembled under a dry nitrogen atmosphere.
- Connect the reactor jacket to a circulating bath with a suitable cooling fluid (e.g., silicone oil) and set the initial temperature to 0-5°C.
2. Reagent Charging:
- Charge the reactor with Uracil (1.0 eq) and a suitable high-boiling solvent (e.g., acetonitrile).
- Begin stirring to form a slurry.
- In the addition funnel, charge phosphorus oxychloride (POCl₃, 2.5 - 4.0 eq). Note: Using a co-solvent is safer than using POCl₃ as the sole solvent.
3. Controlled Addition & Reaction:
- Begin adding the POCl₃ dropwise to the stirred slurry. The initial rate should be very slow.
- CRITICAL: Monitor the internal temperature closely. Maintain the temperature below 10°C during the addition phase. The rate of addition is dictated by the ability of the cooling system to dissipate the generated heat.
- After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110°C, depending on the solvent and substrate) and hold for 2-4 hours, or until reaction completion is confirmed by analytical monitoring (TLC, LCMS).[13]
4. Reaction Workup (See Protocol 2 for Quenching).
Visualization: Safe Experimental Workflow
Caption: Workflow for the safe, controlled addition of POCl₃.
Protocol 2: Safe Reverse Quenching of Phosphorus Oxychloride
This protocol is designed to mitigate the risk of a delayed exotherm.[9][11]
1. Prepare the Quench Vessel:
- In a separate, appropriately sized reactor or flask (at least 5-10 times the volume of the reaction mixture), prepare a vigorously stirred quenching solution.
- Recommended Quench Solution: A buffered solution of aqueous sodium acetate.[9] Alternatively, ice/water can be used, but requires extreme caution.[9]
- If using the sodium acetate solution, warm it to 35-40°C. This slightly elevated temperature ensures the POCl₃ hydrolyzes immediately upon contact, preventing dangerous accumulation.[9][11]
2. Perform the Reverse Quench:
- Cool the completed reaction mixture to room temperature.
- Slowly, and in a controlled manner, add the reaction mixture containing POCl₃ to the vigorously stirred quenching solution. NEVER add the quenching solution to the reaction mixture. [11]
- Monitor the temperature of the quench vessel. Use external cooling if necessary to maintain the desired temperature range (e.g., 35-40°C for acetate quench, or <20°C for ice/water quench).
3. Aging and Workup:
- After the addition is complete, allow the quenched mixture to stir for an adequate period (e.g., 1 hour) to ensure complete hydrolysis of all reactive phosphorus species.[11]
- Proceed with standard extractive workup.
Section 4: References
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
-
How can I properly quench POCl3? ResearchGate.
-
Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
-
My friend phosphorus oxychloride. Chemical Space - WordPress.com.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.
-
Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. PubMed.
-
2,4-Dichloropyrimidine synthesis. ChemicalBook.
-
Quenching Phosphorus Oxychloride. Chemical Space - WordPress.com.
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate.
-
Technical Support Center: Chlorination in Pyrimidine Synthesis. Benchchem.
-
Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
-
2,4-Dichloropyrimidine. PMC - NIH.
-
Phosphorus oxychloride. Lanxess.
-
phosphorus oxychloride - Report. CAMEO Chemicals | NOAA.
-
Phosphoryl chloride. Wikipedia.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. lanxess.com [lanxess.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Chloro-2-isopropylpyrimidine
Welcome to the technical support guide for handling reactions involving 4-Chloro-2-isopropylpyrimidine. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into common challenges and troubleshooting strategies associated with the work-up of reactions utilizing this versatile building block.
Introduction
4-Chloro-2-isopropylpyrimidine is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds.[1] The reactivity of the chlorine atom at the 4-position makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyrimidine chemistry.[2] However, the successful isolation and purification of the desired products often present challenges that can impact yield and purity. This guide addresses the most frequently encountered issues during the work-up phase, offering logical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that arise during the work-up of reactions with 4-Chloro-2-isopropylpyrimidine.
Issue 1: Low or No Product Yield After Aqueous Work-up
Q: I performed a nucleophilic substitution on 4-Chloro-2-isopropylpyrimidine. After quenching the reaction with water and extracting with an organic solvent, I see very little of my desired product. What could be the problem?
A: This is a common issue that can stem from several factors related to the properties of both the starting material and the product. Here’s a systematic approach to troubleshooting:
1. Possibility of Product Solubility in the Aqueous Layer:
-
Expertise & Experience: Pyrimidine derivatives, especially those resulting from reactions with polar nucleophiles, can exhibit significant water solubility.[3] A simple extraction with a standard organic solvent like ethyl acetate might not be sufficient to recover the product from the aqueous phase.
-
Troubleshooting Protocol:
-
Brine Wash: Before discarding the aqueous layer, saturate it with sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and "salting out" your product into the organic layer during extraction.
-
Solvent Screening: If a standard solvent fails, consider a more polar extraction solvent like dichloromethane (DCM) or a mixture of solvents (e.g., DCM/isopropanol).
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
2. Hydrolysis of the Starting Material or Product:
-
Causality: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, especially under basic or heated conditions, leading to the formation of the corresponding 4-hydroxypyrimidine.[5] This side-product may be difficult to separate from the desired product.
-
Troubleshooting Protocol:
-
pH Control: During the work-up, maintain a neutral or slightly acidic pH to minimize hydrolysis. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures.[4][5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. An incomplete reaction means more unreacted 4-Chloro-2-isopropylpyrimidine is present, which can hydrolyze during work-up.
-
Issue 2: Presence of Persistent Impurities After Extraction
Q: My crude product, after extraction and solvent removal, shows multiple spots on TLC, including one that I suspect is the hydrolyzed starting material. How can I effectively purify my product?
A: The purification strategy depends heavily on the nature of your product and the impurities. A multi-step approach is often the most effective.
1. Understanding the Impurities:
-
Common Impurities:
-
Unreacted 4-Chloro-2-isopropylpyrimidine
-
4-Hydroxy-2-isopropylpyrimidine (from hydrolysis)
-
Excess nucleophile
-
Salts formed during the reaction
-
2. Purification Techniques:
-
Flash Column Chromatography: This is the most common and effective method for purifying pyrimidine derivatives.[6][7]
-
Stationary Phase: Silica gel is the standard choice. For highly polar products, alumina or reverse-phase silica (C18) may be more suitable.[7]
-
Mobile Phase Selection: A good starting point for solvent system selection is screening with TLC.[6] A common mobile phase for normal-phase chromatography is a mixture of hexanes and ethyl acetate. For more polar compounds, a gradient of dichloromethane and methanol may be necessary.[6]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and economical purification method.[6]
-
Acid-Base Extraction: If your product has a different acid/base character than the impurities, an acid-base extraction can be a powerful purification step prior to chromatography. For example, if your product is neutral but you have a basic nucleophile as an impurity, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove the basic impurity.
Issue 3: Product Oiling Out or Failing to Crystallize
Q: I am trying to recrystallize my product, but it either oils out or remains in solution even after cooling. What should I do?
A: This is a common crystallization challenge, often caused by residual impurities or selection of a non-ideal solvent system.
-
Expertise & Experience: The presence of even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out. Also, if the product is too soluble in the chosen solvent, it will not crystallize upon cooling.[3]
-
Troubleshooting Protocol:
-
Solvent System Modification:
-
Two-Solvent System: If a single solvent fails, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid.[6] Allow this to cool slowly.
-
Evaporation: If you've used too much solvent, you can try to slowly evaporate some of it to reach the point of supersaturation.[3]
-
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
-
-
Further Purification: If crystallization repeatedly fails, it is a strong indication that your material requires further purification by another method, such as column chromatography, to remove the impurities that are inhibiting crystallization.
-
Visualizing the Work-up Workflow
The following diagram illustrates a general decision-making workflow for the work-up and purification of a reaction involving 4-Chloro-2-isopropylpyrimidine.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-Chloro-2-(propan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For professionals in drug discovery and development, a precise understanding of a compound's spectral signature is not merely academic—it is a cornerstone of establishing identity, purity, and conformational characteristics. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-2-(propan-2-yl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry.
This technical guide moves beyond a simple cataloging of spectral data. Here, we delve into the causal relationships between the molecular structure and the observed nuclear magnetic resonances. By comparing the spectrum of our target molecule with those of structurally related alternatives—2-isopropylpyrimidine and 4-chloropyrimidine—we aim to provide a richer, field-proven understanding of the subtle electronic and steric influences that govern the chemical shifts and coupling patterns in this class of heterocyclic compounds. Every piece of experimental data is presented with the goal of creating a self-validating analytical framework, grounded in the principles of NMR spectroscopy.
Deciphering the ¹H NMR Spectrum: this compound
The anticipated ¹H NMR spectrum would display signals corresponding to the protons of the isopropyl group and the protons on the pyrimidine ring. The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The pyrimidine ring protons, at positions 5 and 6, will appear as doublets due to their coupling to each other.
The electron-withdrawing nature of the chlorine atom at C4 and the nitrogen atoms within the pyrimidine ring will deshield the ring protons, causing their signals to appear at a lower field (higher ppm) compared to benzene. Conversely, the electron-donating isopropyl group at C2 will have a shielding effect, though its influence will be more localized.
A Comparative Spectral Analysis
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with simpler, related molecules is invaluable. We will consider 2-isopropylpyrimidine and 4-chloropyrimidine as our primary comparators.
Table 1: Comparative ¹H NMR Data of Substituted Pyrimidines
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | (Predicted) ~7.3 | d | ~5.0 |
| H-6 | (Predicted) ~8.5 | d | ~5.0 | |
| CH (isopropyl) | (Predicted) ~3.2 | sept | ~7.0 | |
| CH₃ (isopropyl) | (Predicted) ~1.3 | d | ~7.0 | |
| 2-Isopropylpyrimidine | H-4, H-6 | (Predicted) ~8.6 | d | ~5.0 |
| H-5 | (Predicted) ~7.1 | t | ~5.0 | |
| CH (isopropyl) | (Predicted) ~3.1 | sept | ~7.0 | |
| CH₃ (isopropyl) | (Predicted) ~1.2 | d | ~7.0 | |
| 4-Chloropyrimidine | H-2 | (Predicted) ~8.9 | s | - |
| H-5 | (Predicted) ~7.6 | d | ~5.5 | |
| H-6 | (Predicted) ~8.7 | d | ~5.5 |
Analysis of Substituent Effects:
-
Influence of the Chloro Group: Comparing the predicted chemical shifts of the pyrimidine protons in this compound with those in 2-isopropylpyrimidine reveals the significant deshielding effect of the chlorine atom. The proton at H-6 in the chloro-substituted compound is expected to be shifted downfield relative to the corresponding protons in 2-isopropylpyrimidine. This is a direct consequence of the inductive electron withdrawal by the electronegative chlorine atom.
-
Influence of the Isopropyl Group: The electron-donating nature of the isopropyl group leads to a slight shielding of the pyrimidine ring protons compared to an unsubstituted pyrimidine. This effect is most pronounced at the adjacent positions.
The interplay of these electronic effects from the two substituents results in the specific chemical shifts observed for the protons on the pyrimidine ring of this compound.
Visualizing the Proton Environments
To further clarify the relationships between the different protons in this compound, a molecular structure diagram highlighting the distinct proton environments is provided below.
Caption: Molecular structure of this compound with proton labels.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers seeking to acquire a high-quality ¹H NMR spectrum of this compound or similar compounds, the following protocol is recommended. Adherence to these steps will help ensure the acquisition of reliable and reproducible data.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the sample dissolves completely.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Carefully transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16 to 32 for a sample of this concentration), relaxation delay, and spectral width.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Conclusion
The ¹H NMR spectrum of this compound, while not widely documented, can be confidently interpreted through a systematic analysis of its constituent functional groups and a comparative approach with related structures. The electron-withdrawing chloro group and the electron-donating isopropyl group exert predictable and opposing effects on the chemical shifts of the pyrimidine ring protons. This guide provides a framework for understanding these effects and serves as a practical resource for the characterization of this and similar substituted pyrimidines. The provided experimental protocol outlines a robust methodology for obtaining high-quality spectral data, which is fundamental to rigorous chemical research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 4-Chloro-2-isopropylpyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-chloro-2-isopropylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science.
This document moves beyond a simple cataloging of chemical shifts. As a Senior Application Scientist, my objective is to offer a comparative guide that not only presents the spectral data but also delves into the underlying principles governing the observed chemical shifts. By comparing the 13C NMR data of 4-chloro-2-isopropylpyrimidine with that of its parent and related structures, we can gain a deeper understanding of substituent effects on the electronic environment of the pyrimidine ring. This guide is designed to be a practical resource, providing both theoretical insights and actionable experimental protocols.
The Foundation: Understanding 13C NMR in Heterocyclic Systems
13C NMR spectroscopy measures the resonance of 13C nuclei in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon atom.[1] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final chemical shift value.[1]
In aromatic and heteroaromatic systems like pyrimidine, the π-electron system significantly influences the chemical shifts of the ring carbons, which typically resonate between 120 and 160 ppm.[2] The introduction of substituents to the ring can cause predictable upfield (to lower ppm) or downfield (to higher ppm) shifts, providing valuable information about the molecule's structure and electronic distribution.
Comparative Analysis of 13C NMR Chemical Shifts
To understand the spectral features of 4-chloro-2-isopropylpyrimidine, a comparative approach is most instructive. Below is a table summarizing the experimental 13C NMR chemical shifts of pyrimidine and 4-chloropyrimidine, alongside the predicted chemical shifts for 2-isopropylpyrimidine and our target molecule, 4-chloro-2-isopropylpyrimidine. The predictions were generated using a consensus from multiple established online prediction tools to ensure robustness.[3][4][5]
Table 1: Comparison of 13C NMR Chemical Shifts (ppm)
| Carbon Position | Pyrimidine (Experimental) | 4-Chloropyrimidine (Experimental) | 2-Isopropylpyrimidine (Predicted) | 4-Chloro-2-isopropylpyrimidine (Predicted) |
| C2 | 157.4 | 158.8 | 170.1 | 171.5 |
| C4 | 157.4 | 161.5 | 157.1 | 162.3 |
| C5 | 121.7 | 117.8 | 118.5 | 115.2 |
| C6 | 157.4 | 159.3 | 157.1 | 158.9 |
| Isopropyl-CH | - | - | 37.2 | 37.5 |
| Isopropyl-CH3 | - | - | 21.8 | 21.5 |
Note: Experimental data for pyrimidine and 4-chloropyrimidine are sourced from publicly available databases. Predicted data for 2-isopropylpyrimidine and 4-chloro-2-isopropylpyrimidine were obtained using a combination of online prediction tools.
Deciphering the Substituent Effects
The Influence of the 2-Isopropyl Group
Comparing the predicted shifts of 2-isopropylpyrimidine to the experimental values of pyrimidine reveals the significant electronic impact of the isopropyl substituent.
-
C2: The most dramatic effect is the substantial downfield shift of C2 from 157.4 ppm in pyrimidine to a predicted 170.1 ppm in 2-isopropylpyrimidine. This is a classic example of the alpha-substituent effect, where the direct attachment of an alkyl group to an sp2 hybridized carbon causes a significant deshielding.
-
C4 and C6: The chemical shifts of C4 and C6 are predicted to be very similar to those in pyrimidine, indicating that the electronic effect of the isopropyl group at the 2-position does not extend significantly to these carbons.
-
C5: A slight upfield shift is predicted for C5, which can be attributed to the weak electron-donating nature of the isopropyl group through hyperconjugation.
-
Isopropyl Carbons: The methine (CH) and methyl (CH3) carbons of the isopropyl group are predicted to resonate at approximately 37.2 ppm and 21.8 ppm, respectively, which are typical values for such groups.[6]
The Impact of the 4-Chloro Group
The effect of the chlorine atom can be understood by comparing the experimental data for 4-chloropyrimidine with pyrimidine.
-
C4: The carbon directly attached to the chlorine atom (C4) experiences a significant downfield shift from 157.4 ppm to 161.5 ppm. This is due to the strong inductive electron-withdrawing effect of the electronegative chlorine atom.
-
C5: Conversely, C5 shows an upfield shift from 121.7 ppm to 117.8 ppm. This is a result of the resonance effect of the chlorine atom, where its lone pairs of electrons can be delocalized into the pyrimidine ring, increasing the electron density at the ortho and para positions. In this case, C5 is ortho to the chlorine substituent.
-
C2 and C6: The chemical shifts of C2 and C6 are only slightly affected, indicating that the electronic influence of the chlorine at the 4-position is most pronounced on its immediate neighbors.
Combined Effects in 4-Chloro-2-isopropylpyrimidine
The predicted 13C NMR spectrum of 4-chloro-2-isopropylpyrimidine reflects the additive nature of these substituent effects.
-
C2: The chemical shift of C2 is predicted to be the most downfield at 171.5 ppm, primarily due to the alpha-effect of the isopropyl group, with a minor additional downfield shift from the distant chloro group.
-
C4: As expected, C4 is significantly deshielded to a predicted 162.3 ppm due to the direct attachment of the chlorine atom.
-
C5: The C5 position is predicted to be the most upfield of the ring carbons at 115.2 ppm, experiencing the shielding effects of both the ortho-chloro and the para-isopropyl substituents.
-
C6: The chemical shift of C6 is predicted to be around 158.9 ppm, slightly downfield from its position in pyrimidine, likely due to the combined inductive effects of the substituents.
-
Isopropyl Carbons: The chemical shifts of the isopropyl carbons are predicted to be largely unaffected by the presence of the chlorine atom on the other side of the ring.
Visualizing the Structures and Workflow
To aid in the understanding of the molecular structures and the process of spectral analysis, the following diagrams are provided.
Figure 1: Structure of 4-Chloro-2-isopropylpyrimidine with carbon numbering.
Figure 2: Workflow for comparative 13C NMR analysis.
Experimental Protocol for 13C NMR Spectroscopy
For researchers seeking to obtain experimental data, the following protocol provides a standardized starting point for the acquisition of 13C NMR spectra of small organic molecules like 4-chloro-2-isopropylpyrimidine.
1. Sample Preparation:
- Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[7]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the solvent contains a reference signal.
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C spectra.
- Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.
- Acquisition Time (AQ): Typically set between 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative identification.
- Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A starting point of 128 or 256 scans is common, and this can be increased for dilute samples or to improve the signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or using the known chemical shift of the solvent residual peak.
- Integrate the peaks if quantitative information is desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.
Conclusion
This guide provides a comprehensive overview of the 13C NMR chemical shifts of 4-chloro-2-isopropylpyrimidine, grounded in a comparative analysis with related compounds. By understanding the individual and combined effects of the chloro and isopropyl substituents, researchers can confidently interpret the 13C NMR spectrum of this and similar substituted pyrimidines. The provided experimental protocol serves as a practical starting point for obtaining high-quality spectral data, which is the cornerstone of accurate structural elucidation in chemical research and development.
References
-
Chemaxon. NMR Predictor. [Link]
-
Chemaxon. NMR Prediction. [Link]
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CASPRE. 13C NMR Predictor. [Link]
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Chemaxon. Calculators & Predictors. [Link]
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NMRDB.org. [Link]
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Virtual Chemistry 3D. 13C NMR predictor. [Link]
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NMRDB.org. Predict all NMR spectra. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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ACD/Labs. NMR Prediction. [Link]
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Cheminfo.org. Predict 13C NMR spectra. [Link]
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Chemaxon. NMR model prediction. [Link]
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Mestrelab. Download NMR Predict. [Link]
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ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
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Pérez, M., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(7), 2822–2828. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Babb, R. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 845–875. [Link]
-
ResearchGate. Plot of experimental versus calculated 13 C NMR chemical shifts. [Link]
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]
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Morressier. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. [Link]
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- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. CASPRE [caspre.ca]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. Predict 13C carbon NMR spectra [nmrdb.org]
- 6. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
- 7. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloro-2-isopropylpyrimidine
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of heterocyclic compounds are paramount. 4-Chloro-2-isopropylpyrimidine, a substituted pyrimidine, represents a class of molecules with significant interest in medicinal chemistry and materials science. Its analysis demands robust and sensitive techniques, with mass spectrometry (MS) standing as a cornerstone for both qualitative and quantitative assessments. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of 4-Chloro-2-isopropylpyrimidine, grounded in established principles and practical experimental considerations. We will explore the nuances of different ionization techniques and chromatographic separations to provide a comprehensive framework for its analysis.
Comparing Mass Spectrometry Approaches: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in the analytical workflow for a molecule like 4-Chloro-2-isopropylpyrimidine. This choice is primarily dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the ultimate analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given that 4-Chloro-2-isopropylpyrimidine is a relatively small molecule, it is expected to have sufficient volatility for GC analysis.
-
Strengths for 4-Chloro-2-isopropylpyrimidine Analysis:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, which is advantageous for resolving isomers or closely related impurities.
-
Robust and Reproducible Ionization: Electron Ionization (EI) is a common ionization source in GC-MS that provides highly reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule.[2] This is invaluable for structural confirmation and library matching.
-
Established Libraries: Extensive EI mass spectral libraries are available, which can aid in the tentative identification of unknown related impurities.
-
-
Considerations:
-
Thermal Stability: The analyte must be stable at the temperatures used in the GC injector and column. While likely stable, this should be experimentally verified.
-
Derivatization: For less volatile analogs or metabolites, derivatization might be necessary to increase volatility, adding a step to the sample preparation process.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range
LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3]
-
Strengths for 4-Chloro-2-isopropylpyrimidine Analysis:
-
Broad Applicability: LC-MS can analyze the parent compound as well as potentially more polar metabolites or degradation products without the need for derivatization.
-
Soft Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common "soft" ionization methods used in LC-MS.[4] These techniques typically produce a prominent protonated molecule ([M+H]⁺), which simplifies molecular weight determination.
-
Enhanced Sensitivity: Techniques like tandem mass spectrometry (MS/MS) in LC-MS can provide exceptional sensitivity and selectivity, which is crucial for trace-level analysis in complex matrices like biological fluids.[4]
-
-
Considerations:
-
Matrix Effects: ESI can be susceptible to ion suppression or enhancement from co-eluting matrix components, potentially affecting quantification accuracy.
-
Chromatographic Complexity: Method development in LC can be more complex, involving the optimization of mobile phases, gradients, and column chemistries.[5]
-
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, self-validating protocols for the analysis of 4-Chloro-2-isopropylpyrimidine using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis
This protocol is designed for the qualitative and quantitative analysis of 4-Chloro-2-isopropylpyrimidine in a relatively clean sample matrix.
1. Sample Preparation:
- Accurately weigh and dissolve the 4-Chloro-2-isopropylpyrimidine standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, dissolve in the same solvent and filter through a 0.22 µm syringe filter to remove particulates.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]
- Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.[6]
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
- Injector: Split/splitless inlet at 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ionization Source: Electron Ionization (EI) at 70 eV.[2]
- Mass Range: Scan from m/z 40 to 300.
3. Data Analysis:
- Identify the peak corresponding to 4-Chloro-2-isopropylpyrimidine based on its retention time.
- Examine the mass spectrum and compare the fragmentation pattern with the predicted pattern (see Data Interpretation section).
- For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: LC-MS/MS Analysis
This protocol is optimized for the sensitive and selective quantification of 4-Chloro-2-isopropylpyrimidine in complex matrices.
1. Sample Preparation:
- Prepare stock and calibration standards as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water).[5]
- For complex samples (e.g., plasma, urine), perform a protein precipitation step by adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then diluted and analyzed.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A system such as a Thermo UltiMate 3000LC or equivalent.[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., a Q Exactive mass spectrometer) capable of MS/MS.[7]
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- Start at 10% B, hold for 1 minute.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
- MS/MS Method: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
3. Data Analysis:
- Optimize the MRM transitions (precursor and product ions) by infusing a standard solution of 4-Chloro-2-isopropylpyrimidine.
- Quantify the analyte by integrating the peak area of the specific MRM transition and comparing it to the calibration curve.
Data Interpretation: Predicting Fragmentation
Understanding the fragmentation pattern is key to confirming the identity of 4-Chloro-2-isopropylpyrimidine.
Molecular Ion and Isotopic Pattern: The molecular weight of 4-Chloro-2-isopropylpyrimidine (C₇H₉ClN₂) is 156.61 g/mol . Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a peak at m/z 156 (for the ³⁵Cl isotope) and a peak at m/z 158 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity.
Predicted Fragmentation Pathways: Under Electron Ionization (EI), the following fragmentation pathways are plausible:
-
Loss of a Methyl Radical (-CH₃): A common fragmentation for isopropyl groups is the loss of a methyl radical, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 141.[8]
-
Loss of the Isopropyl Group (-C₃H₇): Cleavage of the bond between the pyrimidine ring and the isopropyl group would result in a fragment at m/z 113.
-
Loss of Chlorine Radical (-Cl): The loss of the chlorine atom would lead to a fragment at m/z 121.
-
Ring Cleavage: The pyrimidine ring itself can undergo cleavage, leading to smaller fragment ions.
Visualization of Analytical Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma | MDPI [mdpi.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. readchemistry.com [readchemistry.com]
The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Scaffold
An In-Depth Comparative Guide to the Reactivity of 4-Chloro-2-isopropylpyrimidine and 4-Chloro-2-methylpyrimidine in Nucleophilic Aromatic Substitution
For drug development professionals and medicinal chemists, 4-chloropyrimidines are indispensable building blocks. Their susceptibility to nucleophilic aromatic substitution (SNAr) allows for the facile introduction of a wide array of functional groups, forming the cornerstone of many synthetic routes for biologically active molecules. However, not all substituted chloropyrimidines are created equal. The nature of the substituents on the pyrimidine ring can dramatically influence the reactivity at the C-4 position.
This guide provides a detailed, evidence-based comparison of the reactivity of two closely related yet distinct substrates: 4-chloro-2-isopropylpyrimidine and 4-chloro-2-methylpyrimidine. We will dissect the underlying principles governing their reactivity, grounded in mechanistic theory and supported by a robust experimental framework.
The reactivity of 4-chloropyrimidines is governed by the two-step SNAr mechanism. The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms—particularly C-2, C-4, and C-6—electrophilic and thus prime targets for nucleophilic attack.[1][2]
The process unfolds as follows:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the C-4 position. This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer-like complex.
-
Elimination and Aromatization: The aromaticity of the pyrimidine ring is then restored through the expulsion of the chloride leaving group, yielding the final substituted product.[1]
Caption: The two-step addition-elimination mechanism for SNAr reactions on 4-chloropyrimidines.
The stability of the Meisenheimer complex is paramount. Factors that stabilize this intermediate will lower the activation energy of the rate-determining step and, consequently, increase the overall reaction rate.
Comparative Reactivity Analysis: A Tale of Two Alkyl Groups
The key difference between our two molecules of interest lies in the alkyl substituent at the C-2 position: a methyl group (-CH₃) versus an isopropyl group (-CH(CH₃)₂). This seemingly small change has profound implications for reactivity, which can be understood by examining two primary factors: electronic effects and steric effects.
Electronic Effects: A Subtle Influence
Both methyl and isopropyl groups are electron-donating groups (EDGs) via induction (+I effect). They push electron density into the pyrimidine ring, which slightly deactivates it towards nucleophilic attack compared to an unsubstituted ring. The isopropyl group is known to be slightly more electron-donating than the methyl group.
This would suggest that the isopropyl-substituted pyrimidine is marginally less electrophilic at the C-4 position than its methyl-substituted counterpart. From a purely electronic standpoint, one would predict a slightly slower reaction for 4-chloro-2-isopropylpyrimidine. However, this effect is minor and is vastly overshadowed by steric considerations.
Steric Effects: The Dominant Factor
The most significant difference between a methyl and an isopropyl group is their physical size. The isopropyl group is substantially bulkier. This steric bulk creates a significant impediment to the approaching nucleophile, a phenomenon known as peri- or ortho-hindrance.
The C-2 substituent is adjacent to one of the ring nitrogens but is also in proximity to the C-4 reaction center. The larger isopropyl group creates a "steric shield" that hinders the nucleophile's trajectory to attack the C-4 carbon. This steric clash increases the energy of the transition state leading to the Meisenheimer complex, thereby increasing the activation energy and slowing the reaction rate considerably.[1]
Sources
A Comparative Guide to the Biological Activity of 4-Chloro-2-isopropylpyrimidine Derivatives and Their Amino Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands out as a cornerstone in the design of targeted therapeutics.[1] Its inherent ability to mimic the purine bases of ATP makes it a privileged structure for developing kinase inhibitors. This guide provides an in-depth, objective comparison of the biological activities of 4-Chloro-2-isopropylpyrimidine derivatives and their corresponding 4-amino analogs. By examining experimental data, we will elucidate the critical role of the C4 substituent in modulating anticancer and enzyme inhibitory activity, offering a rationale for experimental choices in drug design.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The six-membered heterocyclic pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes.[1] This has made it a fertile ground for the synthesis of a vast array of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The strategic placement of different functional groups on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
This guide focuses on the 2,4-disubstituted pyrimidine core, a common motif in kinase inhibitors.[3][4] Specifically, we will compare derivatives of 4-Chloro-2-isopropylpyrimidine with their 4-amino analogs. The chloro group at the C4 position is a versatile synthetic handle, readily displaced by nucleophiles, making it a common precursor for creating libraries of compounds with diverse substitutions.[5][6] The corresponding 4-amino derivatives represent a frequent and biologically significant transformation of this precursor.
Synthesis of 4-Chloro- and 4-Amino-2-isopropylpyrimidine Derivatives
The synthesis of these pyrimidine derivatives typically begins with a commercially available starting material, such as 2,4-dichloro- or 2,4,6-trichloropyrimidine. The introduction of the isopropyl group at the C2 position can be achieved through various methods, followed by the manipulation of the C4 substituent.
A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction. The carbon atoms in the pyrimidine ring are electrophilic, with the C4 and C6 positions being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[7]
General Synthesis of 4-Chloro-2-isopropylpyrimidine Derivatives
The 4-chloro-2-isopropylpyrimidine scaffold serves as a key intermediate. While specific multi-step syntheses can be complex, the final derivatization often involves substitution at other positions on the pyrimidine ring, for instance, at the C5 or C6 position, if the starting material allows.
Synthesis of 4-Amino-2-isopropylpyrimidine Analogs from 4-Chloro Precursors
A frequent and crucial synthetic step in the development of pyrimidine-based drugs is the displacement of the 4-chloro group with an amine. This reaction is typically carried out by heating the 4-chloro-pyrimidine derivative with a desired amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated. Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[8]
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-pyrimidine Derivatives from 4-Chloro-pyrimidine Precursors [8]
-
In a microwave reaction vial, combine 2 mmol of the 4-chloro-pyrimidine derivative and 1 mL of anhydrous propanol.
-
Stir the mixture at room temperature and add 2 mmol of the desired substituted amine.
-
Add 200 µL of triethylamine to the reaction vial.
-
Heat the reaction mixture in a microwave reactor at 120–140 °C for 15–30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagram of Synthetic Workflow
Caption: Simplified diagram of Aurora kinase signaling in mitosis and its inhibition by 4-aminopyrimidine derivatives.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard assays used to evaluate the biological activity of these pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-chloro- and 4-amino-pyrimidine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Diagram of MTT Assay Workflow
Sources
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Characterization of 4-Chloro-2-isopropylpyrimidine
Introduction
4-Chloro-2-isopropylpyrimidine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). In the landscape of drug development and manufacturing, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. The presence of even trace-level impurities can have significant consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the API.
This guide provides an in-depth comparison of the principal analytical methods used to characterize the purity of 4-Chloro-2-isopropylpyrimidine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural descriptions. It delves into the causality behind methodological choices, offers field-proven insights into the strengths and limitations of each technique, and provides robust, self-validating experimental protocols. We will explore the complementary nature of chromatographic and spectroscopic techniques, empowering you to build a comprehensive analytical strategy for rigorous purity assessment.
Chapter 1: The Impurity Landscape of 4-Chloro-2-isopropylpyrimidine
A robust analytical strategy begins with understanding what you are looking for. Impurities in 4-Chloro-2-isopropylpyrimidine can originate from several sources:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products formed during the synthesis. Their identification is crucial for optimizing the synthetic route.
-
Degradation Products: The molecule may degrade under specific environmental conditions such as heat, light, oxidation, or exposure to acidic or basic conditions. Understanding this degradation profile is essential for developing stability-indicating methods and defining appropriate storage conditions.[1] Forced degradation studies, where the compound is intentionally exposed to harsh conditions, are a cornerstone of this process.[2]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product. As these solvents can have their own toxicity profiles, their levels are strictly controlled under guidelines like ICH Q3C.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may carry over into the final product.
The following workflow provides a high-level overview of a comprehensive purity assessment campaign.
Caption: High-level workflow for purity assessment.
Chapter 2: Core Analytical Techniques: A Comparative Overview
No single analytical method can provide a complete purity profile. Instead, a suite of orthogonal techniques—methods that measure the analyte in different ways—is employed. The three pillars of purity analysis for a compound like 4-Chloro-2-isopropylpyrimidine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Primary Application | Assay and quantification of the main component and non-volatile impurities/degradants.[3][4] | Quantification of volatile and semi-volatile impurities, primarily residual solvents.[4] | Absolute purity determination (assay) of the main component without requiring impurity standards.[5][6] |
| Principle | Separation in a liquid mobile phase based on differential partitioning with a solid stationary phase. | Separation of vaporized compounds in a gaseous mobile phase based on partitioning with a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei, allowing absolute quantification against a standard.[7] |
| Analyte Requirements | Soluble in a suitable solvent; non-volatile and thermally stable.[8] | Volatile or semi-volatile and thermally stable.[9] | Soluble in a deuterated solvent; must contain NMR-active nuclei (e.g., ¹H).[7] |
| Key Advantage | "Gold standard" for impurity profiling of typical organic molecules; highly versatile and robust.[10] | Exceptional sensitivity and resolution for volatile compounds. | A primary, non-destructive method that provides structural and quantitative data simultaneously.[11] |
| Common Detector | UV-Visible Spectrophotometer | Flame Ionization Detector (FID), Mass Spectrometer (MS) | NMR Probe (Inductive Coil) |
| Typical Sensitivity | Low ppm to high ppb | Low ppm to ppb | ~0.1% for routine analysis |
Chapter 3: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Principle of Operation
HPLC is the undisputed workhorse for pharmaceutical purity analysis.[10] For 4-Chloro-2-isopropylpyrimidine and its likely non-volatile impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (typically C18). Polar compounds elute faster, while non-polar compounds are retained longer, allowing for separation. A UV detector measures the absorbance of compounds as they exit the column, generating a chromatogram where peak area is proportional to concentration.
Expertise & Causality: Why RP-HPLC?
We select RP-HPLC because 4-Chloro-2-isopropylpyrimidine is a moderately polar organic molecule that is non-volatile and thermally stable, making it an ideal candidate for this technique.[8] A stability-indicating method must be able to separate the main peak from all potential degradation products and process-related impurities.[12] This requires careful method development, often involving forced degradation studies to generate and identify potential degradants.[13] The use of a photodiode array (PDA) detector is highly recommended as it provides UV spectra for each peak, which aids in peak tracking and purity assessment.
Caption: Workflow for creating a stability-indicating HPLC method.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for the analysis of 4-Chloro-2-isopropylpyrimidine.
-
Chromatographic System:
-
System: HPLC with Gradient Pump, Autosampler, Column Oven, and PDA Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 4-Chloro-2-isopropylpyrimidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Testing (SST) - The Self-Validating Check:
-
Before any sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Rationale: SST ensures the chromatographic system is performing adequately on the day of analysis, providing confidence in the results.[14]
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the SST injections and verify they meet the criteria.
-
Inject a diluent blank to ensure no system peaks interfere.
-
Inject the Standard Solution, followed by the Sample Solution (in duplicate).
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors should be determined.
-
Chapter 4: Gas Chromatography (GC) for Volatile Impurities
Principle of Operation
GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds, making it the standard method for residual solvent analysis.[15] A sample is dissolved in a high-boiling solvent (e.g., DMSO) and sealed in a vial. The vial is heated, and the volatile compounds partition into the headspace (the gas above the liquid). A sample of this headspace gas is injected into the GC, where compounds are separated in a long, thin column based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, which provides a robust and near-universal response for organic compounds.
Expertise & Causality: Why Headspace GC-FID?
Direct injection of the 4-Chloro-2-isopropylpyrimidine sample would contaminate the GC system with the non-volatile API. Headspace sampling cleverly introduces only the volatile analytes (the residual solvents) into the instrument, protecting the system and improving sensitivity. The FID detector is chosen for its high sensitivity to hydrocarbons and its linear response over a wide concentration range, making it perfect for quantifying solvents from ppm to percent levels.
Experimental Protocol: Headspace GC for Residual Solvents
-
Chromatographic System:
-
System: Gas Chromatograph with Headspace Autosampler and FID.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at ~2.0 mL/min.
-
Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters: Vial Equilibration at 80 °C for 15 min.
-
-
Solution Preparation:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., 1000 µg/mL) in the diluent.
-
Sample Solution (50 mg/mL): Accurately weigh ~250 mg of 4-Chloro-2-isopropylpyrimidine into a 5 mL volumetric flask. Dissolve and dilute to volume with diluent. Transfer an aliquot to a headspace vial.
-
-
Procedure:
-
Place standard and sample vials in the headspace autosampler.
-
Run the sequence, injecting the standard to establish retention times and response factors for each solvent.
-
Inject the sample to identify and quantify any residual solvents present by comparing their peak areas to those in the standard.
-
Chapter 5: Quantitative NMR (qNMR) for Absolute Purity Determination
Principle of Operation
Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine absolute purity.[6] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By accurately weighing both the sample and a certified internal standard of known purity into the same NMR tube, one can use the ratio of their signal integrals to calculate the absolute purity of the analyte, without needing to identify or quantify any of the impurities.[16]
Expertise & Causality: Why qNMR?
qNMR is uniquely powerful for several reasons. It is non-destructive and provides a "purity by subtraction" value for the main component, accounting for all proton-containing impurities, water, and residual solvents in a single experiment.[11] This makes it an excellent orthogonal technique to HPLC. The choice of an internal standard is critical; it must be stable, have a known purity, and possess signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
Caption: Logical flow of a qNMR experiment for purity calculation.
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher field NMR.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Pulse Program: Standard 90° pulse experiment.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh (~20 mg) of 4-Chloro-2-isopropylpyrimidine into a vial.
-
Accurately weigh (~10 mg) of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition & Processing:
-
Acquire the ¹H NMR spectrum using the parameters above.
-
Apply Fourier transform and perform phase and baseline correction.
-
Integrate a well-resolved, characteristic signal for 4-Chloro-2-isopropylpyrimidine (e.g., the methine proton of the isopropyl group).
-
Integrate a well-resolved signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:[6]
Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
a: Analyte
-
std: Internal Standard
-
Chapter 6: Mass Spectrometry (MS) for Structural Elucidation
While not a primary quantitative tool for purity, Mass Spectrometry (MS) is indispensable for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides the molecular weight of an impurity.[3] For 4-Chloro-2-isopropylpyrimidine, MS offers a unique diagnostic feature: the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum that is approximately one-third the height of the molecular ion (M) peak, providing definitive evidence for the presence of a single chlorine atom in the molecule or fragment.[17]
Conclusion: A Synergistic and Essential Approach
The characterization of 4-Chloro-2-isopropylpyrimidine purity is a task that demands a multi-faceted analytical approach. No single technique is sufficient. A comprehensive strategy relies on the synergy between orthogonal methods:
-
RP-HPLC serves as the primary tool for separating and quantifying non-volatile, process-related impurities and degradation products, forming the core of quality control and stability testing.
-
Headspace GC is the specialized method for accurately quantifying volatile impurities, particularly residual solvents, ensuring compliance with safety guidelines.
-
qNMR provides an absolute measure of the main component's purity, acting as a powerful, independent verification of the assay value and offering a holistic view of all proton-bearing species.
-
Mass Spectrometry , when coupled with a chromatographic inlet, is the definitive tool for the structural elucidation of unknown impurities discovered during analysis.
By judiciously applying these techniques, researchers and drug development professionals can build a complete and robust purity profile, ensuring the quality of this critical intermediate and, ultimately, contributing to the safety and efficacy of the final pharmaceutical product. The validation of these analytical methods according to regulatory guidelines is a critical, non-negotiable step that transforms a procedure into a reliable, documented process suitable for its intended purpose.[18][19]
References
- Maruyama, T., & Tsuruta, H. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Scientific Instrument Co., Ltd.
- Emery Pharma. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Webster, G. K. (2014).
- Pharmuni. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Pharmuni.
- Patsnap. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Pauli, G. F., & Chen, S. N. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Lab-Training.com.
- Romanello, D. (2025).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
- Patel, M., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
- Benchchem. (n.d.).
- AAPS. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AAPS PharmSciTech.
- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions.
- G.F. Pauli, et al. (2014).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
- Al-Suhaimi, K. S., et al. (2022).
- Asian Network for Scientific Information. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Peris, J. E., et al. (n.d.). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis.
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- 4. aelabgroup.com [aelabgroup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
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- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Spectroscopic Guide to Intermediates in the Synthesis of 4-Chloro-2-isopropylpyrimidine
Introduction: The Significance of 4-Chloro-2-isopropylpyrimidine
In the landscape of pharmaceutical development and medicinal chemistry, substituted pyrimidines represent a cornerstone of heterocyclic chemistry. Their scaffold is integral to numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] 4-Chloro-2-isopropylpyrimidine, in particular, serves as a versatile building block for the synthesis of more complex molecules, where the chloro-substituent at the 4-position acts as a reactive handle for nucleophilic substitution.[3][4]
The reliable synthesis of this key intermediate is paramount for drug discovery pipelines. A critical aspect of ensuring synthetic reproducibility and purity is the accurate characterization of the reaction intermediates. This guide provides an in-depth comparison of the spectroscopic data for key intermediates formed during the principal synthesis of 4-Chloro-2-isopropylpyrimidine. We will delve into the causality behind experimental choices and present detailed protocols, offering a practical reference for researchers, scientists, and drug development professionals to validate and troubleshoot their synthetic workflows.
Part 1: The Principal Synthetic Pathway: A Mechanistic Overview
The most common and efficient route to 4-Chloro-2-isopropylpyrimidine begins with the formation of an amidine from a nitrile, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound, and subsequent chlorination. This multi-step process requires careful monitoring to ensure the successful formation of each intermediate.
The logical flow of this synthesis is depicted below. The initial Pinner reaction converts the readily available isobutyronitrile into the isobutyramidine salt. This intermediate provides the N-C-N backbone of the pyrimidine ring. Subsequent condensation with diethyl malonate forms the stable pyrimidinediol ring system, which is the immediate precursor to the final product.
Figure 1: The principal synthetic workflow for 4-Chloro-2-isopropylpyrimidine.
Part 2: Spectroscopic Deep Dive into Key Intermediates
Intermediate 1: Isobutyramidine Hydrochloride
-
Role in Synthesis: Isobutyramidine hydrochloride (CAS 22007-68-7) is the fundamental building block that incorporates the isopropyl group at the C2 position and provides the core nitrogen atoms for the pyrimidine ring.[5]
-
Experimental Protocol: Synthesis via Pinner Reaction
-
Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet with anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Cool the ethanol to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation.
-
Add isobutyronitrile (1.0 equivalent) dropwise to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours. During this time, the ethyl isobutyrimidate hydrochloride salt will precipitate.
-
Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Suspend the dried imidate salt in a fresh solution of anhydrous ethanol.
-
Cool the suspension to 0°C and bubble anhydrous ammonia (NH₃) gas through it until the solid dissolves and the solution is basic.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure. The resulting solid is isobutyramidine hydrochloride, which can be purified by recrystallization.
-
-
Causality and Expert Insights: The Pinner reaction is a classic and reliable method for converting nitriles to amidines. Using anhydrous conditions is crucial; moisture will hydrolyze the intermediate imidate ester back to a carboxylate ester, terminating the desired reaction path. The two-step process involving isolation of the imidate salt before ammonolysis often leads to a purer final product compared to a one-pot approach.
-
Spectroscopic Data Summary: While direct experimental spectra for this specific salt are not widely published, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.
Table 1: Expected Spectroscopic Data for Isobutyramidine Hydrochloride
Spectroscopy Feature Expected Chemical Shift / Wavenumber / m/z Interpretation ¹H NMR -CH(CH₃)₂ δ 1.2-1.4 ppm (d, 6H) Doublet for the six equivalent methyl protons. -CH(CH₃)₂ δ 2.8-3.2 ppm (sept, 1H) Septet for the methine proton, split by the six methyl protons. -NH₂ / -NH₂⁺ δ 8.5-9.5 ppm (br s, 4H) Broad singlets for the four exchangeable amine/ammonium protons. ¹³C NMR -CH(CH₃)₂ δ 18-20 ppm Methyl carbons of the isopropyl group. -CH(CH₃)₂ δ 35-38 ppm Methine carbon of the isopropyl group. C=NH₂⁺ δ 165-170 ppm The amidinium carbon, highly deshielded due to the adjacent nitrogen atoms. IR (cm⁻¹) N-H stretch 3100-3400 (broad) Stretching vibrations of the ammonium and amine groups. C-H stretch 2850-3000 Aliphatic C-H stretching of the isopropyl group. C=N⁺ stretch 1660-1690 (strong) Stretching vibration of the carbon-nitrogen double bond. | Mass Spec (ESI+) | [M+H]⁺ | m/z 87.09 | Molecular ion peak for the free base, isobutyramidine (C₄H₁₀N₂). |
Intermediate 2: 2-isopropyl-4,6-pyrimidinediol
-
Role in Synthesis: This compound (C₇H₁₀N₂O₂) is the cyclized product and the direct precursor to the final chlorinated pyrimidine. Its formation confirms the successful condensation of the two primary starting materials. It exists in tautomeric equilibrium with its keto forms (2-isopropyl-pyrimidin-4,6(1H,5H)-dione).
-
Experimental Protocol: Cyclocondensation Reaction
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (2.1 equivalents) to anhydrous ethanol (sufficient volume) at 0°C.
-
Once all the sodium has reacted, add diethyl malonate (1.0 equivalent) dropwise to the NaOEt solution. Stir for 30 minutes at room temperature.
-
Add isobutyramidine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Acidify the residue carefully with a cold aqueous acid (e.g., 2M HCl) to a pH of ~5-6, which will precipitate the product.
-
Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-isopropyl-4,6-pyrimidinediol.
-
-
Causality and Expert Insights: Sodium ethoxide serves as the base required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. It also neutralizes the amidine hydrochloride salt to generate the free amidine base in situ. The subsequent reaction is a tandem addition-cyclization-elimination process. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion. The final acidification step is crucial for protonating the pyrimidinediolate salt formed under the basic reaction conditions, causing it to precipitate from the aqueous solution.
-
Spectroscopic Data Summary: The following data provides the necessary fingerprints to confirm the identity of this key intermediate.[6]
Table 2: Experimental Spectroscopic Data for 2-isopropyl-4,6-pyrimidinediol
Spectroscopy Feature Reported Chemical Shift / Wavenumber / m/z Interpretation ¹H NMR (DMSO-d₆) -CH(CH₃)₂ δ ~1.2 ppm (d, 6H) Doublet for the six protons of the two methyl groups. -CH(CH₃)₂ δ ~2.9 ppm (sept, 1H) Septet for the single proton of the isopropyl methine group. C5-H δ ~5.1 ppm (s, 1H) Singlet for the proton at the 5-position of the pyrimidine ring. -OH / -NH δ ~11.5 ppm (br s, 2H) A broad, downfield signal corresponding to the two exchangeable protons of the hydroxyl/amide groups, indicative of the keto-enol tautomerism. ¹³C NMR (DMSO-d₆) -CH(CH₃)₂ δ ~21.0 ppm Isopropyl methyl carbons. -CH(CH₃)₂ δ ~35.0 ppm Isopropyl methine carbon. C5 δ ~85.0 ppm Methylene carbon at the 5-position in the predominant dione tautomer. C2 δ ~160.0 ppm Carbon at the 2-position, attached to the isopropyl group and two nitrogens. C4 / C6 δ ~168.0 ppm Carbonyl carbons at the 4- and 6-positions in the dione tautomer. IR (cm⁻¹) N-H / O-H stretch 3100-3400 (very broad) Strong, broad absorption due to hydrogen-bonded N-H (amide) and O-H (enol) stretching.[7][8] C-H stretch 2970 Asymmetric and symmetric stretching of the isopropyl C-H bonds. C=O stretch 1680 (very strong) Strong carbonyl stretch, confirming the presence of the keto (pyrimidin-dione) tautomer.[9] C=N / C=C stretch 1550-1650 Ring stretching vibrations characteristic of the pyrimidine core. | Mass Spec (ESI+) | [M+H]⁺ | m/z 155.08 | Protonated molecular ion (C₇H₁₁N₂O₂⁺). |
Part 3: Comparative Analysis: The Impact of the 1,3-Dicarbonyl Starting Material
A common point of confusion or potential side-reaction in pyrimidine synthesis is the choice of the 1,3-dicarbonyl compound. While diethyl malonate yields the desired 4,6-pyrimidinediol, substituting it with ethyl acetoacetate would lead to the formation of 2-isopropyl-6-methyl-4-pyrimidinol. Spectroscopic analysis is the definitive method to distinguish between these two potential products.
Sources
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comparative study of palladium catalysts for Suzuki coupling with 2-alkyl-4-chloropyrimidines
An In-Depth Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Alkyl-4-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with applications ranging from oncology to virology. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for carbon-carbon bond formation, offering a powerful tool for the functionalization of this critical heterocycle. Specifically, the coupling of 2-alkyl-4-chloropyrimidines is of high strategic value. The chlorine atom at the C4-position is readily displaced in palladium-catalyzed reactions due to the electron-deficient nature of the pyrimidine ring, which facilitates the key oxidative addition step.[1] This regioselectivity allows for the precise introduction of diverse aryl and heteroaryl moieties, providing a direct route to novel molecular architectures for drug discovery programs.
However, the successful coupling of chloro-heteroarenes like 4-chloropyrimidines is not trivial. These substrates are generally less reactive than their bromo or iodo analogs, making the choice of palladium catalyst paramount to achieving high yields and reaction efficiency.[2][3] This guide provides a comparative analysis of common palladium catalyst systems, offering field-proven insights and experimental data to empower researchers in selecting the optimal catalyst for their specific synthetic challenge.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of challenging substrates is dictated almost entirely by the ligand coordinated to the metal center. The ligand stabilizes the palladium, modulates its reactivity, and is crucial for facilitating the catalytic cycle.[4] We will compare three major classes of catalyst systems: traditional phosphine-ligated catalysts, modern bulky electron-rich phosphine (Buchwald) ligands, and N-Heterocyclic Carbene (NHC) ligated systems.
Table 1: Performance Comparison of Palladium Catalysts for Suzuki Coupling of 4-Chloropyrimidines
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ (Tetrakis) | 3 - 5 | 100 | 12 - 24 | 60 - 80 | Cost-effective and readily available. Often sufficient for activated substrates but may require higher temperatures and longer reaction times.[5][6][7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1 - 3 | 50 - 80 | 8 - 16 | 75 - 90 | The bulky, electron-rich P(t-Bu)₃ ligand enhances activity for aryl chlorides. Requires in situ catalyst formation.[8] |
| XPhos Pd G3 (Buchwald Precatalyst) | 1 - 2 | 80 - 100 | 2 - 8 | >90 | Air- and moisture-stable precatalyst simplifies reaction setup.[6] Excellent for a broad range of challenging substrates, including sterically hindered ones.[4] |
| SPhos Pd G2 (Buchwald Precatalyst) | 0.5 - 2 | RT - 100 | 2 - 12 | >95 | SPhos ligand confers exceptional activity, allowing for room temperature reactions with some aryl chlorides and very low catalyst loadings.[9] |
| PEPPSI™-IPr (NHC Precatalyst) | 1 - 3 | 80 | 6 - 12 | >95 | Highly active for coupling aryl chlorides.[6] NHC ligands offer strong σ-donation and are often robust, leading to high turnover numbers.[10] |
Note: Yields and conditions are representative and can vary based on the specific 2-alkyl-4-chloropyrimidine, boronic acid, and precise reaction conditions employed.
Mechanistic Insights: The Engine of the Reaction
Understanding the catalytic cycle is crucial for rational catalyst selection and troubleshooting. The Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloropyrimidine. This is often the rate-limiting step for less reactive aryl chlorides. Bulky, electron-rich ligands (like XPhos, SPhos) accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.[2][4]
-
Transmetalation : The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the organoboron species.[2]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling Using an XPhos Precatalyst
This protocol describes a general procedure for the Suzuki coupling of a 2-alkyl-4-chloropyrimidine with an arylboronic acid using a modern, air-stable Buchwald G3 precatalyst. This system is chosen for its broad applicability and ease of use.
Materials:
-
2-Alkyl-4-chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane / H₂O (e.g., 4:1 mixture, 5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add the 2-alkyl-4-chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[11]
-
Solvent Addition: Degas the 1,4-dioxane/H₂O solvent mixture by bubbling an inert gas through it for 15-20 minutes. Add the degassed solvent (5 mL) to the reaction vessel via syringe.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating mantle at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-4-arylpyrimidine.
Workflow for Catalyst Selection and Optimization
For novel substrates, a systematic screening process is essential to identify the optimal reaction conditions. The following workflow provides a logical approach to this process.
Caption: A systematic workflow for screening and optimizing Suzuki coupling conditions.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 2-alkyl-4-chloropyrimidines, modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes consistently outperform traditional catalysts like Pd(PPh₃)₄.[3]
-
For Broad Applicability and Reliability: Buchwald precatalysts such as XPhos Pd G3 or SPhos Pd G2 are highly recommended. Their air-stable nature simplifies handling, and they exhibit high activity, leading to shorter reaction times, lower catalyst loadings, and excellent yields with a wide range of substrates.[4][9]
-
For Cost-Sensitive, Large-Scale Synthesis: If the specific substrate combination is highly reactive, Pd(PPh₃)₄ can be a viable, cost-effective option, though optimization may be required.[5]
-
For Extremely Challenging Couplings: If steric hindrance is a major issue or other catalysts fail, an NHC-ligated catalyst like PEPPSI™-IPr should be investigated due to its high thermal stability and reactivity.[10]
Ultimately, the optimal catalyst is substrate-dependent. A systematic screening of catalysts, bases, and solvents, as outlined in the workflow above, is the most reliable path to developing a high-yielding and robust protocol for your specific target molecule.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
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Jakše, R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Benchchem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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- Benchchem. Technical Support Center: Suzuki Coupling with Chloropyrimidines.
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
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Alberico, D., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
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The Strategic Advantage of 4-Chloro-2-isopropylpyrimidine in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular design, the pyrimidine scaffold remains a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of biologically active compounds necessitates a nuanced understanding of the tools used for its elaboration. Among the most powerful of these are palladium-catalyzed cross-coupling reactions, which allow for the precise installation of molecular complexity. This guide provides an in-depth technical comparison of 4-Chloro-2-isopropylpyrimidine and its 4-bromo counterparts, arguing that while bromo-derivatives offer higher reactivity, the chloro-analog presents a compelling case for its strategic use, particularly in the context of process development and large-scale synthesis.
The Halogen Question: Reactivity vs. Practicality
The choice between a chloro or bromo substituent on a pyrimidine ring is a critical decision in synthetic strategy. It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of halogens follows the trend: I > Br > Cl > F. This is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[5] Consequently, 4-bromopyrimidines generally react faster and under milder conditions than their chloro-analogs.[6]
However, a singular focus on reactivity overlooks other crucial aspects of drug development, such as cost, availability of starting materials, and the potential for sequential functionalization. It is in these areas that 4-Chloro-2-isopropylpyrimidine often emerges as the more strategic choice.
Physicochemical and Economic Comparison
A direct comparison of the physicochemical properties and commercial availability of 4-Chloro-2-isopropylpyrimidine and its bromo-analog, 4-Bromo-2-isopropylpyrimidine, reveals some key differences that can influence their application.
| Property | 4-Chloro-2-isopropylpyrimidine | 4-Bromo-2-isopropylpyrimidine |
| CAS Number | 68210-26-4 | Not available |
| Molecular Weight | 156.61 g/mol | 201.06 g/mol |
| Physical Form | Colorless to Yellow Liquid | Data not readily available |
| Commercial Availability | Readily available from multiple suppliers | Less common, may require custom synthesis |
| Representative Cost | ~$582/g (small scale) | Not widely listed, likely higher due to limited availability |
Data compiled from publicly available sources. Cost is an estimate and can vary significantly based on supplier and scale.
The data clearly indicates that 4-Chloro-2-isopropylpyrimidine is a more established and commercially accessible building block. This has significant implications for the cost-effectiveness and scalability of a synthetic route, a critical consideration in process chemistry.[7]
Cross-Coupling Reactions: A Deeper Dive
While 4-bromopyrimidines are more reactive, modern advancements in catalyst technology have largely bridged the reactivity gap, enabling the efficient use of chloropyrimidines in a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse in C-C bond formation. While a 4-bromopyrimidine will typically react under milder conditions, robust catalyst systems have been developed for the coupling of chloropyrimidines.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloropyrimidine
To a microwave reactor vial, a mixture of the 4-chloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) is added. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%) is then added. A mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) is introduced, and the vial is flushed with argon. The reaction mixture is then subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.
The use of microwave irradiation and highly active palladium catalysts often allows for the efficient coupling of chloropyrimidines in good to excellent yields, mitigating the need for the more reactive, and often more expensive, bromo-derivatives.[8]
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in drug discovery. Similar to Suzuki coupling, while bromopyrimidines are more reactive, specialized ligands and conditions have been developed to facilitate the amination of chloropyrimidines.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a (Hetero)aryl Chloride
A reaction vessel is charged with the (hetero)aryl chloride (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv). A palladium precatalyst, such as [Pd(cinnamyl)Cl]₂, and a suitable phosphine ligand, like Mor-DalPhos, are added. The vessel is sealed and heated in an appropriate solvent (e.g., t-butanol or toluene) under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is quenched, extracted, and the crude product is purified by chromatography.
The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the efficient amination of less reactive aryl chlorides.[9] This allows for the strategic use of chloropyrimidines in synthetic sequences where the bromo-analog might be too reactive or lead to undesired side reactions.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The reactivity difference between chloro and bromo-pyrimidines is also evident here, with the former generally requiring more forcing conditions.
Representative Experimental Protocol: Sonogashira Coupling of an Aryl Halide
To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv), and an amine base (e.g., diisopropylamine, 7.0 equiv) are added sequentially at room temperature. The terminal alkyne (1.1 equiv) is then added. The reaction is stirred for a specified time, and upon completion, it is diluted with an ether, filtered, and washed. The crude product is then purified by chromatography. For less reactive chlorides, higher temperatures and different ligand systems may be necessary.
The ability to perform Sonogashira couplings on chloropyrimidines, even if under more demanding conditions, provides an important tool for the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates in drug discovery.[10]
Strategic Advantages of 4-Chloro-2-isopropylpyrimidine in Drug Discovery
The true advantage of using 4-Chloro-2-isopropylpyrimidine often lies not in its raw reactivity, but in its strategic application within a broader synthetic campaign.
-
Cost-Effectiveness and Scalability : As previously noted, the lower cost and greater availability of chlorinated heterocycles make them more attractive for large-scale synthesis, a critical factor in the later stages of drug development.[7]
-
Sequential Functionalization : The differential reactivity of chloro and bromo substituents can be exploited in di- or poly-halogenated pyrimidines. A more reactive bromo-group can be selectively functionalized while leaving the chloro-group intact for a subsequent transformation under more forcing conditions. This allows for a modular and convergent approach to the synthesis of complex molecules.
-
Metabolic Stability : The introduction of a chlorine atom into a drug molecule can have profound effects on its metabolic profile. In some cases, a chloro-substituent can block sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.[11][12]
-
Fine-Tuning of Potency and Selectivity : The electronic properties of chlorine can influence the binding of a molecule to its biological target. In some instances, the substitution of a hydrogen or other group with chlorine can lead to a significant increase in potency and/or selectivity.
Case Study Insight: The Rise of Chloro-Heterocycles in Medicinal Chemistry
Conclusion
While 4-bromopyrimidines offer the advantage of higher reactivity in palladium-catalyzed cross-coupling reactions, a comprehensive evaluation reveals compelling reasons for the strategic use of 4-Chloro-2-isopropylpyrimidine in drug discovery and development. Its lower cost, greater commercial availability, and the ability to be effectively utilized with modern catalyst systems make it a highly practical building block. Furthermore, the potential for sequential functionalization and the beneficial effects of chlorine on the pharmacokinetic and pharmacodynamic properties of a molecule provide a strong rationale for its selection. For the discerning medicinal or process chemist, 4-Chloro-2-isopropylpyrimidine represents not a less reactive alternative, but a strategic and economically sound choice for the synthesis of novel therapeutics.
References
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Ivy Fine Chemicals. 4-CHLORO-2-ISOPROPYLPYRIMIDINE [CAS: 68210-26-4]. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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PubChem. 4-Bromo-2-isopropylpyrimidine. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]
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Cenmed Enterprises. 4-Bromo-Pyrimidine-2-Carbonitrile (C007B-512604). [Link]
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ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. [Link]
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
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MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. [Link]
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ResearchGate. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
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PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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PubMed. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. [Link]
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Comparative Guide to Alternative Reagents for 4-Chloro-2-isopropylpyrimidine in Kinase Inhibitor Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection and Synthesis
This guide provides a comparative analysis of alternative reagents to the widely-used 4-Chloro-2-isopropylpyrimidine, offering researchers and drug development professionals a data-driven framework for strategic building block selection in the synthesis of next-generation kinase inhibitors. We will delve into the nuances of reactivity, selectivity, and downstream implications of choosing different pyrimidine cores, supported by experimental data and detailed protocols.
The Benchmark: Understanding the Role of 4-Chloro-2-isopropylpyrimidine
The 2,4-disubstituted pyrimidine is a privileged scaffold in kinase inhibitor design, renowned for its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket. 4-Chloro-2-isopropylpyrimidine has historically served as a foundational building block. The C4-chloro atom acts as a reliable leaving group for nucleophilic aromatic substitution (SNAr) with primary or secondary amines, while the C2-isopropyl group provides a degree of steric bulk and lipophilicity that can enhance selectivity and cell permeability.
However, reliance on this single building block can be limiting. The need for novel chemical space, improved reaction kinetics, and differentiated intellectual property has driven the exploration of alternative reagents.
Comparative Analysis of Alternative Pyrimidine Scaffolds
The selection of an alternative reagent is not a simple substitution but a strategic decision that impacts reaction efficiency, purification, and the final compound's pharmacological profile. Below, we compare key alternatives based on their chemical properties and synthetic performance.
Alternative Leaving Groups at the C4 Position
The reactivity of the pyrimidine core in SNAr reactions is predominantly dictated by the nature of the leaving group at the C4 position.
A. 4-Fluoro-2-isopropylpyrimidine: The fluoro-substituted analogue represents a significant upgrade in reactivity. The high electronegativity of fluorine enhances the electrophilicity of the C4 carbon, often leading to faster reaction times and milder conditions (e.g., lower temperatures). This can be particularly advantageous when working with thermally sensitive or sterically hindered amines. While more expensive than its chloro counterpart, the increased yield and cleaner reaction profiles can offset the initial cost.
B. 4-Sulfonylpyrimidines (e.g., 4-Mesyl or 4-Tosyl): Sulfonyl groups are excellent leaving groups, often demonstrating even higher reactivity than fluoro groups. Reagents like 2-isopropyl-4-(methylsulfonyl)pyrimidine can drive difficult SNAr reactions to completion where chloro or fluoro analogues fail. This enhanced reactivity makes them suitable for introducing weakly nucleophilic amines. However, their synthesis adds a step (oxidation of a corresponding thioether), and their stability can be lower than halogenated pyrimidines.
Table 1: Comparison of C4-Substituted Pyrimidine Reagents
| Reagent Feature | 4-Chloro- | 4-Fluoro- | 4-Sulfonyl- |
| Relative Reactivity | Baseline | High | Very High |
| Typical Conditions | 80-120 °C, Base (e.g., DIPEA) | 25-80 °C, Base | 0-50 °C, Base |
| Key Advantage | Cost-effective, widely available | Faster reactions, milder conditions | Reacts with weak nucleophiles |
| Key Disadvantage | Can require harsh conditions | Higher cost | Potential stability issues |
| Example Application | Synthesis of Aurora Kinase Inhibitors | Synthesis of CDK2 Inhibitors | Covalent BTK Inhibitors |
Alternative Substitution at the C2 and C5 Positions
Modifying the substituents at other positions on the pyrimidine ring can profoundly influence both synthetic accessibility and biological activity.
A. 2-Cyclopropyl-4-chloropyrimidine: Replacing the isopropyl group with a cyclopropyl moiety is a common bioisosteric substitution. The cyclopropyl group maintains a similar degree of lipophilicity and steric profile but introduces conformational rigidity. This rigidity can lock the inhibitor into a more favorable binding conformation, potentially increasing potency and selectivity. Synthetically, it behaves similarly to the isopropyl analogue in SNAr reactions.
B. 2,4-Dichloro-5-fluoropyrimidine: The introduction of a C5-fluoro group significantly alters the electronic properties of the pyrimidine ring. This electron-withdrawing group activates both the C2 and C4 positions towards nucleophilic attack. Regioselectivity can be an issue; however, SNAr reactions with amines typically show a strong preference for displacement of the C4-chloro group. The C5-fluoro can then serve as a valuable probe for exploring interactions with the kinase active site or as a metabolic blocking position.
C. 2-Amino-5-bromopyrimidine: This reagent offers a different synthetic strategy. The amino group at C2 can act as a key hydrogen bond donor, while the bromine at C5 is a versatile handle for introducing diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of aryl or heteroaryl groups to probe deeper pockets of the kinase active site.
Workflow and Decision-Making in Reagent Selection
The optimal choice of a pyrimidine building block is context-dependent. A medicinal chemist must consider the target kinase, the desired SAR, and the overall synthetic strategy.
Diagram 1: Synthetic Workflow for Pyrimidine-Based Inhibitors
This diagram illustrates the central role of SNAr in coupling the pyrimidine core with a target amine, a pivotal step in the synthesis of numerous kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Diagram 2: Decision Matrix for Pyrimidine Reagent Selection
This flowchart provides a logical pathway for selecting a reagent based on project goals.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-(propan-2-yl)pyrimidine: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-(propan-2-yl)pyrimidine, a halogenated pyrimidine derivative. Adherence to these procedures is critical due to the compound's presumed hazardous characteristics, based on data from structurally similar molecules.
The causality behind stringent disposal protocols for chlorinated organic compounds lies in their potential for environmental persistence and the generation of toxic byproducts if improperly handled.[1] High-temperature incineration is often the preferred method for the safe disposal of halogenated compounds to prevent the formation of toxic emissions like dioxins and furans.[1]
Hazard Identification and Immediate Safety Protocols
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Respiratory Effects: May cause respiratory irritation.[2]
Therefore, all handling and preparation for disposal must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.
Quantitative Hazard Data for Structurally Similar Compounds
To underscore the potential hazards, the following table summarizes key hazard information for a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This data is essential for understanding the risks and informing the subsequent disposal steps.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | H301: Toxic if swallowed[2] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin[2] | P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Acute Inhalation Toxicity | H331: Toxic if inhaled[2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| Skin Irritation | H315: Causes skin irritation[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation | H319: Causes serious eye irritation[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust/fumes.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Stream: Due to its chlorinated nature, this compound must be segregated as a halogenated organic waste .[3] Do not mix with non-halogenated waste streams.[3]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The approximate quantity or concentration of the waste should also be indicated.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.[5]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Under no circumstances should the chemical or contaminated materials be allowed to enter drains or waterways.[6]
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4][7]
-
Incineration: High-temperature incineration is the recommended disposal method for chlorinated organic compounds to ensure complete destruction and prevent the release of harmful substances.[1][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. While the absence of a specific SDS necessitates a cautious approach based on data from analogous compounds, the principles of handling and disposing of halogenated organic waste remain consistent. Always consult your institution's Environmental Health and Safety department and a certified hazardous waste disposal service to ensure full compliance with all local, state, and federal regulations.
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- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Eastex Environmental Laboratory Inc. (n.d.).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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- National Institutes of Health. (2022). Waste Disposal Guide 2022.
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Essential Personal Protective Equipment (PPE) and Handling Protocols for 4-Chloro-2-(propan-2-yl)pyrimidine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-Chloro-2-(propan-2-yl)pyrimidine demands a profound respect for safety. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the fundamental principles of chemical hazard mitigation. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of protection.
The structural alerts within this compound—specifically the chlorinated pyrimidine core—suggest potential for skin, eye, and respiratory irritation, alongside possible acute toxicity, mirroring hazards seen in analogous compounds.[1][2] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from structurally related chloro-pyrimidines. This expert analysis forms the basis of our PPE recommendations.
| Potential Hazard | GHS Classification (Inferred) | Justification Based on Analogous Compounds | Immediate Implication for Handling |
| Skin Corrosion / Irritation | Category 1B / 2 | Substituted chloro-pyrimidines are frequently classified as causing skin irritation or severe burns.[3][4][5] | Skin must be covered at all times. Direct contact can lead to chemical burns or dermatitis. |
| Serious Eye Damage / Irritation | Category 1 / 2 | Direct contact or vapor exposure from similar compounds is known to cause serious, potentially irreversible, eye damage.[1][2][6] | Sealed eye protection is mandatory to prevent splashes and vapor contact. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 (Assumed) | Many functionalized pyrimidines are harmful or toxic if swallowed, inhaled, or absorbed through the skin.[7] | Work must be conducted in a controlled, ventilated environment to prevent systemic exposure. |
| Respiratory Tract Irritation | STOT SE 3 | Vapors or dusts from related chemicals can irritate the respiratory system.[2][5] | Engineering controls (fume hoods) are the primary line of defense. Respiratory protection is required for emergencies or when ventilation is inadequate. |
The Core PPE Ensemble: A Multi-Layered Defense
Your primary defense is a meticulously selected set of barriers. Each component is chosen to counter a specific hazard identified in our assessment.
Always handle this compound within a certified chemical fume hood.[2] This is the most critical step in minimizing inhalation exposure. Ensure eyewash stations and safety showers are unobstructed and located near the workstation.[1][2][8]
-
Hand Protection : Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached.
-
Outer Glove : Select a glove rated for chemotherapy or hazardous drugs, meeting ASTM D6978 standards.[9] Butyl rubber or nitrile gloves of at least 8 mil thickness are recommended for their resistance to a broad range of chemicals.
-
Inner Glove : A standard nitrile examination glove is sufficient.[10]
-
Causality : The chlorinated heterocyclic structure suggests potential for skin absorption. Double gloving minimizes the risk of exposure from tears or permeation, a best practice when handling hazardous drugs and compounds.[9][11] Change outer gloves every 30-60 minutes or immediately upon contamination.[9]
-
-
Eye and Face Protection :
-
Primary : Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][12] Safety glasses with side shields are insufficient as they do not protect against vapors or splashes from all angles.[9]
-
Secondary : When handling larger quantities (>50g) or when there is a significant risk of splashing, supplement goggles with a full-face shield.[10]
-
Causality : The high potential for severe eye irritation or damage from related compounds necessitates a complete seal around the eyes.[1]
-
-
Body Protection :
-
Wear a disposable, fluid-resistant gown shown to resist permeability by hazardous chemicals, with long sleeves and tight-fitting elastic or knit cuffs.[9][12] A standard cotton lab coat is not sufficient as it can absorb chemicals, holding them against your skin.[10]
-
The first pair of gloves should be worn under the gown cuff, and the second pair over the cuff to create a secure seal.[9]
-
Causality : This prevents skin contact from drips or spills. The compound's potential dermal toxicity means any skin exposure is a significant risk.[13]
-
-
Respiratory Protection :
-
Under normal operating conditions within a fume hood, respiratory protection is not required.
-
For spill cleanup or in the event of ventilation failure, a full-face respirator with a combination organic vapor/particulate cartridge (e.g., P100) is necessary.[12] An N95 mask is not sufficient as it does not protect against chemical vapors.[9]
-
Causality : This ensures protection from both airborne particulates and harmful vapors that may be present during an uncontrolled release.
-
Procedural Guidance: Safe Operations from Start to Finish
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
A swift and correct response to a spill is critical to mitigate exposure.
-
Alert & Evacuate : Alert personnel in the immediate area. Evacuate the location, except for those designated to handle the cleanup.
-
Secure Ventilation : Ensure the chemical fume hood is operational. If the spill is outside the hood, ventilate the area if safe to do so and prevent entry.
-
Don Emergency PPE : Before re-entering, don the full emergency PPE ensemble, including a full-face respirator.
-
Containment : For a liquid spill, contain it with an inert absorbent material like vermiculite or sand. For a solid, gently cover it with a damp paper towel to avoid generating dust.[13]
-
Cleanup : Working from the outside in, carefully collect the absorbent material or contaminated towels using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[14]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Disposal : Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[1][2]
Caption: Emergency Spill Response Workflow.
Disposal Plan: Responsible Waste Management
All materials that come into contact with this compound are considered hazardous waste.
-
Contaminated PPE : All disposable PPE (gloves, gowns) must be placed in a designated, sealed hazardous waste container immediately after doffing.[1][9]
-
Chemical Waste : Unused material and reaction waste must be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor : All waste must be disposed of through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations.[1][2]
By adhering to these scientifically grounded protocols, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.
References
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University of Arizona, Research Laboratory & Safety Services . (2015). Personal Protective Equipment Selection Guide. [Link]
-
Pharmacy Times . (2018). USP Chapter <800>: Personal Protective Equipment. [Link]
-
Pediatric Oncology Group of Ontario (POGO) . Personal Protective Equipment. [Link]
-
RightAnswer . (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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- 11. pogo.ca [pogo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
